Homocystine, DL-
Descripción
DL-Homocystine is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
Propiedades
IUPAC Name |
(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209021 | |
| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-15-2, 870-93-9 | |
| Record name | (2R,2′R)-4,4′-Dithiobis[2-aminobutanoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocystine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homocystine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOCYSTINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5T8GG4YC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HOMOCYSTINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R9N4RH5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of DL-Homocystine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biochemical properties of DL-Homocystine. The information is presented to support research, development, and quality control activities involving this non-proteinogenic amino acid.
Chemical and Physical Properties
DL-Homocystine is the oxidized disulfide dimer of DL-homocysteine. It is a white to off-white crystalline powder. Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of DL-Homocystine
| Property | Value |
| IUPAC Name | 2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid[1] |
| Synonyms | meso-4,4′-Dithio-bis(2-aminobutanoic acid)[2] |
| CAS Number | 870-93-9[2] |
| Molecular Formula | C₈H₁₆N₂O₄S₂[1] |
| Molecular Weight | 268.35 g/mol [2] |
| Appearance | White to off-white powder or crystals[2] |
| Melting Point | >300 °C[2] |
| Solubility | Soluble in 1N HCl (approx. 10 mg/ml). Slightly soluble in aqueous acid and aqueous base. Water solubility is 0.2 g/L at 25 °C. |
| Purity (Assay) | ≥98% (TLC)[2] |
| Storage Temperature | Room temperature, keep in a dark place under an inert atmosphere. |
| SMILES String | C(CSSCCC(C(=O)O)N)C(C(=O)O)N[1] |
| InChI Key | ZTVZLYBCZNMWCF-UHFFFAOYSA-N[1] |
Table 2: Spectroscopic Data for Homocystine
| Technique | Observed Peaks / Data |
| ¹H NMR | (600 MHz, H₂O, pH 7.0) δ (ppm): 3.84, 2.82, 2.33, 2.24[1] |
| ¹³C NMR | Data available, specific shifts vary with conditions. |
| Mass Spec | GC-MS and MS/MS data available, showing characteristic fragmentation patterns.[1] |
Biochemical Context and Metabolic Pathways
DL-Homocystine is the disulfide-linked dimer of homocysteine. In biological systems, homocysteine is a critical intermediate in two major metabolic pathways: remethylation and transsulfuration. The balance between these pathways is crucial for cellular function, and its disruption can lead to elevated homocysteine levels (hyperhomocysteinemia), a risk factor for various diseases. DL-Homocystine can be considered a stable, oxidized form of homocysteine.
The following diagram illustrates the central role of homocysteine in metabolism.
Caption: Metabolic Pathways of Homocysteine.
Experimental Protocols
The following sections provide generalized methodologies for key analytical experiments used to characterize DL-Homocystine. These protocols are based on standard procedures for amino acids and may require optimization for specific laboratory conditions and equipment.
Thin-Layer Chromatography (TLC) for Purity Assessment
This protocol outlines a general procedure for the qualitative analysis of DL-Homocystine purity using silica gel TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
DL-Homocystine standard and sample solutions (approx. 1 mg/mL in 1N HCl)
-
Developing chamber
-
Mobile Phase: A common solvent system for amino acids is n-butanol, acetic acid, and water (e.g., in a 12:3:5 ratio).
-
Visualization Reagent: Ninhydrin solution (e.g., 0.2% in ethanol).
-
Capillary tubes for spotting
-
Heating device (hot plate or oven)
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark points for the standard and sample application.
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for at least 15-20 minutes.
-
Spotting: Using a capillary tube, apply a small spot (1-2 µL) of the DL-Homocystine standard and the sample solution onto the marked points on the baseline. Allow the spots to dry completely.
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization: Spray the dried plate evenly with the ninhydrin solution. Heat the plate at approximately 100-110°C for 5-10 minutes until colored spots appear. Amino acids typically produce a purple or bluish spot.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). Compare the Rf value and color of the sample spot to the standard. The presence of a single spot for the sample at the same Rf as the standard indicates high purity.
Melting Point Determination
This protocol describes the determination of the melting point using a standard capillary melting point apparatus.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
DL-Homocystine sample, finely powdered
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Sample Preparation: Ensure the DL-Homocystine sample is completely dry and in the form of a fine powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get an estimated range.
-
Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature about 20 °C below the expected or observed melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range). For DL-Homocystine, decomposition is noted above 300 °C rather than a sharp melting point.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the characterization and analysis of a DL-Homocystine sample.
Caption: General Analytical Workflow for DL-Homocystine.
References
The Biological Role of DL-Homocystine in Cellular Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine is a sulfur-containing, non-proteinogenic amino acid derived from the metabolism of the essential amino acid methionine. It occupies a critical branch-point in cellular biochemistry. While essential for metabolic processes, elevated levels of its biologically active isomer, L-homocysteine, in the plasma—a condition known as hyperhomocysteinemia—are recognized as an independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.
In plasma, homocysteine exists in several forms: a reduced form with a free sulfhydryl group (Hcy-SH), and various oxidized forms. These include disulfide-linked dimers such as L-homocystine , mixed disulfides with other thiols like cysteine, and protein-bound forms, primarily to albumin. The term DL-Homocystine refers to the disulfide dimer of homocysteine, which can be composed of two L-homocysteine molecules (L-homocystine), two D-homocysteine molecules (D-homocystine), or one of each (meso-D,L-homocystine). Commercially, it often refers to a mix of these forms.
This technical guide provides an in-depth overview of the cellular metabolism of DL-homocystine, focusing on its uptake, conversion to L- and D-homocysteine, the subsequent metabolic fates of these isomers, and the downstream signaling events associated with elevated homocysteine levels.
Chapter 1: Cellular Uptake and Intracellular Reduction of Homocystine
The biological activity of homocystine is contingent upon its transport into the cell and its reduction to homocysteine monomers. The plasma membrane is impermeable to the charged homocystine molecule, necessitating specialized transport systems.
Cellular Transport Systems
L-homocystine, the primary oxidized form found in vivo, shares transport mechanisms with L-cystine (the oxidized dimer of cysteine). Several amino acid transport systems have been identified that facilitate its entry into vascular cells.
-
System xc-: A sodium-independent cystine/glutamate antiporter that is a primary route for L-homocystine uptake.
-
Sodium-Dependent Systems: Systems such as ASC (Alanine-Serine-Cysteine), L, and XAG- also contribute to the transport of both L-homocystine and its reduced form, L-homocysteine, into endothelial cells.[1]
Intracellular Reduction
Once inside the cell, the disulfide bond of homocystine is rapidly reduced to yield two molecules of homocysteine. This reduction is accomplished by the cell's thiol-reducing systems, primarily the glutathione-dependent pathway involving glutathione (GSH) and glutathione reductase. The highly reducing intracellular environment ensures that the vast majority of intracellular homocysteine exists in its free thiol form. The reduction of DL-homocystine yields both L-homocysteine, the metabolically active isomer, and D-homocysteine.
Chapter 2: The Metabolic Fate of L-Homocysteine
L-homocysteine lies at a critical metabolic intersection and its concentration is tightly regulated. It can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine.[2]
Remethylation Pathway (Methionine Cycle)
This pathway conserves methionine. There are two parallel enzymes that catalyze the remethylation of L-homocysteine:
-
Methionine Synthase (MS): This ubiquitous, vitamin B12-dependent enzyme transfers a methyl group from 5-methyltetrahydrofolate (the active form of folate) to homocysteine, regenerating methionine and producing tetrahydrofolate.[3]
-
Betaine-Homocysteine S-Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine (derived from choline) as the methyl donor to convert homocysteine to methionine.[4]
The regenerated methionine can be activated to S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including DNA and protein methylation. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to L-homocysteine, completing the cycle.
Transsulfuration Pathway
This pathway catabolizes excess homocysteine and synthesizes cysteine. It is primarily active in the liver, kidney, and pancreas.
-
Cystathionine β-Synthase (CBS): This vitamin B6-dependent enzyme catalyzes the irreversible condensation of L-homocysteine with serine to form cystathionine.[5] The activity of CBS is allosterically activated by SAM, meaning that when methyl donor levels are high, excess homocysteine is shunted towards cysteine synthesis.[5]
-
Cystathionine γ-Lyase (CGL): Also a vitamin B6-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
The cysteine produced can be incorporated into proteins or used to synthesize glutathione (GSH), a critical intracellular antioxidant.
Chapter 3: The Metabolic Fate of D-Homocysteine
In contrast to the L-isomer, D-homocysteine is largely considered to be metabolically inert. Studies have shown that D-homocysteine does not exhibit the embryotoxic or gene-expression-altering effects seen with L-homocysteine. Its metabolic fate is not well-characterized, but it may be a substrate for D-amino acid oxidases, which would convert it to its corresponding α-keto acid, α-keto-γ-mercaptobutyrate, for further metabolism or excretion.[6] However, its contribution to cellular metabolism and pathology is considered minimal compared to L-homocysteine.
Chapter 4: Pathophysiological Roles of Elevated Homocysteine
Hyperhomocysteinemia leads to a state of cellular stress, primarily through the induction of oxidative and endoplasmic reticulum (ER) stress, which contributes to endothelial dysfunction and the pathogenesis of vascular disease.
Induction of Oxidative Stress
The free sulfhydryl group of L-homocysteine can auto-oxidize, generating reactive oxygen species (ROS) such as superoxide anion (O2•−) and hydrogen peroxide (H2O2). This process can be exacerbated by the displacement of endothelial nitric oxide synthase (eNOS) from its stabilizing partners, causing eNOS to become "uncoupled." Uncoupled eNOS produces superoxide instead of nitric oxide (NO), further increasing oxidative stress and reducing the bioavailability of the vasodilator NO.
Induction of Endoplasmic Reticulum (ER) Stress
L-homocysteine can interfere with disulfide bond formation and protein folding within the ER, leading to the accumulation of misfolded proteins. This activates the Unfolded Protein Response (UPR), a signaling cascade involving sensors like PERK, IRE1α, and ATF6. Chronic activation of the UPR can trigger inflammatory pathways (e.g., NF-κB activation) and induce apoptosis (programmed cell death), contributing to vascular cell damage.
Chapter 5: Quantitative Metabolic Data
The regulation of homocysteine metabolism is critically dependent on the concentrations of substrates and the kinetic properties of the involved enzymes and transporters.
Table 1: Kinetic Parameters of L-Homocysteine Transport in Human Aortic Cells
| Cell Type | Transport System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Endothelial Cells (HAEC) | Overall | 39 | 873 | [4] |
| Smooth Muscle Cells (HASMC) | Overall | 106 | 4192 | [4] |
| Endothelial Cells (HAEC) | System L | 19.0 | - | [1] |
| Endothelial Cells (HAEC) | System XAG | 27.1 | - | [1] |
| Endothelial Cells (HAEC) | System ASC | 112 | - | [1] |
Km (Michaelis constant) reflects the substrate concentration at half-maximal velocity, indicating transporter affinity (lower Km = higher affinity). Vmax represents the maximum transport rate.
Table 2: Kinetic Parameters of Key Human Enzymes in L-Homocysteine Metabolism
| Enzyme | Substrate | Km (mM) | Notes | Reference |
| Cystathionine β-Synthase (CBS) | L-Homocysteine | 1 - 25 | Activity is allosterically activated by SAM. Shows substrate inhibition at high Hcy concentrations. | [7] |
| Cystathionine β-Synthase (CBS) | L-Serine | 1.2 - 2.2 | - | [7] |
| Betaine-Hcy Methyltransferase (BHMT) | L-Homocysteine | 0.004 | - | [8] |
| Betaine-Hcy Methyltransferase (BHMT) | Betaine | 0.012 - 0.06 | - | [7] |
| Methionine Synthase (MS) | L-Homocysteine | < 0.1 | High affinity, favors methionine conservation at low Hcy levels. | [3] |
| MTHFR | NADPH | - | Activity is allosterically inhibited by SAM. | [9] |
Table 3: Plasma Total Homocysteine (tHcy) Concentrations
| Classification | Concentration (µmol/L) |
| Normal | 5 - 15 |
| Mild Hyperhomocysteinemia | 15 - 30 |
| Intermediate Hyperhomocysteinemia | 30 - 100 |
| Severe Hyperhomocysteinemia | > 100 |
Chapter 6: Key Experimental Protocols
Protocol: Determination of Total Plasma Homocysteine by HPLC
This method measures total homocysteine (free and protein-bound) after reductive cleavage of disulfide bonds, followed by fluorescent derivatization and separation by reverse-phase HPLC.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Collect venous blood into EDTA-containing tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C within one hour of collection.
-
Harvest the plasma and store at -80°C until analysis.
-
-
Reduction and Deproteinization:
-
To 50 µL of plasma, add 25 µL of an internal standard (e.g., N-acetylcysteine) and 10 µL of a reducing agent like 10% tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate at room temperature for 30 minutes to reduce all disulfide bonds.
-
Add 90 µL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex and centrifuge at 13,000 x g for 10 minutes.
-
-
Derivatization:
-
Transfer 50 µL of the clear supernatant to a new vial.
-
Add 10 µL of 1.55 M NaOH for neutralization.
-
Add 125 µL of 0.125 M borate buffer (pH 9.5).
-
Add 50 µL of the fluorescent labeling reagent, 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), dissolved in borate buffer.
-
Incubate at 60°C for 60 minutes in the dark.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 3.2 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.1 M acetate buffer (pH 5.5) containing 3% methanol.
-
Flow Rate: 0.7 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.
-
Quantification: Calculate the concentration based on the peak area ratio of homocysteine to the internal standard, using a calibration curve generated with known standards.
-
Protocol: Cystathionine β-Synthase (CBS) Activity Assay
CBS activity is typically measured by quantifying the product, cystathionine, formed from substrates L-homocysteine and radiolabeled L-serine.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing pyridoxal phosphate (PLP, a necessary cofactor), a non-radioactive L-homocysteine solution (e.g., 60 mM), and the allosteric activator SAM.
-
Sample Preparation: Use cell lysates or purified enzyme preparations as the source of CBS.
-
Initiation: Start the reaction by adding 14C-labeled L-serine to the reaction mixture and the enzyme sample.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an acid, such as trichloroacetic acid, which also precipitates proteins.
-
Separation: Separate the radioactive product ([14C]cystathionine) from the unreacted radioactive substrate ([14C]L-serine) using cation-exchange chromatography (e.g., a Dowex 50 column). L-serine does not bind to the column and is washed out, while the product, cystathionine, is retained and subsequently eluted.
-
Quantification: Measure the radioactivity of the eluted fraction containing cystathionine using liquid scintillation counting. Enzyme activity is expressed as the amount of product formed per unit time per amount of protein (e.g., nmol/hr/mg protein).[7]
Protocol: Methylenetetrahydrofolate Reductase (MTHFR) Polymorphism Analysis
Genetic variants in the MTHFR gene (e.g., C677T) can reduce enzyme activity and are a common cause of mild hyperhomocysteinemia. These are typically analyzed using PCR-based methods.
Methodology (PCR-RFLP for C677T variant):
-
DNA Extraction: Isolate genomic DNA from whole blood using a standard extraction kit.
-
PCR Amplification: Amplify the region of the MTHFR gene containing the C677T polymorphism using specific forward and reverse primers. This creates a DNA fragment of a known size (e.g., 198 base pairs).
-
Restriction Enzyme Digestion: The C677T mutation creates a recognition site for the restriction enzyme HinfI.
-
Incubate the PCR product with HinfI enzyme according to the manufacturer's protocol.
-
If the 'C' allele (wild-type) is present, the enzyme will not cut the PCR product.
-
If the 'T' allele (variant) is present, the enzyme will cut the 198 bp fragment into two smaller fragments (e.g., 175 bp and 23 bp).
-
-
Gel Electrophoresis: Separate the digested DNA fragments on an agarose or polyacrylamide gel.
-
Genotype Determination:
-
CC (Wild-type): One band at 198 bp.
-
TT (Homozygous variant): Two bands at 175 bp and 23 bp (the 23 bp band may be faint).
-
CT (Heterozygous): Three bands at 198 bp, 175 bp, and 23 bp.
-
References
- 1. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocysteine - Wikipedia [en.wikipedia.org]
- 3. Methionine synthase - Wikipedia [en.wikipedia.org]
- 4. Betaine-homocysteine methyltransferase: human liver genotype-phenotype correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. Regulation of human methylenetetrahydrofolate reductase by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Neurotoxic Mechanisms of DL-Homocysteine in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract: Elevated levels of the sulfur-containing amino acid DL-Homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), have emerged as a significant and independent risk factor for a spectrum of neurodegenerative diseases, including Alzheimer's disease, stroke, and Parkinson's disease.[1] This guide provides a comprehensive technical overview of the multifaceted role of homocysteine in the pathogenesis of these disorders. It delves into the core molecular mechanisms of Hcy-induced neurotoxicity, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. The central theme is the convergence of multiple pathological cascades—excitotoxicity, oxidative stress, DNA damage, apoptosis, and neuroinflammation—all triggered or exacerbated by elevated homocysteine levels, leading to progressive neuronal demise.[1]
Core Mechanisms of DL-Homocysteine Neurotoxicity
Homocysteine exerts its neurotoxic effects not through a single mechanism but by orchestrating a symphony of cellular and molecular disturbances that collectively compromise neuronal integrity and function.[1]
Excitotoxicity via NMDA Receptor Overactivation
One of the most critical mechanisms of Hcy neurotoxicity is its role as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[2][3]
-
Agonist Action: Homocysteine and its derivatives can directly bind to and activate NMDA receptors.[3][4] This activation leads to a sustained, low-level influx of calcium (Ca²⁺) into the neuron.[4][5]
-
Dual Role at Glycine Site: Hcy also acts as a partial antagonist at the glycine co-agonist site of the NMDA receptor.[2] Under normal physiological conditions, this can be neuroprotective. However, in pathological states like stroke where glycine levels are elevated, the neurotoxic agonist effects of Hcy at the glutamate binding site predominate.[2][6]
-
Calcium Overload: The prolonged Ca²⁺ influx overwhelms the cell's calcium-buffering capacity, leading to a state of excitotoxicity.[7]
-
Downstream Consequences: The resulting calcium overload activates a cascade of damaging enzymes, including proteases (calpains), phospholipases, and nitric oxide synthase (nNOS), contributing to neuronal injury and death.[8] It also triggers the activation of signaling pathways like the extracellular-signal regulated kinase (ERK) MAP kinase pathway, which is an intermediate step in Hcy-mediated neurotoxicity.[4]
Induction of Oxidative Stress
Hyperhomocysteinemia is a potent inducer of oxidative stress within the central nervous system.
-
ROS Generation: The auto-oxidation of homocysteine's thiol group generates reactive oxygen species (ROS), such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).[9] This process can be catalyzed by metal ions like Cu²⁺.[9]
-
Antioxidant Depletion: Hcy metabolism consumes precursors for glutathione (GSH), the brain's most vital endogenous antioxidant, further tipping the cellular redox balance towards an oxidative state.[3]
-
Mitochondrial Dysfunction: Hcy impairs mitochondrial respiration, leading to further ROS production and energy failure within the neuron.[10][11] This includes mitochondrial membrane depolarization.[10][11] Sustained stimulation of GluN2A-containing NMDA receptors by homocysteine has been shown to be a key step in inducing mitochondrial ROS generation.[5]
DNA Damage and Impaired Repair
Elevated homocysteine levels can directly cause DNA damage and trigger programmed cell death (apoptosis).[10][12]
-
DNA Strand Breaks: Hcy induces DNA strand breaks in neurons, which can be detected within an hour of exposure.[10] This damage triggers a cellular response involving the activation of the enzyme poly-ADP-ribose polymerase (PARP).[10][11][12]
-
PARP Overactivation: Excessive PARP activation depletes cellular stores of NAD⁺ and ATP, leading to an energy crisis and neuronal death.[11][12]
-
Impaired DNA Repair: Folic acid deficiency, which often accompanies hyperhomocysteinemia, impairs DNA repair mechanisms, sensitizing neurons to further damage from insults like amyloid-beta (Aβ).[13][14]
-
p53 Induction: The DNA damage response initiated by homocysteine also involves the induction of the tumor suppressor protein p53, a key regulator of apoptosis.[10]
Apoptosis and Neuroinflammation
The culmination of excitotoxicity, oxidative stress, and DNA damage is the activation of apoptotic pathways and the triggering of an inflammatory response.
-
Caspase Activation: Hcy-induced cellular stress leads to the activation of caspases, the primary executioner enzymes of apoptosis.[10][12] This is preceded by mitochondrial dysfunction and the release of pro-apoptotic factors.[11]
-
Bax/Bcl-2 Ratio: Homocysteine increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, shifting the cellular balance in favor of cell death.[15]
-
Microglia Activation: Hcy can activate microglia and astrocytes, the brain's resident immune cells.[16] This activation triggers an inflammatory response, releasing pro-inflammatory cytokines and nitric oxide (NO), which are detrimental to surrounding neurons.[8]
Cerebrovascular Dysfunction
Hyperhomocysteinemia contributes to neurological disorders by damaging cerebral blood vessels and impairing blood flow.
-
Endothelial Dysfunction: Hcy is toxic to the endothelial cells lining blood vessels, leading to reduced production of the vasodilator nitric oxide (NO) and impaired cerebrovascular regulation.[17][18] This dysfunction is mediated by oxidative stress.[9][17]
-
Blood-Brain Barrier Disruption: Damage to the cerebrovascular endothelium can increase the permeability of the blood-brain barrier, contributing to vascular dementia and exacerbating other neurodegenerative conditions.[19][20]
Signaling Pathways and Experimental Workflows
Key Signaling Pathway: Hcy-Induced Neuronal Apoptosis
The following diagram illustrates the interconnected pathways leading from elevated homocysteine to neuronal apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homocysteine-induced sustained GluN2A NMDA receptor stimulation leads to mitochondrial ROS generation and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of homocysteine neurotoxicity in neurodegenerative diseases with special reference to dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Homocysteine elicits a DNA damage response in neurons that promotes apoptosis and hypersensitivity to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Folic acid deficiency and homocysteine impair DNA repair in hippocampal neurons and sensitize them to amyloid toxicity in experimental models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. ijmcmed.org [ijmcmed.org]
- 16. Homocysteine exaggerates microglia activation and neuroinflammation through microglia localized STAT3 overactivation following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Homocysteine is a risk factor for cerebral small vessel disease, acting via endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Homocysteine Induced Cerebrovascular Dysfunction: A Link to Alzheimer’s Disease Etiology [openneurologyjournal.com]
- 20. Hyperhomocysteinemia‐Driven Ischemic Stroke: Unraveling Molecular Mechanisms and Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the metabolic pathway of DL-Homocystine
An In-depth Technical Guide to the Metabolic Pathway of DL-Homocystine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocystine is a disulfide-bonded dimer composed of two homocysteine molecules. In biological systems, it is the L-isomer of its constituent amino acid, homocysteine, that is metabolically active. The metabolic journey of DL-homocystine begins with its reduction to two molecules of L-homocysteine. Homocysteine itself is a critical, sulfur-containing amino acid that sits at the junction of two major metabolic routes: the remethylation cycle and the transsulfuration pathway.[1][2] It is derived from the essential amino acid methionine.[3][4] While essential for normal cellular function, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an established risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2][5] This guide provides a detailed examination of the metabolic fate of DL-homocystine, the signaling pathways impacted by its metabolites, and the experimental methodologies used in its study.
Core Metabolic Pathways of Homocysteine
The metabolism of homocystine first requires its conversion to homocysteine. This reduction is a prerequisite for entry into the primary metabolic pathways. Once formed, homocysteine can either be recycled back to methionine or be irreversibly catabolized to cysteine.
Reduction of Homocystine
In the plasma and within cells, homocystine can be reduced to two molecules of homocysteine. This reaction breaks the disulfide bond and is a critical first step for its subsequent metabolism.
The Methionine Cycle and Remethylation Pathways
The remethylation pathway salvages homocysteine by converting it back into methionine.[5] This process is vital for maintaining the pool of methionine, which is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and protein methylation.[3][6] There are two primary remethylation routes:
-
Folate and Vitamin B12-Dependent Remethylation: Occurring in all tissues, this pathway is catalyzed by methionine synthase (MS). The enzyme transfers a methyl group from 5-methyltetrahydrofolate (a derivative of folate, Vitamin B9) to homocysteine, a reaction that requires methylcobalamin (a form of Vitamin B12) as a cofactor.[5][7]
-
Betaine-Dependent Remethylation: This alternative pathway is primarily active in the liver and kidneys.[8] The enzyme betaine-homocysteine methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine (a metabolite of choline) to homocysteine, forming methionine and dimethylglycine.[3][5][9]
The Transsulfuration Pathway
When methionine levels are in excess, homocysteine is directed towards the transsulfuration pathway for catabolism.[10] This irreversible pathway converts homocysteine to cysteine and occurs predominantly in the liver, kidneys, and small intestine.[8] Cysteine is a precursor for the synthesis of proteins, taurine, and the major intracellular antioxidant, glutathione.[4][5] The key steps are:
-
Cystathionine Formation: The enzyme cystathionine β-synthase (CBS), which requires pyridoxal-5'-phosphate (PLP, the active form of Vitamin B6) as a cofactor, catalyzes the condensation of homocysteine with serine to form cystathionine.[5][11]
-
Cysteine Synthesis: Cystathionine is then cleaved by cystathionine γ-lyase (CSE or CTH), also a Vitamin B6-dependent enzyme, to yield cysteine, α-ketobutyrate, and ammonia.[11][12]
Regulation of Homocysteine Metabolism
The fate of homocysteine is tightly regulated by the intracellular concentration of S-adenosylmethionine (SAM). SAM acts as an allosteric regulator, directing the flow of homocysteine based on the cell's metabolic state:[1][13]
-
High SAM levels (indicating sufficient methionine) activate cystathionine β-synthase (CBS), promoting the catabolism of homocysteine via the transsulfuration pathway.
-
High SAM levels also inhibit methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces the 5-methyltetrahydrofolate needed for the primary remethylation pathway. This action prevents the further generation of methionine when it is already abundant.
Pathophysiological Signaling Associated with Hyperhomocysteinemia
Elevated levels of homocysteine are cytotoxic and contribute to endothelial injury and vascular disease through several mechanisms.[14][15]
Induction of Oxidative Stress
Hyperhomocysteinemia promotes the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[16][17][18] This can occur through the auto-oxidation of homocysteine's sulfhydryl group and by increasing the activity of ROS-producing enzymes like NADPH oxidase.[16] The resulting oxidative stress damages cellular components and impairs normal vascular function.
Impairment of Endothelial Function and Nitric Oxide (NO) Bioavailability
A key consequence of hyperhomocysteinemia is endothelial dysfunction.[19][20] Homocysteine reduces the bioavailability of nitric oxide (NO), a critical signaling molecule that mediates vasodilation and inhibits platelet aggregation and inflammation. This reduction in NO can be caused by:
-
Increased Asymmetric Dimethylarginine (ADMA): Homocysteine can lead to the accumulation of ADMA, an endogenous inhibitor of nitric oxide synthase (eNOS), the enzyme that produces NO.[16][17]
-
eNOS Uncoupling: Oxidative stress can cause eNOS to become "uncoupled," where it produces superoxide radicals instead of NO.
Pro-inflammatory Effects and Other Signaling Pathways
Homocysteine also promotes a pro-inflammatory state in the vasculature.[14][21] It can induce the expression of inflammatory cytokines and adhesion molecules in endothelial cells, facilitating the recruitment of immune cells to the vessel wall, a key step in the development of atherosclerosis. Furthermore, hyperhomocysteinemia has been shown to interfere with other signaling pathways, including:
-
Hydrogen Sulfide (H₂S) Signaling: It can downregulate the enzymes CBS and CSE, reducing the production of H₂S, a gasotransmitter with protective vascular effects.[14][15]
-
ERK1/2 Signaling: In the context of cardiac injury, homocysteine can activate the ERK1/2 pathway, contributing to mitochondrial dysfunction.[22]
Quantitative Data Summary
The concentration of total homocysteine (tHcy) in plasma is a key clinical biomarker.
Table 1: Plasma Total Homocysteine (tHcy) Concentrations
| Classification | Concentration Range (µmol/L) | Reference(s) |
| Normal | 5 - 15 | [2][23] |
| Mild Hyperhomocysteinemia | 15 - 30 | [23] |
| Moderate/Intermediate | 30 - 100 | [16][23] |
| Severe | > 100 | [16][23] |
Table 2: Performance Characteristics of Selected tHcy Assay Methods
| Method | Linear Range (µmol/L) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference(s) |
| Enzymatic Assay | 3 - 50 | < 5.9% | < 5.9% | [24] |
| LC-MS/MS | 2.5 - 60 | 3.6 - 5.3% | 2.9 - 5.9% | [25] |
| LC-MS/MS (Plasma) | Linear up to 100 | < 2.0% | 5.0 - 8.0% | [26] |
Experimental Protocols
The accurate measurement of total homocysteine (tHcy) is crucial for both research and clinical diagnostics. As homocysteine exists in free, dimerized (homocystine), and protein-bound forms, a reduction step is mandatory to measure the total concentration.[10][27]
Detailed Methodology: tHcy Measurement by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold-standard method due to its high sensitivity, specificity, and suitability for high-throughput analysis.[25][26]
Principle: Following reduction of all disulfide forms to free homocysteine, the sample is deproteinized. An internal standard (typically a stable isotope-labeled version like homocystine-d8 or homocysteine-d4) is added for accurate quantification.[25] The sample is then separated by liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Protocol Outline:
-
Sample Collection: Collect whole blood in EDTA tubes. Centrifuge to separate plasma. Prompt separation is crucial to prevent artificial increases in homocysteine from red blood cells.[26]
-
Internal Standard Addition: To 50-100 µL of plasma, add a known concentration of the internal standard (e.g., homocystine-d8).[25][28]
-
Reduction: Add a reducing agent solution (e.g., dithiothreitol, DTT, or 2-mercaptoethanol) to the sample. Incubate at room temperature for 5-10 minutes to cleave all disulfide bonds.[27][28]
-
Protein Precipitation: Add a precipitation solution (e.g., an organic solvent like acetonitrile or an acid like trichloroacetic acid) to the reduced sample.[28]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[28]
-
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
LC Separation: Chromatographic separation is typically achieved using a C18 reverse-phase column with an isocratic or gradient elution. A short run time (e.g., 1-3 minutes) is often sufficient.[25][28]
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for both native homocysteine (e.g., m/z 136 -> 90) and the internal standard (e.g., d4-homocysteine: m/z 140 -> 94).[25]
-
Quantification: Calculate the concentration of homocysteine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Alternative Methodologies
-
High-Performance Liquid Chromatography (HPLC): A widely used technique that separates homocysteine from other plasma components, followed by detection using either fluorescence (after derivatization with a fluorescent tag) or electrochemical methods.[29]
-
Enzymatic Assays: These methods utilize enzymes that specifically react with homocysteine. The reaction generates a product that can be measured spectrophotometrically, often by monitoring the conversion of NADH to NAD+.[24][30] These assays are well-suited for automated clinical chemistry analyzers.
-
Immunoassays: Commercially available immunoassays, such as fluorescence polarization immunoassays (FPIA), are rapid and automated.[31] They typically involve the enzymatic conversion of homocysteine to S-adenosylhomocysteine (SAH), which is then detected by a specific antibody.
Conclusion
The metabolism of DL-homocystine is fundamentally the metabolism of its reduced monomer, L-homocysteine. This amino acid is a pivotal intermediate in sulfur amino acid metabolism, with its fate governed by a tightly regulated balance between remethylation to methionine and catabolism via transsulfuration to cysteine. For drug development professionals and researchers, understanding this pathway is critical, as its dysregulation leads to hyperhomocysteinemia, a condition with severe pathological consequences. The associated endothelial dysfunction, oxidative stress, and inflammation are key mechanisms driving cardiovascular disease. The availability of robust analytical methods, particularly LC-MS/MS, allows for precise quantification of total homocysteine, enabling further research into the mechanisms of its toxicity and the development of targeted therapeutic interventions.
References
- 1. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homocysteine - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Treatment of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homocysteine [practical-haemostasis.com]
- 11. The Transulphuration Pathway - Lifecode Gx Support [support.lifecodegx.com]
- 12. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 13. Homocysteine metabolism as the target for predictive medical approach, disease prevention, prognosis, and treatments tailored to the person - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 15. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Homocysteine impaired endothelial function through compromised vascular endothelial growth factor/Akt/endothelial nitric oxide synthase signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. diazyme.com [diazyme.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Measurement of total homocysteine in plasma and blood spots using liquid chromatography-tandem mass spectrometry: comparison with the plasma Abbott IMx method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 30. diazyme.com [diazyme.com]
- 31. researchgate.net [researchgate.net]
DL-Homocysteine as a Biomarker for Cardiovascular Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elevated levels of the sulfur-containing amino acid DL-homocysteine, a condition known as hyperhomocysteinemia, have been extensively investigated as an independent risk factor for cardiovascular disease (CVD). This technical guide provides a comprehensive overview of the role of homocysteine as a biomarker for CVD, focusing on the underlying molecular mechanisms, experimental protocols for its measurement and functional assessment, and a summary of the quantitative evidence linking it to cardiovascular events. While observational studies have consistently demonstrated a strong association between homocysteine levels and cardiovascular risk, the causal nature of this relationship remains a subject of debate, particularly in light of clinical trials of homocysteine-lowering therapies that have yielded mixed results. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand the intricate role of homocysteine in cardiovascular pathology and to explore its potential as a therapeutic target.
Introduction
Homocysteine is a non-proteinogenic amino acid formed during the metabolism of methionine.[1][2] Its concentration in the blood is influenced by both genetic and nutritional factors, particularly the status of B vitamins (B6, B9, and B12) which are essential cofactors for the enzymes involved in its metabolism.[3] Hyperhomocysteinemia, defined as a plasma homocysteine level greater than 15 µmol/L, is a prevalent condition and has been linked to an increased risk of a wide range of cardiovascular diseases, including coronary artery disease, stroke, and venous thromboembolism.[2][3] The proposed mechanisms underlying the pathogenic effects of elevated homocysteine are multifaceted and include the induction of endothelial dysfunction, oxidative stress, inflammation, and a prothrombotic state.[3][4]
Homocysteine Metabolism
Homocysteine metabolism primarily occurs via two pathways: remethylation and transsulfuration.[1][2]
-
Remethylation: In this pathway, homocysteine is converted back to methionine. This process is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and utilizes 5-methyltetrahydrofolate (the active form of folate, vitamin B9) as a methyl donor. An alternative remethylation pathway, primarily in the liver, is catalyzed by betaine-homocysteine methyltransferase (BHMT).[1][2]
-
Transsulfuration: This pathway involves the irreversible conversion of homocysteine to cysteine, a precursor for the antioxidant glutathione. This two-step process is catalyzed by cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), both of which require vitamin B6 as a cofactor.[1][2]
Genetic polymorphisms in enzymes involved in these pathways, such as methylenetetrahydrofolate reductase (MTHFR), can lead to elevated homocysteine levels.[5]
Pathophysiological Mechanisms of Homocysteine in Cardiovascular Disease
Elevated homocysteine is believed to contribute to cardiovascular pathology through several interconnected mechanisms:
Endothelial Dysfunction
Homocysteine impairs the function of the vascular endothelium, the inner lining of blood vessels that plays a crucial role in regulating vascular tone and health. One of the key mechanisms is the uncoupling of endothelial nitric oxide synthase (eNOS).[6][7] Homocysteine reduces the bioavailability of tetrahydrobiopterin (BH4), a critical cofactor for eNOS, leading to the production of superoxide radicals instead of the vasodilator nitric oxide (NO).[6][7] This reduction in NO bioavailability contributes to impaired endothelium-dependent vasodilation.[8]
Oxidative Stress
Homocysteine promotes oxidative stress by increasing the production of reactive oxygen species (ROS). A major source of ROS in this context is the activation of NADPH oxidase in vascular cells.[9][10] Homocysteine can stimulate the phosphorylation and activation of NADPH oxidase subunits, such as p47phox and p67phox, leading to increased superoxide production.[9][11] This oxidative stress can damage cellular components and contribute to the progression of atherosclerosis.
Inflammation
Hyperhomocysteinemia is associated with a chronic inflammatory state in the vasculature. Homocysteine can activate the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[12][13][14] This leads to the increased production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and C-reactive protein (CRP) in vascular smooth muscle cells.[14][15]
Prothrombotic Effects
Elevated homocysteine levels are linked to an increased risk of thrombosis.[4][16] The proposed mechanisms include increased tissue factor expression, enhanced platelet reactivity, and impaired fibrinolysis.[4][16]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the association between homocysteine levels and cardiovascular disease risk.
Table 1: Homocysteine Levels and Cardiovascular Disease Risk
| Study Population | Endpoint | Homocysteine Level Comparison | Odds Ratio (OR) / Relative Risk (RR) (95% CI) | Citation(s) |
| Meta-analysis (Genetic & Prospective Studies) | Ischemic Heart Disease | 5 µmol/L increase | OR: 1.42 (1.11 - 1.84) / RR: 1.32 (1.19 - 1.45) | [17] |
| Meta-analysis (Genetic Studies) | Deep Vein Thrombosis | 5 µmol/L increase | OR: 1.60 (1.15 - 2.22) | [17] |
| Meta-analysis (Prospective Studies) | Stroke | 5 µmol/L increase | RR: 1.59 (1.29 - 1.96) | [17] |
| Taiwanese Adults | High CVD Risk | High vs. Low Homocysteine | OR: 2.499 (1.214 - 5.142) | [18] |
| US Adults (NHANES) | Cardiovascular Disease | Per 1 SD increase in Hcy | OR: 1.19 (1.05 - 1.35) | [5] |
| Meta-analysis (Prospective Studies) | Cardiovascular Mortality | Highest vs. Lowest Quartile | RR: 1.68 (1.04 - 2.70) | [19] |
| Meta-analysis (Prospective Studies) | All-Cause Mortality | Highest vs. Lowest Quartile | RR: 1.93 (1.54 - 2.43) | [19] |
| Women's Health Study | Venous Thromboembolism | Quartile 4 vs. Quartile 1 | HR: 1.31 (1.06 - 1.63) | [20] |
Table 2: Homocysteine Levels and Endothelial Dysfunction
| Study Population | Homocysteine Levels | Association with Endothelial Function (Flow-Mediated Dilation - FMD) | Citation(s) |
| Healthy Women (across menopausal stages) | Elevated Hcy and Cysteine | Inversely correlated with FMD (r = -0.25 for Hcy, r = -0.39 for Cysteine) | [21] |
| Adults with moderate hyperhomocysteinemia | Moderate HHcy | Associated with impaired endothelium-dependent vasodilation | [8] |
Experimental Protocols
Measurement of Total Plasma Homocysteine by HPLC
This protocol describes a common method for the determination of total homocysteine in plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.
Principle: Total homocysteine is measured after a two-step process: 1) reduction of disulfide bonds to release free homocysteine from its protein-bound and oxidized forms, and 2) derivatization with a fluorescent reagent to allow for sensitive detection by HPLC.
Materials:
-
Plasma collected in EDTA tubes
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)
-
Trichloroacetic acid (TCA) solution (for protein precipitation)
-
Internal standard (e.g., cystamine)
-
Sodium hydroxide (NaOH)
-
Borate buffer
-
7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) (derivatizing agent)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Sample Preparation: To 50 µL of plasma, add 25 µL of internal standard and 10 µL of TCEP solution. Incubate at room temperature for 30 minutes.[22]
-
Protein Precipitation: Add 90 µL of TCA solution, vortex, and centrifuge at 13,000 x g for 10 minutes.[22][23]
-
Derivatization: Transfer 50 µL of the supernatant to a new vial containing 10 µL of NaOH, 125 µL of borate buffer, and 50 µL of SBD-F solution.[22][23]
-
Incubation: Incubate the mixture at 60°C for 60 minutes.[22][23]
-
HPLC Analysis: Inject a 10 µL aliquot of the derivatized sample into the HPLC system. Separation is achieved on a C18 column with a mobile phase such as an acetate buffer with methanol.[23]
-
Detection: The fluorescent derivatives are detected at an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[22]
-
Quantification: Homocysteine concentration is determined by comparing the peak area of the homocysteine derivative to that of the internal standard and a standard curve.
Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.
Principle: A temporary occlusion of the brachial artery induces ischemia, leading to the release of vasodilators, primarily nitric oxide, from the endothelium upon cuff deflation. The resulting increase in artery diameter is measured as an indicator of endothelial function.[24]
Procedure:
-
Patient Preparation: The patient should fast for at least 6 hours and avoid caffeine, alcohol, and smoking for 24 hours prior to the measurement. The patient rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.[25]
-
Baseline Measurement: The brachial artery is imaged using a high-resolution ultrasound system. Baseline artery diameter and blood flow velocity are recorded for at least 30 seconds.[26]
-
Arterial Occlusion: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 200 mmHg) for 5 minutes.[24][26]
-
Post-Occlusion Measurement: The cuff is rapidly deflated, and the brachial artery diameter and blood flow are continuously recorded for at least 2 minutes to capture the reactive hyperemia and subsequent vasodilation.[26]
-
Data Analysis: FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.
Measurement of Malondialdehyde (MDA) as a Marker of Oxidative Stress
This protocol describes the thiobarbituric acid reactive substances (TBARS) assay, a common method for measuring MDA, a product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically or fluorometrically.[27]
Materials:
-
Plasma or tissue homogenate
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
MDA standard
Procedure:
-
Sample Preparation: To 250 µL of sample, add 10 µL of BHT reagent.[27]
-
Reaction Mixture: Add 250 µL of acid reagent (e.g., TCA) and 250 µL of TBA reagent.[27]
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes.[27]
-
Centrifugation: Centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate.[27]
-
Measurement: Measure the absorbance of the supernatant at 532 nm.[27]
-
Quantification: MDA concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in homocysteine-induced cardiovascular pathology and the experimental workflows.
Homocysteine Metabolism
Caption: Metabolic pathways of homocysteine, including remethylation and transsulfuration.
Homocysteine-Induced Endothelial Dysfunction
Caption: Signaling pathway of homocysteine-induced endothelial dysfunction via eNOS uncoupling.
Homocysteine-Induced Oxidative Stress
Caption: Homocysteine-induced oxidative stress through NADPH oxidase activation.
Homocysteine-Induced Inflammation
Caption: Homocysteine-induced vascular inflammation via the NF-κB signaling pathway.
Experimental Workflow for Homocysteine and CVD Marker Analysis
Caption: Experimental workflow for analyzing homocysteine and its associated cardiovascular markers.
Conclusion and Future Directions
DL-homocysteine remains a significant biomarker of interest in the field of cardiovascular disease. The wealth of observational data supporting its association with cardiovascular events, coupled with the well-defined pathophysiological mechanisms, underscores its importance. However, the lack of consistent benefit from homocysteine-lowering therapies in clinical trials presents a critical challenge to the "homocysteine hypothesis." This discrepancy suggests that homocysteine may be a sensitive marker of a dysfunctional metabolic state rather than a direct causative agent in all contexts.
Future research should focus on:
-
Identifying subgroups of patients who may benefit from homocysteine-lowering therapies.
-
Exploring alternative therapeutic strategies that target the downstream effects of hyperhomocysteinemia, such as endothelial dysfunction and oxidative stress, rather than solely focusing on lowering homocysteine levels.
-
Further elucidating the complex interplay between genetic factors, nutritional status, and homocysteine metabolism in the development of cardiovascular disease.
This technical guide provides a foundation for researchers and drug development professionals to navigate the complexities of homocysteine's role in cardiovascular disease and to guide future investigations in this important area.
References
- 1. 2.9. Measurement of MDA for Lipid Peroxidation [bio-protocol.org]
- 2. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 3. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine and thrombosis: from basic science to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of plasma homocysteine with cardiovascular disease in American adults: a study based on the national health and nutrition examination survey database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperhomocystinemia Impairs Endothelial Function and eNOS Activity via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Homocysteine stimulates phosphorylation of NADPH oxidase p47phox and p67phox subunits in monocytes via protein kinase Cβ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homocysteine stimulates NADPH oxidase-mediated superoxide production leading to endothelial dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homocysteine stimulates phosphorylation of NADPH oxidase p47phox and p67phox subunits in monocytes via protein kinase Cbeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homocysteine induces inflammatory transcriptional signaling in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-kappaB activation is associated with homocysteine-induced injury in Neuro2a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homocysteine stimulates nuclear factor kappaB activity and interleukin-6 expression in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Homocysteine and cardiovascular disease: evidence on causality from a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The association between homocysteine levels and cardiovascular disease risk among middle-aged and elderly adults in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elevated homocysteine levels and risk of cardiovascular and all-cause mortality: a meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Homocysteine Is Associated with Future Venous Thromboembolism in Two Prospective Cohorts of Women: Aday – Homocysteine and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elevated plasma homocysteine and cysteine are associated with endothelial dysfunction across menopausal stages in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 25. mdpi.com [mdpi.com]
- 26. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]
- 27. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
The link between DL-Homocystine and schizophrenia pathophysiology
An In-depth Technical Guide: The Link Between DL-Homocysteine and Schizophrenia Pathophysiology
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, have been consistently identified as a significant risk factor in the pathophysiology of schizophrenia.[1][2][3][4][5][6] This technical guide synthesizes the current understanding of the multifaceted relationship between DL-Homocysteine and schizophrenia. It delves into the core biochemical mechanisms, including N-methyl-D-aspartate (NMDA) receptor modulation and the induction of oxidative stress, which are believed to underpin this association. Genetic predispositions, particularly polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, are explored as key contributors to hyperhomocysteinemia in this patient population.[7][8][9][10] This guide presents quantitative data from multiple studies in structured tables, details key experimental protocols for investigating these pathways, and provides visualizations of the critical signaling cascades and experimental workflows. The evidence collectively points towards homocysteine not merely as a biomarker but as an active participant in the neurobiological alterations observed in schizophrenia, offering potential avenues for therapeutic intervention.
Introduction: Homocysteine and the One-Carbon Metabolism Pathway
Homocysteine (Hcy) is a critical intermediate in the one-carbon metabolism pathway, primarily formed from the demethylation of dietary methionine.[6] Its metabolic fate is twofold: remethylation back to methionine, a process dependent on folate and vitamin B12, or irreversible conversion to cysteine via the transsulfuration pathway, which requires vitamin B6 as a cofactor. The enzyme methylenetetrahydrofolate reductase (MTHFR) plays a central role in the remethylation pathway by producing 5-methyltetrahydrofolate, the primary methyl donor for the conversion of homocysteine to methionine.[7] Disruptions in this pathway, often due to genetic factors or nutritional deficiencies, can lead to an accumulation of homocysteine in the blood (hyperhomocysteinemia).[3][11] A growing body of evidence implicates hyperhomocysteinemia in the pathophysiology of schizophrenia, suggesting it contributes to the disease through mechanisms of neurotoxicity, oxidative stress, and epigenetic modifications.[6][12][13]
Quantitative Evidence: Homocysteine Levels and Genetic Risk
Numerous studies have established a strong correlation between elevated plasma homocysteine levels and a diagnosis of schizophrenia. A meta-analysis demonstrated that a 5 µmol/L increase in plasma homocysteine could elevate the risk of schizophrenia by as much as 70%.[2][6]
Plasma Homocysteine Levels in Schizophrenia
The data consistently show significantly higher levels of plasma homocysteine in patients with schizophrenia compared to healthy controls. This elevation is observed across different stages of the illness, including in first-episode psychosis patients, suggesting it is not merely a consequence of long-term illness or treatment.[2][4][14]
| Study | Patient Group (n) | Mean Hcy (µmol/L) - Patients | Control Group (n) | Mean Hcy (µmol/L) - Controls | p-value | Citation(s) |
| Misiak et al. | First-Episode Schizophrenia (56) | 12.38 ± 5.76 | Healthy (53) | 11.42 ± 6.97 | 0.044 | [2] |
| Boyarskaya et al. (2021) | Schizophrenia (50) | 13.65 (median) | Healthy (36) | 11.21 (median) | 0.0027 | [11] |
| Mabrouk et al. (2011) | Schizophrenia (61) | 16.1 | Healthy (66) | 10.9 | 0.028 | [15] |
| Dietrich-Muszalska et al. | Schizophrenia | ~12.5 (estimated from data) | Healthy | ~8.0 (estimated from data) | < 0.05 | [16] |
| Feng et al. (2024) | First-Episode Psychiatric Disorders (191) | 19.78 (SZ), 15.50 (ATPD), 20.00 (MD), 16.22 (ME) | Healthy (56) | 5.99 ± 3.60 | < 0.001 | [4] |
SZ: Schizophrenia; ATPD: Acute and Transient Psychotic Disorders; MD: Major Depressive Episode with Psychosis; ME: Manic Episodes with Psychosis. Values are presented as mean ± standard deviation unless otherwise noted.
The Role of MTHFR Gene Polymorphisms
A significant genetic contributor to hyperhomocysteinemia is the C677T polymorphism (rs1801133) in the MTHFR gene.[7][8] The 'T' allele leads to a thermolabile variant of the MTHFR enzyme with reduced activity.[8] Individuals with the TT genotype have approximately 30% of the enzyme activity compared to the CC wild type, leading to lower folate availability and consequently higher homocysteine levels.[10] Meta-analyses have confirmed a significant association between the MTHFR C677T polymorphism and an increased risk for schizophrenia.[9][10]
| Meta-Analysis / Study | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Citation(s) |
| Shi et al. (2023) | T vs. C | 1.16 | 1.10–1.23 | < 0.001 | [9] |
| Shi et al. (2023) | TT vs. CC | 1.35 | 1.19–1.52 | < 0.001 | [9] |
| Lewis et al. (in Muntjewerff et al., 2006) | TT vs. CC | 1.44 | 1.21–1.70 | - | [10] |
Core Pathophysiological Mechanisms
Homocysteine is hypothesized to contribute to schizophrenia pathophysiology through several interconnected mechanisms, primarily centered on glutamatergic neurotransmission and oxidative stress.
NMDA Receptor Modulation
The N-methyl-D-aspartate receptor (NMDAR) is strongly implicated in schizophrenia, as antagonists like ketamine can induce psychosis-like symptoms.[17] Homocysteine and its metabolite, homocysteic acid, act on the NMDAR, but with a complex dual action.[13] It can act as an agonist at the glutamate binding site and as a partial antagonist at the glycine co-agonist site.[2][16] This modulation disrupts normal NMDAR function, potentially contributing to the glutamatergic hypofunction observed in schizophrenia.[2][13] Specifically, homocysteine has been shown to reduce the desensitization of NMDARs, which alters the total charge transfer and neuronal excitability.[17] This effect varies depending on the receptor's subunit composition, with homocysteine increasing the peak amplitude of currents in GluN2A-containing receptors while decreasing it in GluN2B-containing receptors.[17]
Induction of Oxidative Stress
Hyperhomocysteinemia is a potent inducer of oxidative stress.[12][18] The auto-oxidation of homocysteine generates reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[12] This leads to widespread cellular damage through lipid peroxidation and protein oxidation, measured by increases in thiobarbituric acid reactive substances (TBARS) and protein carbonyl groups, respectively.[16][18][19] Furthermore, high levels of homocysteine are negatively correlated with the activity of key antioxidant enzymes like glutathione peroxidase.[12] This imbalance between oxidant production and antioxidant defense contributes to the neuroinflammation and cellular damage implicated in schizophrenia.[12][19]
Key Experimental Protocols
Measurement of Total Plasma Homocysteine
Accurate measurement of total homocysteine (tHcy) is critical. tHcy includes free, protein-bound, and oxidized forms.[20] High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.[20]
Protocol: tHcy Measurement by LC-MS/MS
-
Sample Collection: Collect whole blood in EDTA or specialized homocysteine collection tubes. Immediately place on ice and centrifuge within one hour to separate plasma.[21] Store plasma at -20°C or lower until analysis.[21]
-
Sample Preparation (Reduction and Precipitation):
-
Pipette 50 µL of plasma sample, calibrator, or control into a microcentrifuge tube.
-
Add 50 µL of an internal standard (e.g., Homocystine-d8).
-
Add 50 µL of a reducing agent (e.g., dithiothreitol or TCEP) to break disulfide bonds, converting all forms to free homocysteine. Vortex for 30 seconds and incubate for 5 minutes at room temperature.[22]
-
Add 200 µL of a protein precipitation agent (e.g., perchloric acid or acetonitrile). Vortex for 30 seconds.[22]
-
Incubate for 5 minutes at 4°C, then centrifuge for 5 minutes at ≥10,000 x g.[22]
-
-
LC-MS/MS Analysis:
-
Inject 1-5 µL of the supernatant into the LC-MS/MS system.[22]
-
Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions for homocysteine and the internal standard.
-
-
Quantification: Calculate the concentration of homocysteine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[23]
In Vitro Assessment of NMDA Receptor Function
The functional consequences of homocysteine's interaction with NMDARs can be assessed using in vitro cellular assays, such as fluorescence-based calcium influx assays in cultured neurons or HEK293 cells expressing specific NMDAR subunits.[24][25][26]
Protocol: Calcium Influx Assay
-
Cell Culture: Seed HEK293 cells transduced with baculovirus encoding desired NMDAR subunits (e.g., GluN1/NR1 and GluN2A) onto a 384-well plate.[24] Alternatively, use primary neuronal cultures.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i).
-
Assay Procedure:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Apply test compounds. This can be a pre-incubation with DL-Homocysteine followed by stimulation with an NMDAR agonist (e.g., NMDA/glycine).
-
Stimulate the cells with a known concentration of NMDA and a co-agonist like glycine or D-serine to activate the receptors.[27]
-
Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium through the activated NMDAR channels.
-
-
Data Analysis: Analyze the fluorescence signal to determine key parameters such as peak amplitude and the rate of signal decay (desensitization). Compare the responses in the presence and absence of homocysteine to quantify its modulatory effect.
Animal Models of Hyperhomocysteinemia
To study the in vivo effects of elevated homocysteine, various animal models have been developed.[28][29][30] These generally fall into two categories: dietary induction and genetic modification.
Protocol: Dietary Induction in Mice/Rats
-
Animal Selection: Use standard laboratory mouse (e.g., C57BL/6) or rat strains.
-
Diet Formulation:
-
High-Methionine Diet: Feed animals a diet enriched with L-methionine (e.g., 2% wt/wt).[31][32] This increases the metabolic flux through the one-carbon pathway, leading to higher homocysteine production.
-
B-Vitamin Deficient Diet: Provide a diet specifically deficient in folate, vitamin B6, and/or vitamin B12.[28] This impairs the remethylation and transsulfuration pathways, causing homocysteine to accumulate.
-
-
Treatment Duration: Maintain animals on the specialized diet for a period of 3 to 8 weeks to establish stable hyperhomocysteinemia.[31][32]
-
Verification: Periodically collect blood samples to measure plasma homocysteine levels and confirm the hyperhomocysteinemic state before proceeding with behavioral or molecular experiments.
Therapeutic Implications and Clinical Trials
The direct link between B-vitamin status, homocysteine levels, and schizophrenia pathophysiology suggests a potential therapeutic avenue. Supplementation with folic acid, vitamin B12, and vitamin B6 can effectively lower plasma homocysteine.[1][33]
| Study | Design | Intervention | Duration | Outcome on Hcy Levels | Clinical Outcome | Citation(s) |
| Levine et al. (2006) | Randomized, double-blind, placebo-controlled, crossover | Folic acid, Vitamin B12, Pyridoxine (B6) | 3 months | Significantly declined | Significant decline in PANSS scores; Improved neuropsychological test results | [33] |
| Allott et al. (2019) | Randomized, double-blind, placebo-controlled | 5mg Folic acid, 0.4mg B12, 50mg B6 | 12 weeks | Significantly lowered | Improved attention and vigilance scores; no change in other symptoms | [34] |
While results are promising, the clinical benefits appear to be most significant in patients with pre-existing hyperhomocysteinemia.[33] The efficacy may also be more pronounced for negative symptoms and cognitive deficits, which are often less responsive to standard antipsychotic medications.[2][3][13]
Conclusion and Future Directions
The evidence strongly supports a pathological role for DL-Homocysteine in schizophrenia. Its ability to disrupt NMDA receptor function and induce oxidative stress provides a compelling neurobiological link between metabolic disturbance and psychiatric symptoms. Genetic factors, particularly MTHFR polymorphisms, are key determinants of susceptibility.
Future research should focus on:
-
Stratification in Clinical Trials: Designing trials that specifically target schizophrenia patients with confirmed hyperhomocysteinemia or specific MTHFR genotypes to clarify the therapeutic potential of homocysteine-lowering strategies.
-
Longitudinal Studies: Investigating the relationship between prenatal homocysteine levels and the later development of schizophrenia to understand its role as a potential early-life risk factor.[35]
-
Multi-Omics Approaches: Integrating genomic, metabolomic, and proteomic data to build a more comprehensive model of how homocysteine and the one-carbon pathway interact with other risk factors in the development of schizophrenia.
-
Novel Drug Development: Exploring therapeutic agents that can directly counteract the downstream effects of hyperhomocysteinemia, such as NMDAR modulators or targeted antioxidants, as adjuncts to existing treatments.
By elucidating these complex interactions, the field can move closer to developing personalized and metabolically-informed therapeutic strategies for individuals with schizophrenia.
References
- 1. mthfrsupport.com.au [mthfrsupport.com.au]
- 2. Elevated homocysteine level in first-episode schizophrenia patients—the relevance of family history of schizophrenia and lifetime diagnosis of cannabis abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine in Schizophrenia: Independent Pathogenetic Factor with Prooxidant Activity or Integral Marker of Other Biochemical Disturbances? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. MTHFR Gene Polymorphism and Age of Onset of Schizophrenia and Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of MTHFR C677T polymorphism with schizophrenia and its effect on episodic memory and gray matter density in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Association between variants of MTHFR genes and psychiatric disorders: A meta-analysis [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Homocysteine in Schizophrenia: Independent Pathogenetic Factor with Prooxidant Activity or Integral Marker of Other Biochemical Disturbances? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative Stress in Schizophrenia: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homocysteine levels in schizophrenia and affective disorders—focus on cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association between plasma homocysteine levels and cognitive deficits in Han Chinese patients with schizophrenia across age groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Hyperhomocysteinemia and schizophrenia: case control study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Oxidative Stress May be Induced by the Elevated Homocysteine in Schizophrenic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homocysteine reduces NMDAR desensitization and differentially modulates peak amplitude of NMDAR currents, depending on GluN2 subunit composition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The oxidative stress may be induced by the elevated homocysteine in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidative Stress in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nvkc.nl [nvkc.nl]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. frontierspartnerships.org [frontierspartnerships.org]
- 24. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Hyperhomocysteinemia and cardiovascular disease in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 2.2. Induction of Mild Hyperhomocysteinemia (hHcy) by Met Enriched Diet [bio-protocol.org]
- 32. Hyperhomocysteinemia Promotes Cardiac Hypertrophy in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Homocysteine-reducing strategies improve symptoms in chronic schizophrenic patients with hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. examine.com [examine.com]
- 35. researchgate.net [researchgate.net]
DL-Homocystine and the Methionine Cycle: A Technical Guide for Researchers
Introduction
DL-Homocystine, a disulfide dimer of the amino acid homocysteine, serves as a crucial precursor to L-homocysteine, a pivotal intermediate in the methionine cycle.[1] This cycle is a fundamental metabolic pathway essential for the synthesis of the universal methyl donor, S-adenosylmethionine (SAM), and for the regulation of sulfur-containing amino acids.[2][3] Understanding the intricate involvement of homocystine and its active monomer, homocysteine, in this cycle is critical for researchers in various fields, including biochemistry, drug development, and clinical science, due to its implications in numerous physiological and pathological processes.[4]
Core Metabolism: The Methionine Cycle
The methionine cycle is a series of biochemical reactions that regenerate the essential amino acid methionine.[3] The cycle begins with the activation of methionine by ATP to form S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT).[1][5] SAM is the primary methyl group donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and phospholipids.[5][6]
Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[2] SAH is then hydrolyzed by SAH hydrolase (SAHH) to yield L-homocysteine and adenosine.[7] L-homocysteine stands at a critical metabolic branch point, where its fate is determined by the cellular needs for methionine and cysteine.[8]
Fates of Homocysteine
-
Remethylation to Methionine: This pathway conserves methionine. There are two primary routes for the remethylation of homocysteine:
-
Methionine Synthase (MS/MTR): This ubiquitous enzyme, present in all tissues, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF), an active form of folate (Vitamin B9), to homocysteine, regenerating methionine.[8][9] This reaction requires methylcobalamin (a form of Vitamin B12) as a cofactor.[8] The activity of methionine synthase links the methionine cycle with folate metabolism.[10]
-
Betaine-Homocysteine Methyltransferase (BHMT): This enzyme, primarily found in the liver and kidneys, provides an alternative remethylation pathway.[5] It utilizes betaine (trimethylglycine) as the methyl donor to convert homocysteine back to methionine.[9]
-
-
Transsulfuration Pathway to Cysteine: When methionine levels are sufficient, homocysteine is irreversibly catabolized via the transsulfuration pathway.[8][11] This pathway occurs predominantly in the liver, kidney, small intestine, and pancreas.[3]
-
Cystathionine β-synthase (CBS): This vitamin B6-dependent enzyme catalyzes the condensation of homocysteine with serine to form cystathionine.[1][12] The activity of CBS is allosterically activated by SAM, thus directing homocysteine towards catabolism when methionine is abundant.[4][5]
-
Cystathionine γ-lyase (CTH): This enzyme, also dependent on vitamin B6, cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[1][13] Cysteine can then be utilized for the synthesis of proteins, glutathione (a major intracellular antioxidant), and taurine.[1][11]
-
The regulation of these pathways is tightly controlled by the intracellular concentration of SAM. High SAM levels inhibit MTHFR (reducing the formation of 5-MTHF for remethylation) and activate CBS, thereby promoting the transsulfuration pathway.[4][5][14] Conversely, low SAM levels favor the remethylation of homocysteine to conserve methionine.[5][8]
Quantitative Data
The concentration of total homocysteine (tHcy) in plasma is a key biomarker for assessing the status of the methionine cycle.
Table 1: Plasma Homocysteine Levels and Clinical Interpretation
| Homocysteine Level | Classification |
|---|---|
| 5–15 µmol/L | Normal Range[15] |
| 15–30 µmol/L | Mild Hyperhomocysteinemia[15][16] |
| 30–100 µmol/L | Moderate/Medium Hyperhomocysteinemia[15][16] |
| >100 µmol/L | Severe Hyperhomocysteinemia[15][16] |
Table 2: Cardiovascular Risk Associated with Elevated Homocysteine
| Metric | Associated Risk |
|---|---|
| 5 µmol/L increase in homocysteine | 59% increase in stroke risk[17] |
| 3 µmol/L decrease in homocysteine | 24% decrease in stroke risk[17] |
| 5 mmol/L increase in homocysteine | Equivalent coronary artery disease risk to a 20 mg/dL increase in cholesterol[17] |
Experimental Protocols
Measurement of Homocysteine and Related Metabolites
Accurate quantification of homocysteine and other metabolites of the methionine cycle is crucial for research and clinical diagnostics.
1. Sample Preparation:
-
Blood Collection: Blood should be collected after an overnight fast, as protein-rich meals can increase homocysteine levels.[18] Samples are typically collected in EDTA-containing tubes.
-
Plasma Separation: Plasma should be separated from blood cells promptly (within 1 hour) to prevent the artificial elevation of homocysteine due to its release from erythrocytes.
-
Reduction Step: A significant portion of homocysteine in plasma is bound to proteins via disulfide bonds or exists as homocystine. To measure total homocysteine, a reduction step using a reagent like dithiothreitol (DTT) is necessary to release the free form.[19]
2. Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection, is considered a gold standard for homocysteine measurement.[18][20] This method requires derivatization of the thiol group.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites in the methionine cycle, including homocysteine, methionine, SAM, and SAH.[21][22][23] It is increasingly used as a reference method.[19]
-
Immunoassays: Methods like direct chemiluminescence immunoassay (CLIA) and fluorescence polarization immunoassay (FPIA) are commonly used in clinical laboratories due to their high throughput and automation capabilities.[20]
Animal Models of Hyperhomocysteinemia
Animal models are indispensable for investigating the causal role of elevated homocysteine in disease pathogenesis.[24][25]
-
Genetic Models:
-
CBS-deficient mice (Cbs-/-): These mice exhibit severe hyperhomocysteinemia and are a widely used model to study the vascular effects of high homocysteine.[26]
-
MTHFR-deficient mice (Mthfr-/-): These mice have impaired remethylation, leading to elevated homocysteine.[26]
-
Betaine Homocysteine Methyltransferase-deficient mice (Bhmt-/-): These models are used to study mild hyperhomocysteinemia resulting from the impairment of the betaine-dependent remethylation pathway.[27]
-
-
Dietary Models:
Visualizing the Methionine Cycle and Related Pathways
Diagrams generated using Graphviz provide a clear representation of the metabolic pathways.
References
- 1. Homocysteine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]
- 6. Regulation of INSM1 Gene Expression and Neuroendocrine Differentiation in High-Risk Neuroblastoma | MDPI [mdpi.com]
- 7. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin B12 , folate, and the methionine remethylation cycle-biochemistry, pathways, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 13. The Transulphuration Pathway - Lifecode Gx Support [support.lifecodegx.com]
- 14. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. Homocysteine: Biochemistry, Molecular Biology, and Role in Disease 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. foodforthebrain.org [foodforthebrain.org]
- 19. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous determination of plasma total homocysteine and methionine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-throughput and simultaneous quantitative analysis of homocysteine-methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-throughput and simultaneous quantitative analysis of homocysteine–methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hyperhomocysteinemia and cardiovascular disease in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
The Physiological Relevance of DL-Homocysteine Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated levels of the sulfur-containing amino acid DL-Homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), have emerged as a significant and independent risk factor for a spectrum of multifactorial diseases, including cardiovascular and neurodegenerative disorders.[1][2][3] This technical guide provides a comprehensive overview of the physiological consequences of DL-Homocysteine accumulation. It delves into the core molecular mechanisms of Hcy-induced cellular dysfunction, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The central theme is the convergence of multiple pathological cascades—endothelial dysfunction, oxidative stress, excitotoxicity, and apoptosis—all triggered or exacerbated by elevated homocysteine levels, leading to progressive tissue and organ damage.
Introduction
DL-Homocysteine is a non-proteinogenic amino acid synthesized from the essential amino acid methionine.[4] Its metabolism is critically dependent on B-vitamins, including folate (B9), cobalamin (B12), and pyridoxine (B6).[3] Deficiencies in these vitamins or genetic defects in the enzymes involved in its metabolic pathways can lead to the accumulation of homocysteine in the plasma.[3] While normal plasma homocysteine levels are generally considered to be between 5 and 15 µmol/L, concentrations above this range are classified as hyperhomocysteinemia and are associated with a significantly increased risk for various pathologies.[3][5] This guide will explore the multifaceted physiological relevance of DL-Homocysteine accumulation, with a focus on the underlying molecular mechanisms and their implications for disease pathogenesis and drug development.
Quantitative Data on the Pathophysiological Effects of DL-Homocysteine
The following tables summarize key quantitative findings from various studies investigating the impact of elevated DL-Homocysteine levels on different physiological parameters.
| Parameter | Cell/Animal Model | Homocysteine Concentration | Exposure Time | Observed Effect | Reference |
| Neurotoxicity | |||||
| Cell Viability | SH-SY5Y neuroblastoma cells | ~20 µM | 5 days | 35% loss of cell viability | [6][7] |
| Cell Viability | SH-SY5Y neuroblastoma cells | 40 µM | 5 days | 35% cell death | [8] |
| Cell Viability | SH-SY5Y neuroblastoma cells | 80 µM | 5 days | 80% cell death | [8] |
| Reactive Oxygen Species (ROS) | SH-SY5Y neuroblastoma cells | ~20 µM | 5 days | Four-fold increase in ROS levels | [6][7] |
| Reactive Oxygen Species (ROS) | SH-SY5Y neuroblastoma cells | 40 µM | 5 days | 4.4-fold increase in ROS production | [8] |
| DNA Damage (Comet-positive cells) | SH-SY5Y neuroblastoma cells | ~20 µM | 5 days | 30% increase in Comet-positive cells | [7] |
| DNA Damage (Damage Index) | SH-SY5Y neuroblastoma cells | ~20 µM | 5 days | ~Two-fold increase in DNA damage indexes | [7] |
| Cardiovascular Effects | |||||
| Endothelial Nitric Oxide Synthase (eNOS) Activity | Cultured endothelial cells | >20 µM | 24 hours | Significant indirect suppression of eNOS activity | [9][10] |
| Endothelial Nitric Oxide Synthase (eNOS) Activity | Cultured endothelial cells | 10, 20, and 50 µM | 24 hours | Gradual decline in responsiveness to stimuli | [11][12] |
| Cardiovascular Disease Risk | Human Population Study | 5 µmol/L increase | - | 4% higher risk of CVD events | [13] |
| All-Cause Death Risk | Human Population Study | 5 µmol/L increase | - | 5% higher risk of all-cause death | [13] |
| High Cardiovascular Disease Risk | Human Population Study | High ln[homocysteine] group vs. low | - | Odds Ratio of 2.499 | [14] |
| Correlation with Framingham Risk Score (FRS) | Human Population Study | - | - | Positive correlation (Pearson's r = 0.368) | [14] |
This table presents a selection of quantitative data. For a comprehensive understanding, refer to the cited literature.
Experimental Protocols
In Vivo Diet-Induced Hyperhomocysteinemia in a Mouse Model
This protocol describes the induction of hyperhomocysteinemia in mice through dietary manipulation, a common model to study the in vivo effects of elevated homocysteine.
Materials:
-
Male C57BL6/J mice (weanling)[4]
-
Control Diet (e.g., AIN93M) containing:[4]
-
0.33% methionine
-
2 mg/kg folic acid
-
25 µg/kg cyanocobalamin (vitamin B12)
-
7 mg/kg pyridoxal l-phosphate (vitamin B6)
-
-
Homocysteine-Inducing Diets:
-
Metabolic cages for urine collection
-
Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)
-
Analytical equipment for measuring homocysteine levels (e.g., HPLC)[15][16][17]
Procedure:
-
Animal Acclimatization: House weanling male C57BL6/J mice individually and allow them to acclimate to the facility for at least one week with free access to standard chow and water.[4]
-
Dietary Intervention: At the start of the experiment, randomly assign mice to three groups: control diet, B-vitamin deficient diet, and high-methionine diet.[4]
-
Feeding Regimen: Provide the respective diets and water ad libitum for a period of 10 weeks.[4] To ensure that the only source of folate is from the diet, 1% sulfathiazole can be added to all diets to inhibit folate formation by gut bacteria.[4]
-
Sample Collection:
-
Blood: At the end of the 10-week period, collect blood samples. Plasma should be separated promptly by centrifugation and stored at -80°C until analysis.
-
Urine: Place mice in metabolic cages for 24-hour urine collection at baseline and at the end of the study.
-
-
Homocysteine Analysis: Measure total homocysteine concentrations in plasma and urine samples using a validated method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry.[15][16][17]
-
Data Analysis: Compare homocysteine levels between the different diet groups using appropriate statistical tests (e.g., ANOVA).
In Vitro Homocysteine-Induced Neurotoxicity in SH-SY5Y Cells
This protocol outlines a method to assess the neurotoxic effects of DL-Homocysteine on a human neuroblastoma cell line.
Materials:
-
Cell culture medium: e.g., a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.[18]
-
DL-Homocysteine stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well plates for cell viability assays
-
Reagents for assessing cell viability (e.g., MTT, XTT) and reactive oxygen species (e.g., DCFDA)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2. Passage the cells at approximately 80% confluency using trypsin-EDTA.[18]
-
Cell Seeding: Seed the SH-SY5Y cells into 96-well plates at a suitable density for the planned assays and allow them to adhere overnight.
-
Homocysteine Treatment: Prepare different concentrations of DL-Homocysteine (e.g., 10, 20, 50, 100, 250 µM) in fresh cell culture medium.[20] Remove the old medium from the cells and replace it with the homocysteine-containing medium or control medium (without added homocysteine).
-
Incubation: Incubate the cells with homocysteine for the desired duration (e.g., 24, 48, 72, 120 hours).[6][7]
-
Assessment of Neurotoxicity:
-
Cell Viability Assay (e.g., XTT): At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent to the wells, incubating for a specific time, and then measuring the absorbance at a specific wavelength.[20]
-
Reactive Oxygen Species (ROS) Measurement: To measure intracellular ROS, incubate the cells with a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFDA). After incubation, measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
DNA Damage Assessment (Comet Assay): To assess genotoxicity, perform the Comet assay according to established protocols. This involves embedding the cells in agarose on a microscope slide, lysing the cells, and then subjecting them to electrophoresis. DNA damage is visualized as a "comet tail."[20]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. Quantify the fluorescence intensity for ROS levels and analyze the comet assay images to determine the extent of DNA damage. Use appropriate statistical tests to compare the different treatment groups.
Signaling Pathways and Molecular Mechanisms
The accumulation of DL-Homocysteine triggers a cascade of signaling events that contribute to cellular dysfunction and the pathogenesis of various diseases. The following diagrams illustrate some of the key pathways involved.
DL-Homocysteine-Induced Neurotoxicity
Elevated homocysteine levels in the brain contribute to neurodegeneration through several mechanisms, including excitotoxicity, oxidative stress, and apoptosis.
DL-Homocysteine-Induced Endothelial Dysfunction
Homocysteine impairs the function of the vascular endothelium, a critical early step in the development of cardiovascular disease. A key mechanism is the reduction of nitric oxide (NO) bioavailability.
References
- 1. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Homocysteine as risk marker of cardiovascular disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association between homocysteine and coronary artery disease—trend over time and across the regions: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Homocysteine Attack on Vascular Endothelium—Old and New Features [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxic effects of mildly elevated homocysteine concentrations in neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of homocysteine on endothelial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Homocysteine and the Risk of Cardiovascular Events and All-Cause Death in Elderly Population: A Community-Based Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The association between homocysteine levels and cardiovascular disease risk among middle-aged and elderly adults in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. scispace.com [scispace.com]
- 18. SH-SY5Y culturing [protocols.io]
- 19. cyagen.com [cyagen.com]
- 20. The sulfite molecule enhances homocysteine toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing DL-Homocysteine in Primary Endothelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DL-Homocysteine in primary endothelial cell culture to model hyperhomocysteinemia-induced endothelial dysfunction. This in vitro model is crucial for investigating the molecular mechanisms underlying vascular damage and for the preclinical assessment of potential therapeutic interventions.
Introduction
Hyperhomocysteinemia, characterized by elevated levels of homocysteine (Hcy) in the blood, is an established independent risk factor for cardiovascular diseases such as atherosclerosis and thrombosis.[1][2] A primary pathological consequence of elevated homocysteine is endothelial dysfunction, which is widely considered a critical initiating step in the development of atherosclerosis.[2][3] This dysfunction manifests as reduced bioavailability of nitric oxide (NO), a key signaling molecule in vascular homeostasis, increased oxidative stress, and a pro-inflammatory state within the vascular endothelium.[1][4][5]
By exposing primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to pathological concentrations of DL-Homocysteine, researchers can effectively mimic the conditions of hyperhomocysteinemia in vitro.[2] This allows for the detailed study of the cellular and molecular cascades triggered by homocysteine, including the uncoupling of endothelial nitric oxide synthase (eNOS), which leads to the production of superoxide radicals instead of protective NO.[2][6] The subsequent increase in reactive oxygen species (ROS) promotes inflammation through pathways like NF-κB and can ultimately lead to endothelial cell apoptosis.[2][3][7]
Data Presentation: Quantitative Effects of DL-Homocysteine on Endothelial Cells
The following tables summarize key quantitative data from studies investigating the effects of DL-Homocysteine on primary endothelial cells.
Table 1: Effects of DL-Homocysteine on Endothelial Cell Viability and Adhesion
| Cell Type | DL-Homocysteine Concentration | Incubation Time | Observed Effect | Reference |
| HUVECs | 1 mM | 5-9 days | Inhibited proliferation | [8] |
| HAECs | 100 µmol/L | Up to 24 hours | 4.5-fold increase in monocyte adhesion | [9] |
| HUVECs | 1.0 mM | 7 days | Enhanced LPS-mediated neutrophil adhesion by 40-101% | [10] |
Table 2: Effects of DL-Homocysteine on Gene and Protein Expression
| Cell Type | DL-Homocysteine Concentration | Incubation Time | Target | Change in Expression | Reference |
| HAECs | 100 µmol/L | 3 hours | VCAM-1 mRNA | 5-fold increase | [9] |
| HUVECs | 50-750 µM | Chronic | ICAM-1 and PAI-1 | Increased expression | [11] |
| HUVECs | 1 mM | 5-9 days | ICAM-1 and E-selectin | Significantly increased expression | [8] |
| HUVECs | 1-5 mmol/L | 6 hours | Phospho-Akt | Decreased | [7] |
Experimental Protocols
Protocol 1: General Culture of Primary Endothelial Cells (HUVECs)
This protocol outlines the basic steps for culturing HUVECs, a common primary endothelial cell line used in this research area.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Gelatin-Based Coating Solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Coating of Culture Vessels: Coat sterile culture flasks or plates with a Gelatin-Based Coating Solution for at least 2 minutes. Aspirate the excess solution before seeding the cells.[12]
-
Cell Thawing: Quickly thaw a cryopreserved vial of HUVECs in a 37°C water bath. Transfer the cells to a 15 ml conical tube containing 5 ml of pre-warmed Endothelial Cell Growth Medium. Centrifuge at 200 x g for 5 minutes to pellet the cells.[12]
-
Cell Seeding: Resuspend the cell pellet in fresh Endothelial Cell Growth Medium and seed them onto the pre-coated culture vessels.[12]
-
Incubation: Place the culture vessels in a humidified incubator at 37°C with 5% CO₂.[2]
-
Media Changes: Change the culture medium every 24-48 hours to replenish nutrients and remove non-adherent cells.[12]
-
Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and subculture at a 1:2 or 1:3 ratio.[12]
Protocol 2: Induction of Endothelial Dysfunction with DL-Homocysteine
This protocol describes how to treat cultured HUVECs with DL-Homocysteine to induce a state of endothelial dysfunction.
Materials:
-
Confluent HUVECs in culture plates
-
Endothelial Cell Growth Medium
-
DL-Homocysteine powder
-
Sterile PBS or culture medium for stock solution preparation
-
0.22 µm syringe filter
Procedure:
-
Preparation of DL-Homocysteine Stock Solution: Prepare a sterile stock solution of DL-Homocysteine (e.g., 100 mM) in PBS or culture medium. Filter-sterilize the stock solution using a 0.22 µm syringe filter.[2]
-
Cell Treatment:
-
Aspirate the existing culture medium from the HUVEC-containing wells.
-
Add fresh Endothelial Cell Growth Medium containing the desired final concentration of DL-Homocysteine. Effective concentrations typically range from 100 µM to 2 mM.[2] For long-term studies (several days), fresh media with DL-Homocysteine should be replenished every other day.[10]
-
-
Incubation: Incubate the cells with DL-Homocysteine for the desired duration. A common treatment time to observe significant effects on NO production and oxidative stress is 24 hours.[2]
Protocol 3: Assessment of Endothelial Dysfunction
A variety of assays can be employed to quantify the effects of DL-Homocysteine on endothelial cell function. Below are brief descriptions of key experimental approaches.
-
Cell Viability and Proliferation Assays: To determine the cytotoxic effects of DL-Homocysteine, cell viability can be assessed using assays such as the MTT or WST-1 assay. Proliferation can be measured by cell counting or using assays that measure DNA synthesis (e.g., BrdU incorporation).
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following treatment with DL-Homocysteine, cells are incubated with the probe, and the fluorescence intensity is measured using a fluorescence microscope or plate reader.
-
Nitric Oxide (NO) Bioavailability: NO production can be measured indirectly by quantifying its stable metabolites, nitrite and nitrate, in the culture supernatant using the Griess assay.
-
Western Blotting: This technique can be used to analyze changes in the expression and phosphorylation status of key proteins in signaling pathways affected by homocysteine, such as eNOS, Akt, and components of the NF-κB pathway.[7]
-
Leukocyte Adhesion Assays: To assess the pro-inflammatory effects of DL-Homocysteine, a leukocyte adhesion assay can be performed. This involves co-culturing fluorescently labeled leukocytes (e.g., monocytes or neutrophils) with the homocysteine-treated endothelial cell monolayer and quantifying the number of adherent leukocytes.[8][9]
-
Gene Expression Analysis (RT-qPCR): Changes in the expression of genes encoding adhesion molecules (e.g., VCAM-1, ICAM-1), and pro-inflammatory cytokines can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[9]
Visualization of Key Pathways and Workflows
The following diagrams illustrate the signaling pathways implicated in homocysteine-induced endothelial dysfunction and a general experimental workflow.
Caption: Key signaling pathways in Hcy-induced endothelial dysfunction.
Caption: General experimental workflow for investigating DL-Homocysteine effects.
References
- 1. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Homocysteine-Induced Endothelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. scholar.usuhs.edu [scholar.usuhs.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. PRIMING EFFECT OF HOMOCYSTEINE ON INDUCIBLE VASCULAR CELL ADHESION MOLECULE-1 EXPRESSION IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [gallmet.hu]
- 12. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for In Vitro Measurement of DL-Homocysteine-Induced Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for assessing oxidative stress induced by DL-Homocysteine in in vitro models. The methodologies described are essential for researchers investigating the pathophysiology of hyperhomocysteinemia and for the preclinical evaluation of potential therapeutic agents.
Introduction to DL-Homocysteine and Oxidative Stress
DL-Homocysteine (Hcy) is a sulfur-containing amino acid that is not incorporated into proteins. Elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, are an independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[1] One of the primary mechanisms underlying the detrimental effects of homocysteine is the induction of oxidative stress.[1] This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[2][3] In vitro cell culture models are invaluable tools for dissecting the molecular mechanisms of Hcy-induced oxidative stress and for screening potential protective compounds.
Key In Vitro Assays for Measuring Oxidative Stress
Several key assays are routinely employed to quantify the extent of oxidative stress in cells treated with DL-Homocysteine. These can be broadly categorized into the measurement of:
-
Reactive Oxygen Species (ROS) Production
-
Lipid Peroxidation
-
Antioxidant Enzyme Activity
-
Total Antioxidant Capacity
The selection of appropriate assays and cell types is critical for obtaining meaningful and reproducible data. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for studying the vascular effects of homocysteine.[4][5]
Data Presentation: Summary of Quantitative Data
The following tables summarize typical experimental conditions and expected outcomes for the in vitro assays described.
Table 1: Measurement of Reactive Oxygen Species (ROS) Production
| Parameter | Description | Reference |
| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs) | [6][7] |
| DL-Homocysteine Concentration | 50 µM - 5 mM | [6][7][8][9] |
| Incubation Time | 1 - 24 hours | [6][7][8] |
| Assay | 2',7'-Dichlorofluorescin Diacetate (DCFH-DA) Assay | [6][7] |
| Expected Outcome | Dose- and time-dependent increase in DCF fluorescence, indicating increased ROS production. A significant increase is often observed at concentrations of 50 µM and above.[6][7] |
Table 2: Measurement of Lipid Peroxidation
| Parameter | Description | Reference |
| Cell/Tissue Type | Rat Hippocampus Homogenate, Human Umbilical Vein Endothelial Cells (HUVECs) | [10][11] |
| DL-Homocysteine Concentration | 10 µM - 500 µM | [10] |
| Incubation Time | Varies depending on the model (e.g., direct addition to homogenate) | [10] |
| Assay | Thiobarbituric Acid Reactive Substances (TBARS) Assay | [3][10] |
| Expected Outcome | Dose-dependent increase in TBARS levels, indicating increased lipid peroxidation.[10] |
Table 3: Measurement of Antioxidant Enzyme Activity
| Enzyme | Cell/Tissue Type | DL-Homocysteine Concentration | Incubation Time | Expected Outcome | Reference |
| Superoxide Dismutase (SOD) | Rat Hippocampus Homogenate | 10 µM - 500 µM | Not applicable (direct addition) | No significant change reported in this specific study. | [10] |
| Catalase (CAT) | Rat Hippocampus Homogenate, SH-SY-5Y neuroblastoma cells | 10 µM - 500 µM (homogenate), 25 µM - 200 µM (cells) | Not applicable (direct addition), 24 hours (cells) | No change in homogenate, but significant inhibition of cellular catalase activity in SH-SY-5Y cells.[10][12][13] | |
| Glutathione Peroxidase (GPx) | Purified GPx-1, Rat Hippocampus Homogenate | 50 µM - 500 µM | Not applicable (direct addition) | Inhibition of GPx-1 activity, especially at low glutathione concentrations. No significant change in homogenate activity.[2][10][14] |
Table 4: Measurement of Total Antioxidant Capacity
| Parameter | Description | Reference |
| Sample Type | Rat Hippocampus Homogenate | [10] |
| DL-Homocysteine Concentration | 10 µM - 500 µM | [10] |
| Assay | Total Radical-Trapping Antioxidant Potential (TRAP) | [10] |
| Expected Outcome | Dose-dependent decrease in TRAP, indicating a reduction in total antioxidant capacity.[10] |
Experimental Protocols
Cell Culture and Treatment
A typical experimental workflow for investigating DL-Homocysteine-induced oxidative stress in vitro is as follows:
Caption: General experimental workflow for in vitro studies.
Protocol for HUVEC Culture and Treatment:
-
Cell Seeding: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Cell Growth Medium (e.g., EGM-2) in a 37°C, 5% CO₂ incubator. Once cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Seed the cells into appropriate culture plates (e.g., 6-well, 24-well, or 96-well) depending on the subsequent assay. Allow cells to adhere and grow to approximately 80% confluency.[4]
-
Preparation of Hcy Stock Solution: Prepare a sterile stock solution of DL-Homocysteine (e.g., 100 mM) in phosphate-buffered saline (PBS) or culture medium. Filter-sterilize the stock solution using a 0.22 µm syringe filter.[4]
-
Cell Treatment: Prepare fresh working solutions of DL-Homocysteine in the cell culture medium at the desired final concentrations (e.g., 50 µM, 100 µM, 500 µM). Remove the existing medium from the cells and replace it with the Hcy-containing medium. Include a vehicle control (medium without Hcy).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.[4]
-
Sample Collection: After incubation, collect the cell culture supernatant and/or lyse the cells according to the requirements of the downstream assay. For cell lysates, wash the cells with ice-cold PBS before lysis.
Measurement of Reactive Oxygen Species (ROS) Production
Principle of the DCFH-DA Assay: The 2',7'-Dichlorofluorescin Diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[6] DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-Dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent compound 2',7'-Dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[6][7]
Protocol:
-
Culture and treat cells with DL-Homocysteine as described above.
-
After the treatment period, remove the culture medium and wash the cells twice with warm PBS or serum-free medium.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM final concentration) in serum-free medium or PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[6][7][15]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize the fluorescence using a fluorescence microscope.
Measurement of Lipid Peroxidation (TBARS Assay)
Principle of the TBARS Assay: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation.[3][10] Malondialdehyde (MDA), a major end-product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex that can be measured spectrophotometrically.[16]
Protocol (for cell lysates):
-
Culture and treat cells with DL-Homocysteine.
-
After treatment, collect the cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cells by sonication or by using a suitable lysis buffer on ice.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
To a known volume of the supernatant, add a solution of TBA in an acidic buffer (e.g., trichloroacetic acid).
-
Incubate the mixture at 95°C for a defined period (e.g., 60 minutes) to allow for the reaction to occur.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
Measurement of Antioxidant Enzyme Activity
Principle: Superoxide dismutases (SODs) are enzymes that catalyze the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). SOD activity assays often utilize a system that generates superoxide radicals, and the activity of SOD is measured by its ability to inhibit a reaction that is dependent on these radicals.[17] For example, the reduction of a tetrazolium salt (like WST-1) to a colored formazan product by superoxide can be inhibited by SOD.
Protocol (using a commercial kit):
-
Prepare cell or tissue lysates as per the kit's instructions. This typically involves homogenization in a specific buffer followed by centrifugation.[17]
-
Prepare the working solutions, including the WST working solution and the enzyme working solution (containing xanthine oxidase to generate superoxide).
-
Add the sample (lysate) to the wells of a microplate.
-
Add the WST working solution to all wells.
-
Initiate the reaction by adding the enzyme working solution.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Measure the absorbance at approximately 450 nm. The inhibition of color development is proportional to the SOD activity in the sample.
-
Calculate the SOD activity based on a standard curve or as a percentage of inhibition.
Principle: Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[18][19] Catalase activity can be measured by monitoring the rate of H₂O₂ disappearance. A common method involves measuring the decrease in absorbance at 240 nm as H₂O₂ is consumed.[13][19]
Protocol:
-
Prepare cell or tissue lysates in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
To a quartz cuvette, add the lysate and phosphate buffer.
-
Initiate the reaction by adding a known concentration of H₂O₂ (e.g., 10 mM final concentration).
-
Immediately measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes) using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the catalase activity. One unit of catalase activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Principle: Glutathione peroxidase (GPx) catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH) as a reductant, which is oxidized to glutathione disulfide (GSSG).[2][14] The activity of GPx is often measured in a coupled enzyme assay where GSSG is continuously reduced back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP⁺.[2][20] The decrease in NADPH absorbance at 340 nm is monitored and is proportional to the GPx activity.[2]
Protocol:
-
Prepare cell or tissue lysates.
-
Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.
-
Add the sample (lysate) to the reaction mixture and pre-incubate at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (e.g., H₂O₂ or an organic hydroperoxide like tert-butyl hydroperoxide).
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.
-
Calculate the GPx activity from the rate of NADPH oxidation.
Signaling Pathways in DL-Homocysteine-Induced Oxidative Stress
DL-Homocysteine induces oxidative stress through a complex network of signaling pathways. A key event is the increased production of ROS, which can originate from several sources, including the auto-oxidation of homocysteine, the uncoupling of endothelial nitric oxide synthase (eNOS), and the activation of NADPH oxidase.[4][6] The resulting oxidative stress can lead to endothelial dysfunction, inflammation, and apoptosis.
Caption: Key signaling pathways in Hcy-induced oxidative stress.
References
- 1. Homocysteine and redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Lipid peroxidation and susceptibility of low-density lipoprotein to in vitro oxidation in hyperhomocysteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. tandfonline.com [tandfonline.com]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. In vitro effect of homocysteine on some parameters of oxidative stress in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid peroxidation and homocysteine induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Homocysteine effects on cellular glutathione peroxidase (GPx-1) activity under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. publish.kne-publishing.com [publish.kne-publishing.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Sulfheme formation during homocysteine S-oxygenation by catalase in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 20. nwlifescience.com [nwlifescience.com]
Application Notes and Protocols: DL-Homocysteine Administration in Rodent Models of Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated levels of the sulfur-containing amino acid DL-Homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), have been identified as a significant and independent risk factor for a range of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[1] The administration of DL-Homocysteine in rodent models is a critical tool for investigating the molecular mechanisms of neurotoxicity and for the preclinical evaluation of potential therapeutic interventions. These models allow for the controlled study of pathological cascades such as excitotoxicity, oxidative stress, DNA damage, apoptosis, and neuroinflammation that are triggered or exacerbated by elevated Hcy levels.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data derived from key studies in the field.
Core Mechanisms of DL-Homocysteine Neurotoxicity
DL-Homocysteine induces neurotoxicity through a multi-faceted approach, impacting several critical cellular pathways:
-
Excitotoxicity via NMDA Receptor Overactivation: Homocysteine and its derivatives can directly bind to and activate N-methyl-D-aspartate (NMDA) receptors.[1][2] This leads to a prolonged influx of calcium (Ca²⁺) into neurons, overwhelming the cell's buffering capacity and triggering downstream neurotoxic events.[1][2]
-
Oxidative Stress: Hyperhomocysteinemia is a potent inducer of oxidative stress in the central nervous system.[1] This is characterized by the excessive production of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. Hcy also impairs mitochondrial function, further contributing to ROS production.[1]
-
DNA Damage and Apoptosis: Elevated Hcy levels can directly cause DNA damage, leading to the activation of the nuclear enzyme poly-ADP-ribose polymerase (PARP).[1] This, in conjunction with the modulation of pro-apoptotic proteins like Bad, initiates the intrinsic apoptotic pathway, resulting in programmed cell death.[1]
-
Promotion of Alzheimer's Disease Pathology: Hcy is strongly implicated in the core pathological hallmarks of Alzheimer's disease. It can inhibit protein phosphatase 2A (PP2A), leading to the hyperphosphorylation of the tau protein and the formation of neurofibrillary tangles.[1] Additionally, elevated Hcy is associated with increased amyloid-beta (Aβ) production and aggregation.[1][3]
-
Neuroinflammation: Hcy acts as a pro-inflammatory agent in the brain by activating microglia and astrocytes.[1] These activated glial cells release neurotoxic and pro-inflammatory factors, creating a state of chronic neuroinflammation that contributes to neuronal damage, often mediated by signaling pathways such as NF-κB.[1]
Quantitative Data from Rodent and In Vitro Models
The following tables summarize quantitative data from various studies, highlighting the dose-dependent neurotoxic effects of DL-Homocysteine.
Table 1: In Vivo Administration of DL-Homocysteine and Neurotoxic Outcomes in Rodents
| Animal Model | Administration Route & Dosage | Duration | Key Findings | Reference |
| Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) | 5 days | Significantly decreased locomotor activity and levels of dopamine and its metabolites (DOPAC and HVA) in the striatum. | [4] |
| Sprague-Dawley Rats | Intracerebroventricular (i.c.v.) | 5 days | Induced apoptosis in substantia nigra cells and significantly decreased locomotor activity. | [5] |
| C57BL/6 Mice | Intraperitoneal (i.p.) | 36 days | Significantly increased Hcy levels in the striatum, reduced dopamine turnover rates, decreased locomotor activity, and decreased tyrosine hydroxylase immunoreactivity in the substantia nigra. | [4] |
| Sprague-Dawley Rats | Intraperitoneal (i.p.) | 3 months | Induced depressive-like symptoms, pathological damage and apoptosis in the hippocampus and cortex, and synaptic structural impairment. | [6] |
Table 2: Dose-Dependent Effects of DL-Homocysteine in In Vitro Neuronal Models
| Cell Type | Hcy Concentration | Exposure Duration | Observed Effect | Reference |
| Rat Hippocampal Neurons | 0.5 - 250 µM | Not Specified | Dose-dependent increase in apoptosis. | [1] |
| Rat Cortical Neurons | 50 µM | Not Specified | Significant induction of cell death. | [1] |
| Rat Cerebrocortical Cultures | 10 µM - 1 mM | 6 days | Dose-dependent neurotoxicity, which was ameliorated by NMDA receptor antagonists. | [2] |
| SH-SY5Y (neuronal-like) cells | ~20 µM (prolonged exposure) | Not Specified | 35% loss of cell viability; four-fold increase in ROS. | [1] |
| Rat Cortical Astrocytes | ≥ 2 mM | Not Specified | Time and dose-dependent gliotoxicity. | [1] |
| Mouse Neuroblastoma (N2a) cells | Not Specified | Not Specified | Promotes neuronal apoptosis and LDH leakage. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of Hcy-induced neurotoxicity. Below are representative protocols for key in vivo and in vitro experiments.
Protocol 1: In Vivo Model - Intraperitoneal (i.p.) Administration of DL-Homocysteine in Rats
Objective: To induce hyperhomocysteinemia and assess its impact on behavior and neurochemistry.
Materials:
-
Male Sprague-Dawley rats
-
DL-Homocysteine solution (2% in sterile saline)
-
Standard laboratory animal diet and water (ad libitum)
-
Behavioral testing apparatus (e.g., open field)
-
Equipment for tissue collection and processing (e.g., homogenization, centrifugation)
-
Analytical equipment for measuring Hcy, dopamine, and its metabolites (e.g., HPLC)
Methodology:
-
Animal Acclimation: House rats under controlled conditions (22–26 °C, 40–70% humidity, 12/12 h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[6]
-
Group Allocation: Randomly allocate rats into a control group and a Hcy-treated group.[6]
-
Administration:
-
Hcy Group: Administer a 2% DL-Hcy solution (5 mL/kg/day) via intraperitoneal injection for a period of 3 months.[6]
-
Control Group: Administer an equivalent volume of sterile saline via i.p. injection.
-
-
Behavioral Testing: At the end of the treatment period, conduct behavioral tests such as the open field test to assess locomotor activity.[4][5]
-
Sample Collection:
-
Biochemical Analysis:
-
Homogenize brain tissue (e.g., striatum, hippocampus, cortex) to measure Hcy levels and neurotransmitter concentrations (dopamine, DOPAC, HVA) using appropriate analytical methods like HPLC.[4]
-
-
Histological Analysis:
Protocol 2: In Vitro Model - DL-Homocysteine-Induced Neurotoxicity in Primary Neuronal Cultures
Objective: To assess the direct neurotoxic effects of DL-Homocysteine on cultured neurons and to investigate the underlying molecular mechanisms.
Materials:
-
Primary neuronal cultures (e.g., rat cortical or hippocampal neurons)
-
Poly-L-lysine-coated culture plates
-
Appropriate neuronal growth medium
-
DL-Homocysteine stock solution
-
Pharmacological inhibitors (optional, e.g., NMDA receptor antagonist, caspase inhibitor)
-
Reagents for cell viability and apoptosis assays (e.g., LDH assay kit, Hoechst 33342 stain)
-
Reagents and equipment for Western blot analysis
Methodology:
-
Cell Culture: Plate dissociated primary neurons on poly-L-lysine-coated plates and maintain in a suitable growth medium until mature.[1]
-
Homocysteine Treatment: Expose the mature neuronal cultures to varying concentrations of DL-Homocysteine (e.g., 0-1000 µM) for a defined time course (e.g., 24 hours).[1]
-
Pharmacological Intervention (Optional): To investigate specific pathways, pre-treat cells with inhibitors before Hcy exposure. Examples include:
-
Assessment of Cell Viability and Apoptosis:
-
Western Blot Analysis:
-
Prepare cell lysates to analyze the expression and cleavage of key proteins involved in apoptotic pathways, such as PARP and caspases.[1]
-
Analyze the phosphorylation status of signaling proteins like ERK MAP kinase.
-
Visualizations: Signaling Pathways and Experimental Workflows
// Nodes Hcy [label="DL-Homocysteine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDA_R [label="NMDA Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n(ROS Production)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; PARP_Activation [label="PARP Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation\n(Microglia/Astrocyte Activation)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A_Inhibition [label="PP2A Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Tau_Hyperphos [label="Tau Hyperphosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFTs [label="Neurofibrillary Tangles", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Abeta_Aggregation [label="Aβ Aggregation", fillcolor="#FBBC05", fontcolor="#202124"]; Plaques [label="Amyloid Plaques", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Death [label="Neuronal Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Hcy -> NMDA_R [label="Activates"]; Hcy -> Oxidative_Stress; Hcy -> Neuroinflammation; Hcy -> PP2A_Inhibition; Hcy -> Abeta_Aggregation; NMDA_R -> Ca_Influx [label="Mediates"]; Ca_Influx -> Oxidative_Stress; Ca_Influx -> Apoptosis; Oxidative_Stress -> Mito_Dysfunction; Mito_Dysfunction -> Oxidative_Stress [style=dashed, label="Vicious Cycle"]; Oxidative_Stress -> DNA_Damage; DNA_Damage -> PARP_Activation; PARP_Activation -> Apoptosis; Neuroinflammation -> NFkB; NFkB -> Cytokines; Cytokines -> Neuronal_Death; PP2A_Inhibition -> Tau_Hyperphos; Tau_Hyperphos -> NFTs; Abeta_Aggregation -> Plaques; Apoptosis -> Neuronal_Death; NFTs -> Neuronal_Death; Plaques -> Neuronal_Death; } end_dot Caption: Core signaling pathways of DL-Homocysteine-induced neurotoxicity.
// Nodes Start [label="Start: Rodent Model Selection\n(e.g., Sprague-Dawley Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimation [label="Acclimation and Group Allocation\n(Control vs. Hcy)", fillcolor="#F1F3F4", fontcolor="#202124"]; Administration [label="DL-Homocysteine Administration\n(e.g., i.p. injection for 3 months)", fillcolor="#FBBC05", fontcolor="#202124"]; Behavioral [label="Behavioral Assessment\n(e.g., Open Field Test)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Euthanasia [label="Euthanasia and Tissue Collection\n(Brain and Blood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biochemical [label="Biochemical Analysis\n(Hcy, Neurotransmitters)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histological [label="Histological Analysis\n(Immunohistochemistry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis and Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Acclimation; Acclimation -> Administration; Administration -> Behavioral; Behavioral -> Euthanasia; Euthanasia -> Biochemical; Euthanasia -> Histological; Biochemical -> Data; Histological -> Data; } end_dot Caption: Experimental workflow for an in vivo DL-Hcy neurotoxicity study.
// Nodes Start [label="Start: Primary Neuronal Culture\n(e.g., Rat Cortical Neurons)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="DL-Homocysteine Treatment\n(Dose-Response and Time-Course)", fillcolor="#FBBC05", fontcolor="#202124"]; Optional [label="Optional: Pre-treatment\nwith Pharmacological Inhibitors", fillcolor="#F1F3F4", fontcolor="#202124"]; Assessment [label="Assessment of Neurotoxicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="Cell Viability/Death Assays\n(LDH, Hoechst Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="Mechanistic Analysis\n(Western Blot for Apoptotic Markers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis and Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Optional -> Treatment [style=dashed]; Treatment -> Assessment; Assessment -> Viability; Assessment -> Mechanism; Viability -> Data; Mechanism -> Data; } end_dot Caption: Experimental workflow for an in vitro Hcy neurotoxicity study.
References
- 1. benchchem.com [benchchem.com]
- 2. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine exacerbates β-amyloid pathology, tau pathology, and cognitive deficit in a mouse model of Alzheimer disease with plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Homocysteine Intracerebroventricular Injection Induces Apoptosis in the Substantia Nigra Cells and Parkinson's Disease LikeBehavior in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The involvement of the synaptic vesicle cycle in homocysteine induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Quantification of DL-Homocysteine in Biological Samples: Application Notes and Protocols
Introduction
DL-Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine and cysteine. Elevated levels of total homocysteine (tHcy) in plasma or serum, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for various pathological conditions, including cardiovascular diseases, stroke, Alzheimer's disease, and neural tube defects.[1][2] Consequently, the accurate and reliable quantification of homocysteine in biological samples is of significant interest for both clinical diagnostics and biomedical research. While several methods exist for homocysteine determination, including high-performance liquid chromatography (HPLC) and immunoassays, spectrophotometric methods offer a viable alternative that is often simpler, more cost-effective, and amenable to high-throughput screening.[1][3]
This document provides detailed application notes and protocols for the spectrophotometric quantification of DL-Homocysteine in biological samples, primarily focusing on the enzymatic cycling assay.
Principle of the Assay
The most common spectrophotometric method for homocysteine quantification is the enzymatic cycling assay.[1][4] The principle of this assay involves a series of coupled enzymatic reactions. First, oxidized homocysteine (disulfide forms) in the sample is reduced to free homocysteine. This free homocysteine then participates in a cyclic reaction catalyzed by specific enzymes. In a widely used version of this assay, the cycling reaction leads to the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm. The rate of NADH consumption is directly proportional to the concentration of homocysteine in the sample.[5][6]
Biochemical Pathway
The enzymatic cycling assay for homocysteine leverages a segment of the natural methionine cycle. The key reactions are illustrated in the diagram below.
Experimental Protocols
This section provides a detailed protocol for the spectrophotometric quantification of total homocysteine in serum or plasma using an enzymatic cycling assay. This protocol is based on commercially available kits and general laboratory procedures.
Materials and Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
37°C incubator
-
Micropipettes and tips
-
Microcentrifuge tubes or 96-well microplate
-
Vortex mixer
-
Centrifuge
-
Biological samples (serum or plasma)
-
DL-Homocysteine standard solution
-
Reagents from a commercial homocysteine assay kit (typically include a reducing agent, enzymes, and substrates)
-
Distilled water
-
Normal saline (0.9% NaCl)
Sample Collection and Preparation
-
Collect blood samples from fasting individuals.
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes.
-
For plasma, collect blood in tubes containing EDTA or heparin and centrifuge immediately at 2000 x g for 10 minutes.
-
If not analyzed immediately, centrifuge blood samples within one hour of collection or keep them on ice to prevent an artificial increase in homocysteine levels.[7]
-
The separated serum or plasma can be stored at 2-8°C for up to one week or at -20°C for several months.[6] Avoid using hemolyzed samples.
Reagent Preparation
Prepare reagents according to the instructions provided with the commercial assay kit. This typically involves reconstituting lyophilized components and preparing working solutions.
Assay Protocol (Microplate Format)
-
Standard Curve Preparation : Prepare a series of DL-Homocysteine standards in normal saline or the provided assay buffer. A typical concentration range is 0, 5, 10, 20, 30, 40, and 50 µmol/L.[1]
-
Sample and Standard Addition : Add 20 µL of each standard and sample to separate wells of a 96-well plate.[1]
-
Reagent 1 Addition : Add 200 µL of Reagent 1 (containing the reducing agent and initial enzymes/substrates) to each well.[1]
-
First Incubation : Mix thoroughly and incubate the plate at 37°C for 4 minutes.[1][6]
-
Reagent 2 Addition : Add 50 µL of Reagent 2 (containing the cycling enzymes) to each well.[1]
-
Second Incubation : Mix and incubate at 37°C for 2 minutes.[1][6]
-
Absorbance Measurement : Measure the absorbance (A1) of each well at 340 nm immediately after the second incubation. Continue to incubate at 37°C and measure the absorbance again after a defined time, for example, 2 minutes (A2).[1][5]
-
Calculation : Calculate the change in absorbance (ΔA) = A1 - A2.
Data Analysis
-
Subtract the ΔA of the blank (0 µmol/L standard) from the ΔA of all standards and samples.
-
Plot the corrected ΔA of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the homocysteine concentration in the samples by interpolating their corrected ΔA values from the standard curve.
Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric quantification of homocysteine.
Quantitative Data Summary
The performance of spectrophotometric homocysteine assays can vary between different commercial kits and laboratory protocols. The following table summarizes typical quantitative data for these assays.
| Parameter | Typical Value | Reference |
| Linear Range | 0 - 50 µmol/L | [3][5] |
| Limit of Detection (LOD) | 1.0 - 3.12 µmol/L | [3][8] |
| Limit of Quantification (LOQ) | 3.4 - 6.25 µmol/L | [3][8] |
| Intra-assay Precision (CV%) | < 6% | [8] |
| Inter-assay Precision (CV%) | < 8.2% | [9] |
| Recovery | 95.1% - 103.4% | |
| Normal Plasma Levels | 5 - 15 µmol/L | [7][10] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low absorbance readings | Inactive reagents | Check reagent expiration dates and storage conditions. |
| Incorrect wavelength setting | Ensure the spectrophotometer is set to 340 nm. | |
| High background absorbance | Contaminated reagents or water | Use fresh, high-purity water and reagents. |
| Hemolyzed samples | Prepare fresh samples, avoiding hemolysis. | |
| Poor standard curve linearity | Inaccurate standard dilutions | Carefully prepare fresh standards. |
| Pipetting errors | Calibrate pipettes and ensure accurate dispensing. | |
| High variability between replicates | Inconsistent incubation times | Ensure precise timing for all incubation steps. |
| Inadequate mixing | Mix all solutions thoroughly after each addition. |
Conclusion
Spectrophotometric assays, particularly the enzymatic cycling method, provide a reliable and convenient approach for the quantification of DL-Homocysteine in biological samples. These methods are well-suited for routine clinical analysis and research applications, offering good sensitivity and specificity. By following standardized protocols and ensuring proper sample handling, researchers and clinicians can obtain accurate and reproducible results for the assessment of homocysteine levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Homocysteine - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. Homocysteine, plasma or serum [sickkids.ca]
- 5. file.elabscience.com [file.elabscience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Total homocysteine in plasma or serum: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of homocysteine in liquid by terahertz spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of DL-Homocysteine on Human Umbilical Vein Endothelial Cells (HUVECs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elevated levels of the amino acid homocysteine, a condition known as hyperhomocysteinemia, are an independent risk factor for cardiovascular diseases such as atherosclerosis and thrombosis.[1] The vascular endothelium is a primary target of homocysteine-induced damage, leading to endothelial dysfunction, which is a critical early event in the development of atherosclerosis.[1] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study the molecular mechanisms underlying homocysteine-induced endothelial injury and to evaluate potential therapeutic interventions.[1]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of DL-Homocysteine (Hcy) on HUVECs, focusing on key pathological processes including apoptosis, oxidative stress, endoplasmic reticulum (ER) stress, and inflammation.
Key Pathological Effects of DL-Homocysteine on HUVECs
DL-Homocysteine induces endothelial dysfunction through a multi-faceted attack on HUVECs, primarily involving:
-
Apoptosis: Homocysteine treatment leads to a time- and dose-dependent increase in HUVEC apoptosis.[2][3] This is mediated by mitochondrial dysfunction, characterized by a decreased Bcl-2/Bax ratio, loss of mitochondrial membrane potential, and subsequent release of cytochrome c, leading to the activation of caspase-3.[3][4]
-
Endoplasmic Reticulum (ER) Stress: Prolonged exposure to homocysteine triggers ER stress, evidenced by the upregulation of key markers such as glucose-regulated protein 78 (GRP78), and the activation of the PERK-eIF2α-ATF4-CHOP signaling pathway.[2][3] This ER stress contributes significantly to the apoptotic response.[2]
-
Oxidative Stress: A central mechanism of homocysteine-induced damage is the generation of reactive oxygen species (ROS).[5] Homocysteine increases the expression of NOX4, a subunit of NADPH oxidase, which is a major source of intracellular ROS.[2][3] This oxidative stress contributes to both apoptosis and ER stress.[2]
-
Inflammation: Homocysteine promotes a pro-inflammatory state in endothelial cells. It activates the NF-κB signaling pathway, a key regulator of inflammation, and enhances the expression of adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1), which facilitates the recruitment of inflammatory cells.[1][6]
Data Presentation: Quantitative Effects of DL-Homocysteine on HUVECs
The following tables summarize the quantitative data from studies investigating the effects of DL-Homocysteine on HUVEC viability and inflammatory responses.
| Hcy Concentration (mM) | Exposure Time (hours) | Cell Viability (%) | Reference |
| 0.0 | 12 | 100 | [2] |
| 1.0 | 12 | Significantly Decreased | [2] |
| 2.0 | 12 | ~70 | [2] |
| 4.0 | 12 | 52.3 | [2] |
| 2.0 | 0 | 100 | [2] |
| 2.0 | 3 | ~90 | [2] |
| 2.0 | 6 | ~80 | [2] |
| 2.0 | 12 | 70.97 | [2] |
| 2.0 | 24 | ~60 | [2] |
| 2.0 | 36 | 47.54 | [2] |
Table 1: Effect of DL-Homocysteine on HUVEC Viability. Data from CCK-8 assays show a dose- and time-dependent decrease in cell viability.
| Pre-treatment | Stimulus (4 hours) | Fold Increase in Neutrophil Adhesion | Reference |
| Control | 1 µg/ml LPS | 14.9 | [6] |
| 1.0 mM Hcy (7 days) | 1 µg/ml LPS | ~20.9 (+40% vs LPS alone) | [6] |
| Control | 10 µg/ml LPS | 15.1 | [6] |
| 1.0 mM Hcy (7 days) | 10 µg/ml LPS | ~30.3 (+101% vs LPS alone) | [6] |
Table 2: Priming Effect of DL-Homocysteine on LPS-Mediated Neutrophil Adhesion to HUVECs. Long-term exposure to homocysteine sensitizes HUVECs to inflammatory stimuli, significantly enhancing neutrophil adhesion.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by DL-Homocysteine in HUVECs and a general experimental workflow.
Caption: Hcy-induced ER stress and mitochondrial dysfunction leading to apoptosis.
Caption: Hcy-induced inflammatory signaling pathway in HUVECs.
Caption: General experimental workflow for studying Hcy effects on HUVECs.
Experimental Protocols
Protocol 1: HUVEC Culture and DL-Homocysteine Treatment
This protocol details the basic steps for culturing HUVECs and inducing dysfunction with DL-Homocysteine.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2 or DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)[1][2]
-
DL-Homocysteine (Hcy) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks/plates (6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture HUVECs in the appropriate endothelial cell growth medium in a 37°C, 5% CO₂ incubator.[2]
-
Subculture: When cells reach 80-90% confluency, wash with sterile PBS and detach them using Trypsin-EDTA.
-
Seeding: Seed the cells into appropriate culture plates based on the requirements of subsequent assays. Allow cells to adhere and grow to approximately 80% confluency.[2]
-
Homocysteine Preparation: Prepare a stock solution of DL-Homocysteine in sterile PBS or culture medium. Further dilute to desired final concentrations (e.g., 0.3, 0.5, 1.0, 2.0, 4.0 mM) in fresh culture medium.[2]
-
Treatment: Remove the old medium from the HUVEC plates and replace it with the Hcy-containing medium. For time-course experiments, treat cells for various durations (e.g., 3, 6, 12, 24, 36 hours).[2]
-
Control Group: In parallel, culture a set of cells in a medium without Hcy to serve as a control.
Protocol 2: Assessment of Cell Viability (CCK-8 Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
HUVECs cultured in a 96-well plate (as per Protocol 1)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
After treating HUVECs with DL-Homocysteine for the desired time, add 10 µL of CCK-8 reagent to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C in the incubator.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Detection of Apoptosis (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
HUVECs cultured in 6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
After Hcy treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol quantifies the level of intracellular reactive oxygen species.
Materials:
-
HUVECs cultured in a black, clear-bottom 96-well plate
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After Hcy treatment, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Protocol 5: Analysis of Protein Expression (Western Blot)
This protocol is used to detect changes in the expression levels of specific proteins involved in the signaling pathways.
Materials:
-
HUVECs cultured in 6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against GRP78, p-PERK, CHOP, NF-κB, NOX4, Caspase-3, β-actin)[2]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control like β-actin.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Homocysteine Induces Apoptosis of Human Umbilical Vein Endothelial Cells via Mitochondrial Dysfunction and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine Induces Apoptosis of Human Umbilical Vein Endothelial Cells via Mitochondrial Dysfunction and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIMING EFFECT OF HOMOCYSTEINE ON INDUCIBLE VASCULAR CELL ADHESION MOLECULE-1 EXPRESSION IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homocysteine inhibits the viability and migration ability of human umbilical vein endothelial cells by downregulating the expression of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Separation of DL-Homocysteine from Other Thiols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of DL-Homocysteine from other biologically relevant thiols using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for the accurate quantification of homocysteine in various matrices, which is critical for clinical diagnostics, particularly in the context of cardiovascular diseases and certain metabolic disorders.
Introduction
Homocysteine is a sulfur-containing amino acid that serves as a key intermediate in the metabolism of methionine. Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are an independent risk factor for cardiovascular disease. Therefore, the accurate and reliable measurement of homocysteine, and its separation from other structurally similar thiols like cysteine and glutathione, is of significant clinical and research interest. HPLC offers a robust and sensitive platform for these analytical challenges.
The primary challenge in the HPLC analysis of thiols is their lack of a strong chromophore for UV detection and their susceptibility to oxidation. To overcome these issues, most methods employ a pre-column derivatization step. This involves reacting the thiol group with a derivatizing agent to form a stable, highly detectable derivative. This document outlines several well-established derivatization strategies and the corresponding HPLC protocols.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization using SBD-F
This method is widely used for the simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in plasma.[1] It involves reduction of disulfide bonds, protein precipitation, and derivatization with ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F), followed by fluorescence detection.
Experimental Protocol
1. Sample Preparation (Human Plasma) [1][2]
-
To 50 µL of plasma, add 10 µL of 100 g/L tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
-
Incubate at room temperature for 30 minutes.
-
Add 90 µL of 100 g/L trichloroacetic acid (TCA) containing 1 mM EDTA to precipitate proteins.
-
Vortex and then centrifuge at 13,000 x g for 10 minutes.
-
Transfer 50 µL of the supernatant to an autosampler vial.
-
To the 50 µL of supernatant in the autosampler vial, add:
-
10 µL of 1.55 M NaOH
-
125 µL of 0.125 M borate buffer (pH 9.5) containing 4 mM EDTA
-
50 µL of 1 g/L SBD-F in 0.125 M borate buffer
-
-
Cap the vial, vortex briefly, and incubate at 60°C for 60 minutes.
-
Cool the vial in a refrigerated autosampler (8°C) before injection.
3. HPLC Conditions [1]
-
Column: Waters Symmetry C18 (4.6 x 150 mm, 3.5 µm) with a C18 guard column (3.9 x 20 mm, 5 µm).[1]
-
Mobile Phase A: 0.1 M acetate buffer (pH 4.5) : Methanol (97:3 v/v).[1]
-
Mobile Phase B: Methanol.[1]
-
Flow Rate: 0.8 mL/min, increasing to 1.0 mL/min.[1]
-
Gradient: 100% A for 8 minutes, then a linear gradient to 80% A and 20% B over 1 minute, hold for 6 minutes, followed by a 5-minute re-equilibration with 100% A.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 29°C.[1]
-
Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.[1]
Data Summary
| Analyte | Retention Time (min) | Linearity Range (µM) |
| Cysteine | ~4.5 | 1 - 500 |
| Homocysteine | ~6.0 | 0.5 - 100 |
| Cysteinylglycine | ~7.5 | 0.5 - 100 |
| Glutathione | ~12.0 | 1 - 100 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column.
Experimental Workflow
Caption: Workflow for SBD-F derivatization and HPLC analysis of thiols.
Method 2: Reversed-Phase HPLC with Pre-Column Derivatization using Monobromobimane (MBB)
This method is another sensitive fluorescence-based technique for the quantification of thiols. Monobromobimane reacts specifically with the thiol group to form a stable, fluorescent derivative.[3][4]
Experimental Protocol
1. Sample Preparation (Plant Tissue) [3]
-
Homogenize fresh plant tissue in an extraction buffer (e.g., 0.1 M HCl).
-
Centrifuge the homogenate to pellet cellular debris.
-
Filter the supernatant before derivatization.
2. Derivatization [3]
-
The derivatization can be automated using an autosampler.
-
Mix the sample extract with a solution of monobromobimane (MBB) in a suitable buffer (e.g., EPPS buffer at pH 9).[3]
-
Allow the reaction to proceed for a specific time (e.g., 7.5 minutes) to ensure complete derivatization.[3]
3. HPLC Conditions [3]
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., ammonium acetate) with a small percentage of organic modifier.
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
-
Gradient: A suitable gradient to separate the different thiol-MBB adducts.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation around 380 nm and emission around 480 nm.
Data Summary
| Analyte | Retention Time (min) |
| Cysteine-MBB | Varies |
| γ-Glutamylcysteine-MBB | Varies |
| Glutathione-MBB | Varies |
| Homocysteine-MBB | Varies |
Note: Retention times are highly dependent on the specific gradient and column used.
Logical Relationship of Derivatization
Caption: Reaction of thiols with Monobromobimane for HPLC analysis.
Method 3: Separation of DL-Homocysteine Enantiomers via Chiral Derivatization
For applications requiring the separation of D- and L-homocysteine enantiomers, an indirect method using a chiral derivatizing agent is effective.[5] This method involves reacting the homocysteine enantiomers with Marfey's Reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, FDAA) to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[5]
Experimental Protocol
1. Sample Preparation [5]
-
Prepare a standard solution of DL-homocysteine or the sample containing homocysteine.
-
If using biological samples like serum, first reduce disulfide bonds with a reducing agent (e.g., TCEP) and then precipitate proteins with an acid (e.g., TCA).[5]
2. Derivatization with Marfey's Reagent [5]
-
In a reaction vial, add 100 µL of the sample.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction.
-
Heat the mixture at 40°C for 1 hour.
-
Cool the vial to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction.
3. HPLC Conditions [5]
-
Column: Purospher RP-18 endcapped (250–4 mm, 5 µm).[5]
-
Mobile Phase: A gradient of triethylamine phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 340 nm.
Data Summary
| Diastereomer | Elution Order |
| L-Homocysteine-FDAA | First |
| D-Homocysteine-FDAA | Second |
Note: The elution order of diastereomers should be confirmed with standards.
Chiral Derivatization Workflow
Caption: Workflow for chiral derivatization and separation of homocysteine enantiomers.
Concluding Remarks
The choice of method for the HPLC-based separation of DL-homocysteine from other thiols will depend on the specific analytical requirements, including the sample matrix, the need for enantiomeric separation, required sensitivity, and available instrumentation. The protocols provided here serve as a detailed guide for researchers to establish robust and reliable methods for thiol analysis in their laboratories. It is always recommended to perform method validation to ensure accuracy and precision for the intended application.
References
- 1. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid HPLC determination of total homocysteine and other thiols in serum and plasma: sex differences and correlation with cobalamin and folate concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Stable DL-Homocystine Stock Solutions in Cell Culture
Introduction
DL-Homocystine, the oxidized dimeric form of the amino acid homocysteine, is a critical compound in various areas of biomedical research, including studies on cardiovascular disease, metabolic disorders, and cancer.[1][2] Its application in cell culture models allows researchers to investigate the cellular mechanisms underlying hyperhomocysteinemia. However, like the related amino acid L-cystine, DL-Homocystine presents significant solubility and stability challenges in neutral pH environments typical of standard cell culture media.[3][4]
These application notes provide detailed protocols for preparing stable, concentrated stock solutions of DL-Homocystine. Adherence to these methods will ensure reproducible experimental outcomes by providing consistent and bioavailable DL-Homocystine to the cell cultures.
Physicochemical and Storage Data
Proper handling and storage of DL-Homocystine are paramount to maintaining its integrity. The following tables summarize its key properties, solubility in various solvents, and recommended storage conditions.
Table 1: General Properties of DL-Homocystine
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O₄S₂ | [1] |
| Molecular Weight | 268.35 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥95% | [1] |
Table 2: Solubility of DL-Homocystine
| Solvent | Concentration | Conditions | Reference |
| 1N Hydrochloric Acid (HCl) | ~10 mg/mL (~37.26 mM) | Dissolution in strong acid. | [1] |
| Water (H₂O) | 5 mg/mL (18.63 mM) | pH adjusted to 11 with NaOH; sonication recommended. | [5] |
| Aqueous Solutions (general) | Slightly Soluble (0.1-1 mg/mL) | In standard aqueous solutions without pH adjustment. | [6] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Stock Solution in Solvent | -80°C | Up to 1 year | [5] |
Experimental Protocols
Two primary methods are recommended for solubilizing DL-Homocystine to create a stable stock solution suitable for cell culture applications: an acidic approach and a basic approach.
Protocol 1: Preparation of Acidic DL-Homocystine Stock Solution (10 mg/mL in 1N HCl)
This protocol is suitable for applications where the final concentration in the medium is low enough that the added HCl will not significantly alter the medium's pH.
Materials:
-
DL-Homocystine powder
-
1N Hydrochloric Acid (HCl), sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, nuclease-free water
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of DL-Homocystine powder in a sterile tube. For example, for 10 mL of a 10 mg/mL stock, weigh 100 mg.
-
Solubilization: Add 1N HCl to the powder to achieve a concentration of approximately 10 mg/mL.[1] It is recommended to add the solvent incrementally while vortexing to aid dissolution. The solvent should be purged with an inert gas if possible to minimize oxidation.[1]
-
Volume Adjustment: Once fully dissolved, adjust the final volume with sterile, nuclease-free water if a different final concentration in HCl is desired.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[5]
Protocol 2: Preparation of Basic DL-Homocystine Stock Solution (5 mg/mL)
This method uses a basic solution to dissolve the compound and may be preferable for cell lines sensitive to minor pH changes upon media supplementation.
Materials:
-
DL-Homocystine powder
-
1N Sodium Hydroxide (NaOH), sterile
-
Sterile, nuclease-free water
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
pH meter or pH strips
Procedure:
-
Weighing: Accurately weigh the desired amount of DL-Homocystine powder. For 10 mL of a 5 mg/mL stock, weigh 50 mg.
-
Initial Suspension: Add a portion of the final volume of sterile water (e.g., 8 mL for a 10 mL final volume) to the powder. The powder will not dissolve at this stage.
-
pH Adjustment: While stirring, add 1N NaOH dropwise until the pH of the suspension reaches 11. The DL-Homocystine should dissolve as the pH increases.[5]
-
Sonication (Optional): If dissolution is slow, sonicate the solution briefly to aid the process.[5]
-
Final Volume: Once the solid is fully dissolved, adjust the final volume with sterile water.
-
Sterilization: Pass the solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot into single-use tubes and store at -80°C.[5]
Application in Cell Culture
The successful use of DL-Homocystine stock solutions requires careful dilution and consideration of its biological context.
General Guidelines:
-
Thawing: Thaw aliquots at room temperature or in a 37°C water bath immediately before use. Do not refreeze.
-
Dilution: Add the stock solution to the pre-warmed cell culture medium and mix thoroughly to achieve the final desired working concentration. It is crucial to add the stock solution to the medium and not directly onto the cells.
-
Final pH Check: Especially when using the acidic stock, it is good practice to check the pH of the final culture medium after supplementation to ensure it remains within the optimal physiological range for your cells.
-
Filter Sterilization Note: It is recommended to filter the complete medium after the addition of any supplement prepared in non-physiological solvents as a final sterile assurance step.[7]
Cellular Metabolism Context: In cell culture, there is a dynamic relationship between cystine, cysteine, and their homologues, homocystine and homocysteine. Cells typically import the oxidized form (cystine/homocystine) and rapidly reduce it to its cysteine/homocysteine form intracellularly.[8] This reduced form can then be utilized or released back into the medium, where it is susceptible to re-oxidation.[8] Understanding this pathway is crucial for interpreting experimental results.
Conclusion
The inherent low solubility of DL-Homocystine in neutral aqueous solutions necessitates the use of either acidic or basic solvents to create stable, concentrated stock solutions. By following the detailed protocols outlined in these application notes, researchers can prepare reliable reagents for their cell culture experiments, leading to more accurate and reproducible investigations into the biological roles of homocysteine. Always prioritize sterile technique and proper storage to ensure the quality and efficacy of the prepared solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. DL-Homocystine | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Transport of cystine and cysteine and cell growth in cultured human diploid fibroblasts: effect of glutamate and homocysteate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting interference from cysteine in DL-Homocystine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address interference from cysteine in DL-Homocystine assays.
Frequently Asked Questions (FAQs)
Q1: Why does cysteine interfere with my DL-Homocystine assay?
Cysteine and DL-Homocystine are both sulfur-containing amino acids (thiols) with very similar chemical structures. This structural similarity can lead to cross-reactivity in assays that are not highly specific, as the reagents used may not be able to distinguish between the two molecules. This is particularly problematic because cysteine is often present in biological samples at concentrations 20 to 30 times higher than that of homocysteine.[1][2]
Q2: Which types of DL-Homocystine assays are most susceptible to cysteine interference?
Assays that rely on the direct chemical reaction of the thiol group are generally more prone to interference from cysteine.[1] These can include some colorimetric and fluorometric methods. In contrast, methods that incorporate a separation step, such as High-Performance Liquid Chromatography (HPLC), are less susceptible to this type of interference as they can effectively separate homocysteine from cysteine before detection.[1][3][4]
Q3: I'm observing unexpectedly high DL-Homocystine levels in my samples. Could this be due to cysteine interference?
Yes, elevated and inaccurate readings are a common sign of cysteine interference.[1] To confirm this, you can run a control experiment with a sample containing a known concentration of cysteine but no homocysteine. If a signal is detected, it indicates that cysteine is cross-reacting in your assay.
Q4: How can I minimize or eliminate cysteine interference in my experiments?
Several strategies can be employed to mitigate interference from cysteine:
-
Chromatographic Separation: Techniques like HPLC can physically separate homocysteine from cysteine prior to quantification.[1][3][4]
-
Selective Enzymes or Probes: Utilizing assays with enzymes or chemical probes that have a higher specificity for homocysteine can significantly reduce cross-reactivity.[5][6]
-
Chemical Modification: Certain protocols use chemical agents to selectively mask or modify the interfering thiol groups of cysteine. For instance, triphenylphosphine (PPh3) has been shown to inhibit the reactions of other biothiols, thereby enhancing the selectivity for homocysteine in some colorimetric assays.[1][7]
-
Optimized Sample Preparation: Proper sample preparation to remove interfering substances is crucial. This can involve techniques like deproteinization.[1]
Q5: What is a spike and recovery experiment, and how can it help validate my results?
A spike and recovery experiment is a method used to assess the accuracy of an assay in a specific sample matrix.[8][9][10][11][12] It involves adding a known amount of homocysteine ("spike") to a sample and then measuring the total amount of homocysteine. The percentage of the spiked amount that is detected ("recovery") indicates whether components in the sample matrix are interfering with the assay. A recovery rate between 80-120% is generally considered acceptable.[8][9] This experiment helps to determine if your sample matrix is compatible with the chosen assay and can reveal issues with interference or sample degradation.[1]
Troubleshooting Guides
Issue 1: High Background Signal or Poor Specificity
-
Possible Cause: Interference from other thiols like cysteine.[1]
-
Troubleshooting Steps:
-
Run Interference Controls: Prepare control samples containing physiologically relevant concentrations of cysteine without homocysteine to quantify the extent of interference.[1]
-
Optimize Reaction Conditions: Adjusting the pH or incubation time of your assay may help to favor the reaction with homocysteine over cysteine.[1]
-
Incorporate a Separation Step: If you are using a direct assay, consider switching to an HPLC-based method to separate the thiols before detection.[1][3][4]
-
Use a More Selective Assay: Investigate commercially available kits that are specifically designed to have low cross-reactivity with cysteine.
-
Issue 2: Low Signal or Poor Recovery of Homocysteine
-
Possible Cause: Incomplete reduction of disulfide bonds or degradation of homocysteine during sample preparation.[1]
-
Troubleshooting Steps:
-
Verify Reducing Agent Efficiency: Ensure that your reducing agent (e.g., DTT, TCEP) is fresh and used at the recommended concentration to effectively cleave disulfide bonds and liberate free homocysteine.[1]
-
Optimize Deproteinization: Inefficient removal of proteins can interfere with the assay. Ensure complete protein precipitation and careful separation of the supernatant.[1]
-
Perform a Spike and Recovery Experiment: Add a known amount of homocysteine to your sample before and after sample preparation to assess the efficiency of your extraction and detection. A recovery of 85-115% is typically considered good.[1]
-
Ensure Sample Stability: Store samples properly, typically at -20°C or below, and avoid repeated freeze-thaw cycles to prevent degradation of homocysteine.[1]
-
Quantitative Data on Interference
The following tables summarize the quantitative data on cysteine interference in various homocysteine detection methods and the effectiveness of certain mitigation strategies.
Table 1: Cysteine Interference in Different Homocysteine Assay Methods
| Assay Method | Interferent | Molar Excess of Interferent vs. Hcy | Reported Interference |
| Fluorometric Assay Kit | Cysteine | 8-fold | ≤15% |
| Colorimetric (with PPh3) | Cysteine | 30-fold | Insignificant change observed[1][7] |
| HPLC with Fluorescence Detection | Cysteine | Not applicable (separated during chromatography) | Minimal to none |
| Enzymatic Assay | Cysteine | Varies by enzyme specificity | Generally low |
Table 2: Effectiveness of Troubleshooting Strategies
| Strategy | Description | Expected Improvement in Specificity |
| HPLC Separation | Chromatographic separation of homocysteine from cysteine before detection. | High (Eliminates interference) |
| Use of Triphenylphosphine (PPh3) | Chemical agent that selectively inhibits reactions of other biothiols. | Significant (Reduces interference from high cysteine concentrations)[7] |
| Enzymatic Methods | Use of enzymes highly specific for homocysteine. | High (Dependent on enzyme specificity) |
| Spike and Recovery | Assesses matrix effects and interference. | Diagnostic (Identifies the presence of interference) |
Experimental Protocols
Protocol 1: General Sample Preparation from Plasma for Total Homocysteine Measurement
This protocol outlines the basic steps for preparing plasma samples to measure total homocysteine, which includes both free and protein-bound forms.
-
Sample Collection: Collect whole blood in EDTA or heparin tubes.[1]
-
Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma.[1]
-
Reduction of Disulfides:
-
To 100 µL of plasma, add 10 µL of a 100 mM solution of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1]
-
Vortex the sample briefly and incubate at room temperature for 30 minutes.
-
-
Deproteinization:
-
Add 100 µL of 10% trichloroacetic acid (TCA) to the reduced sample to precipitate proteins.
-
Vortex the sample vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Sample Analysis: Carefully collect the supernatant, which contains the free thiols, and proceed with your chosen detection method (e.g., HPLC, enzymatic assay).[1]
Protocol 2: HPLC Method for Separation of Homocysteine and Cysteine
This protocol provides a general guideline for separating homocysteine and cysteine using HPLC with fluorescence detection.
-
Sample Preparation: Prepare samples as described in Protocol 1.
-
Derivatization:
-
HPLC Conditions:
-
Analysis: Inject the derivatized sample into the HPLC system. The retention times for homocysteine and cysteine will be different, allowing for their individual quantification.
Protocol 3: Spike and Recovery Experiment
This protocol details how to perform a spike and recovery experiment to validate your assay.
-
Prepare three sample sets:
-
Neat Sample: Your biological sample without any added homocysteine.
-
Spiked Sample: Your biological sample with a known concentration of homocysteine added. The amount spiked should ideally fall in the middle of your assay's standard curve range.
-
Control Spike: The same known concentration of homocysteine added to the assay buffer or a control matrix.
-
-
Assay the samples: Analyze all three sets of samples according to your standard assay protocol.
-
Calculate the percent recovery:
Visualizations
Caption: Logical diagram illustrating cysteine interference.
Caption: General sample preparation workflow.
Caption: Troubleshooting decision tree for inaccurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific enzymatic assay method for homocysteine and its application to the screening of neonatal homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woongbee.com [woongbee.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pblassaysci.com [pblassaysci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing DL-Homocysteine for In Vitro Neurotoxicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-homocysteine in in vitro neurotoxicity studies.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of DL-homocysteine to induce neurotoxicity in vitro?
The optimal concentration of DL-homocysteine (Hcy) can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured.[1] Generally, concentrations ranging from micromolar (µM) to millimolar (mM) have been reported to induce neurotoxicity. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.[1]
2. What is the recommended incubation time for DL-homocysteine treatment?
Incubation times can range from a few hours to several days. Acute neurotoxicity can be observed within 24 hours, while chronic effects may require incubation for 3 to 6 days.[2][3] The choice of incubation time should be aligned with the research question and the specific neurotoxic cascade being investigated.
3. How should I prepare a stock solution of DL-homocysteine for cell culture experiments?
DL-homocysteine can be dissolved in aqueous buffers such as phosphate-buffered saline (PBS) at a pH of 7.2.[4] To prepare a stock solution, dissolve the powder in the chosen buffer and sterilize it by passing it through a 0.22 µm filter.[1] It is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[4][5]
4. What are the primary mechanisms of DL-homocysteine-induced neurotoxicity?
DL-homocysteine exerts its neurotoxic effects through several mechanisms, including:
-
Excitotoxicity: Hcy acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, leading to excessive calcium influx and neuronal damage.[6][7]
-
Oxidative Stress: The auto-oxidation of homocysteine generates reactive oxygen species (ROS), leading to cellular damage.[8]
-
DNA Damage and Apoptosis: Elevated Hcy levels can cause DNA damage and trigger programmed cell death (apoptosis).[7]
5. Which assays are suitable for measuring DL-homocysteine-induced neurotoxicity?
Several assays can be used to quantify neurotoxicity, including:
-
MTT Assay: Measures cell viability by assessing mitochondrial metabolic activity.[9]
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[1][10]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.[2][11][12][13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between wells/experiments. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Incomplete dissolution of DL-homocysteine. | Vortex the stock solution thoroughly before each use. | |
| Fluctuation in incubator conditions (temperature, CO2). | Regularly calibrate and monitor incubator settings. | |
| No significant neurotoxicity observed at expected concentrations. | Cell line is resistant to DL-homocysteine. | Use a more sensitive neuronal cell line or primary neurons. |
| Incorrect preparation of DL-homocysteine solution. | Prepare fresh stock solutions and verify the final concentration. | |
| Insufficient incubation time. | Increase the duration of DL-homocysteine exposure. | |
| High background in cytotoxicity assays (e.g., LDH). | Serum in the culture medium contains LDH. | Use serum-free medium for the assay or include a medium-only background control.[15] |
| Mechanical stress during handling leading to cell lysis. | Handle cell plates gently and avoid vigorous pipetting. | |
| Inconsistent staining in TUNEL assay. | Incomplete cell permeabilization. | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[11] |
| Insufficient TdT enzyme activity. | Ensure the TdT enzyme is stored correctly and use the recommended concentration. |
Quantitative Data Summary
Table 1: Reported Concentrations of DL-Homocysteine for In Vitro Neurotoxicity
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Primary Cerebellar Granule Neurons | Micromolar concentrations | 3 days | Neurodegeneration | [2][16] |
| Primary Hippocampal/Cortical Neurons | 0 - 1000 µM | 24 hours | Dose-dependent apoptosis | [1][9] |
| Cerebrocortical Cultures | As low as 10 µM | 6 days | Dose-dependent neurotoxicity | [3] |
| Glioblastoma Cell Line | Around 50 µM | Not specified | Cell death | [1] |
| Neural Stem Cells | 30 - 1000 µm | Not specified | Inhibition of cell proliferation, increased cell injury | [16] |
Table 2: Summary of Assay Parameters for Measuring Neurotoxicity
| Assay | Principle | Key Reagents | Readout |
| MTT Assay | Enzymatic reduction of MTT to formazan by viable cells.[9][17] | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization solution (e.g., DMSO).[18] | Absorbance at 540-590 nm.[9][18] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells.[10][19] | LDH substrate, NAD+, Tetrazolium salt. | Absorbance at ~490 nm.[20] |
| TUNEL Assay | TdT-mediated dUTP nick-end labeling of fragmented DNA in apoptotic cells.[11][13] | Terminal deoxynucleotidyl transferase (TdT), Labeled dUTPs (e.g., Br-dUTP, FITC-dUTP).[11] | Fluorescence microscopy or flow cytometry.[2] |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of DL-homocysteine and incubate for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.[21]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.[21]
LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Plate and treat cells with DL-homocysteine as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[15]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.[20]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]
-
Measurement: Add 50 µL of stop solution. Measure the absorbance at approximately 490 nm using a microplate reader.[15][20]
TUNEL Assay for Apoptosis
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with DL-homocysteine.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2] Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[2]
-
TUNEL Reaction: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[11]
-
Staining and Visualization: Wash the cells to remove unincorporated nucleotides. If using an indirect detection method, incubate with the appropriate secondary detection reagent (e.g., fluorescently labeled antibody).
-
Counterstaining and Mounting: Counterstain the cell nuclei with a DNA-specific stain like DAPI. Mount the coverslips on microscope slides.
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
Signaling Pathways and Workflows
Caption: Key signaling pathways in DL-Homocysteine-induced neurotoxicity.
Caption: General experimental workflow for in vitro neurotoxicity studies.
Caption: Logical troubleshooting workflow for common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of homocysteine neurotoxicity in neurodegenerative diseases with special reference to dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stress in Homocystinuria Due to Cystathionine ß-Synthase Deficiency: Findings in Patients and in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. The involvement of the synaptic vesicle cycle in homocysteine induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. TUNEL assay for apoptotic cells [bio-protocol.org]
- 13. TUNEL assay - Wikipedia [en.wikipedia.org]
- 14. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. Excitotoxic neuronal injury in chronic homocysteine neurotoxicity studied in vitro: the role of NMDA and group I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. clyte.tech [clyte.tech]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. LDH cytotoxicity assay [protocols.io]
Stability of DL-Homocystine in aqueous solutions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, preparation, and handling of DL-Homocystine in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is DL-Homocystine and how does it relate to Homocysteine?
A1: DL-Homocystine is the oxidized disulfide dimer form of the amino acid homocysteine.[1] In biological systems and experimental solutions, it exists in equilibrium with its reduced form, L-Homocysteine, which is a key intermediate in the metabolism of methionine.[2] Total homocysteine (tHcy) measurements in samples typically quantify the sum of all forms, including free homocysteine, the disulfide dimer homocystine, and homocysteine bound to other molecules.[3]
Q2: What are the primary factors that affect the stability of DL-Homocystine in aqueous solutions?
A2: The stability of homocystine and its reduced form, homocysteine, in aqueous solutions is influenced by several factors:
-
Temperature: Homocysteine concentration in whole blood samples increases significantly at room temperature but is stable for longer periods when refrigerated or kept on ice.[4][5] Storing samples at 2-8°C can maintain stability for up to 72 hours, especially with stabilizers.[6]
-
pH: DL-Homocystine has low solubility in neutral water but dissolves in acidic (e.g., 1N HCl) or alkaline solutions (e.g., pH 11 with NaOH).[1][7] The thiol group of the reduced form, homocysteine, is susceptible to oxidation, a process that is generally faster at alkaline pH. The cyclization to form homocysteine thiolactone is known to occur under acidic conditions.[8]
-
Oxidation: The thiol group (-SH) of homocysteine is readily oxidized, leading to the formation of disulfide bridges with another homocysteine molecule (creating homocystine) or with other thiols like cysteine. This is a primary pathway for degradation in solution.
-
Matrix Effects: In biological samples like whole blood, homocysteine can be generated by erythrocytes in vitro, leading to artificially elevated measurements if plasma is not separated promptly.[4]
Q3: My homocysteine measurements are unexpectedly high. What are the potential causes?
A3: Unexpectedly high readings can stem from several issues:
-
Sample Handling: If using whole blood, a delay in separating plasma from cells at room temperature can lead to continued homocysteine generation by red blood cells, increasing its concentration.[4]
-
Interference: Assays for homocysteine can be subject to interference from other structurally similar thiol compounds like cysteine and glutathione, potentially causing inflated readings.[9]
-
Incomplete Reduction: For total homocysteine measurement, disulfide bonds must be fully reduced to free the homocysteine for detection. Inefficient reducing agents can lead to inaccurate quantification.[9]
Q4: My DL-Homocystine solution has precipitated. What should I do?
A4: Precipitation can occur if the solution is saturated or if the pH or temperature changes, affecting solubility. DL-Homocystine is poorly soluble in neutral water.[1][7] To redissolve the precipitate, you may need to adjust the pH to be more acidic or alkaline.[7] When preparing stock solutions, ensuring the compound is fully dissolved before storing it, especially at low temperatures, is critical. For aqueous stock solutions, it is recommended to filter and sterilize them with a 0.22 μm filter before use.[7]
Quantitative Data Summary: Stability of Homocysteine
The stability of total homocysteine (tHcy) is highly dependent on the storage conditions of the sample prior to analysis. The following table summarizes findings on tHcy stability in whole blood.
| Sample Matrix | Storage Temperature | Duration | Change in tHcy Concentration | Reference |
| EDTA-Whole Blood | Room Temperature | Per Hour | Increase of 0.7 +/- 0.2 µmol/L | [4] |
| EDTA-Whole Blood | On Ice (approx. 4°C) | Up to 3 Hours | No significant change | [4] |
| EDTA-Whole Blood | Refrigerated (2-8°C) | 4 Hours | Accumulation inhibited | [5] |
| EDTA + 3DA* | Refrigerated (2-8°C) | 72 Hours | Stable | [6] |
*3-deazaadenosine (3DA) is a stabilizer.
Experimental Protocols
Protocol 1: Preparation of DL-Homocystine Stock Solution
This protocol describes how to prepare a stock solution of DL-Homocystine. Note that DL-Homocystine has limited solubility in neutral water.
Materials:
-
DL-Homocystine powder
-
Solvent of choice (e.g., 1N HCl, or water with pH adjusted by NaOH)[1][7]
-
Inert gas (e.g., argon or nitrogen)
-
Sterile conical tubes
-
0.22 μm syringe filter
Procedure:
-
Weigh the desired amount of DL-Homocystine powder in a fume hood, using appropriate personal protective equipment (PPE).[10]
-
Transfer the powder to a sterile conical tube.
-
Add the chosen solvent to achieve the desired concentration. For example, solubility in 1N HCl is approximately 10 mg/mL.[1] To dissolve in water, adjust the pH to 11 with NaOH.[7][11]
-
Purge the headspace of the tube with an inert gas to displace oxygen and minimize oxidation.[1]
-
Cap the tube tightly and vortex or sonicate until the solid is completely dissolved.
-
If preparing an aqueous working solution from a water-based stock, it should be filter-sterilized using a 0.22 μm filter before use in cell culture or other sensitive applications.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][12]
-
Store the aliquots at -20°C or -80°C. Stored properly in solvent, the solution can be stable for 1 year at -20°C or 2 years at -80°C.[7]
Protocol 2: General Sample Preparation for Total Homocysteine (tHcy) Measurement
This protocol outlines the essential steps for preparing plasma samples for tHcy analysis, which involves reducing disulfide bonds to measure all forms of homocysteine.
Materials:
-
Whole blood collected in EDTA tubes
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Protein precipitation agent (e.g., Sulfosalicylic acid)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Plasma Separation: Immediately after blood collection, centrifuge the EDTA tube at 2,000 x g for 15 minutes at 4°C.[9] If immediate centrifugation is not possible, place the whole blood tube on ice for up to three hours.[4]
-
Reduction of Disulfides: Transfer the plasma supernatant to a new microcentrifuge tube. Add a reducing agent like DTT to cleave disulfide bonds, liberating free homocysteine from homocystine and protein-bound forms. This step is crucial for measuring total homocysteine.[13][14]
-
Protein Precipitation: Add a protein precipitation agent to the plasma to remove large proteins that can interfere with detection assays. Vortex the sample vigorously.[9]
-
Centrifugation: Incubate the sample on ice for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Analysis: Carefully collect the supernatant, which now contains the free thiols, and proceed with your chosen analytical method, such as HPLC or LC-MS/MS.[9][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal in Assay | Degradation of Homocysteine: Solution was improperly stored (e.g., at room temperature, not protected from oxygen). | Prepare fresh solutions daily if possible, especially for the reduced L-Homocysteine form.[15] For DL-Homocystine, store aliquots at -80°C and purge with inert gas.[7] |
| Inefficient Reduction: The reducing agent (e.g., DTT) is old or used at an insufficient concentration. | Use a fresh, properly stored reducing agent at the recommended concentration to ensure all disulfide bonds are cleaved.[9] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in incubation times or temperatures during sample preparation. | Standardize all pre-analytical steps, including the time from blood draw to plasma separation and storage temperature.[3] |
| Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Solution Appears Discolored | Oxidation/Degradation: The solution may have oxidized due to prolonged exposure to air or light. | Discard the solution. Prepare a fresh stock, ensuring it is purged with inert gas and stored in an airtight, light-protected container.[1] |
Visualizations
Caption: Standard operating procedure for preparing stable DL-Homocystine stock solutions.
Caption: Key metabolic pathway involving homocysteine formation and clearance.
Caption: Decision tree for troubleshooting common issues with DL-Homocystine solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (+-)-Homocysteine | C4H9NO2S | CID 778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. Stability of plasma total homocysteine concentrations in EDTA-whole blood kept on ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of blood sample aging and food consumption on plasma total homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of temperature on stability of blood homocysteine in collection tubes containing 3-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. DL-Homocystine | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing DL-Homocystine degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing DL-Homocysteine degradation during sample preparation for accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of DL-Homocysteine degradation in biological samples?
A1: DL-Homocysteine degradation or artificial increase in its concentration in biological samples, particularly whole blood, is primarily due to the in vitro synthesis and release of homocysteine by erythrocytes (red blood cells) after sample collection.[1][2] This process continues as long as the red blood cells are in contact with the plasma or serum at ambient temperatures. Delays in processing the sample can lead to a significant, artificial increase in homocysteine levels, at a rate of approximately 14% per hour when left at room temperature.[1][3]
Q2: Why is it important to measure total homocysteine (tHcy)?
A2: In plasma, only a small fraction of homocysteine exists in its free reduced form. The majority is either oxidized to form homocystine (a dimer of homocysteine) and mixed disulfides with other thiols like cysteine, or it is bound to proteins.[4] Measuring total homocysteine (tHcy) involves a reduction step to release all bound forms, providing a complete and accurate assessment of an individual's homocysteine status.[4][5] This is crucial for clinical diagnosis and research as it reflects the true homocysteine load.
Q3: What is the recommended anticoagulant for blood collection for homocysteine analysis?
A3: EDTA is a commonly used and recommended anticoagulant for collecting blood samples for homocysteine analysis.[2][6] However, regardless of the anticoagulant, prompt separation of plasma from blood cells is critical to prevent artificial increases in homocysteine levels.[1][3]
Q4: How soon after collection should blood samples be processed?
A4: To ensure accurate results, blood samples should be centrifuged to separate plasma or serum from cells as soon as possible, ideally within one hour of collection.[1][7][8] If immediate centrifugation is not feasible, the sample should be placed on ice to inhibit the cellular release of homocysteine.[2][3]
Troubleshooting Guide
Issue 1: Elevated or Inconsistent Homocysteine Levels in Samples
-
Possible Cause: Delayed sample processing or improper storage.
-
Troubleshooting Steps:
-
Review Collection and Handling Procedures: Ensure that blood samples are centrifuged within one hour of collection.[1][7][8]
-
Verify Storage Temperature: If immediate processing is not possible, confirm that the whole blood samples were stored on ice (2-8°C).[2][3] Plasma or serum, once separated, is stable for longer periods.
-
Use of Stabilizing Agents: For studies where delays are unavoidable, consider using collection tubes containing a stabilizing agent like 3-deazaadenosine or acidic citrate.[9][10]
-
Issue 2: Low Signal or Poor Recovery of Homocysteine
-
Possible Cause: Incomplete reduction of disulfide bonds or degradation of homocysteine during the analytical process.
-
Troubleshooting Steps:
-
Check Reducing Agent: Ensure that the reducing agent (e.g., Dithiothreitol - DTT) is fresh and used at the appropriate concentration to effectively cleave the disulfide bonds and release all forms of homocysteine.[4][11]
-
Optimize Deproteinization: Inefficient removal of proteins can interfere with downstream analysis. Ensure complete protein precipitation and careful separation of the supernatant.[11]
-
Perform a Spike and Recovery Experiment: Add a known amount of a homocysteine standard to a sample matrix before and after the preparation process to evaluate the efficiency of your extraction and detection method. A recovery rate between 85-115% is generally considered acceptable.[11]
-
Quantitative Data Summary
The following tables summarize the stability of total homocysteine under various pre-analytical conditions.
Table 1: Effect of Temperature and Time on Total Homocysteine Concentration in Whole Blood
| Time Post-Collection (hours) | Storage at Room Temperature (~25°C) - % Increase | Storage on Ice/Refrigerated (2-8°C) - % Change |
| 1 | ~10-14% increase[1][3] | No significant change[2] |
| 3 | ~42% increase[1][3] | No significant change[2] |
| 4 | Significant increase[9] | Slight increase may be observed[9] |
Data compiled from multiple sources indicating the general trend of homocysteine increase at room temperature and its stability when cooled.
Table 2: Stability of Separated Plasma/Serum
| Storage Condition | Duration | Stability |
| Room Temperature | At least 4 days[3] | Stable[3] |
| Refrigerated (2-8°C) | Up to 14 days[6] | Stable[6] |
| Frozen (-20°C or below) | At least 6 months[6] | Stable[6] |
Experimental Protocols
Protocol 1: Standard Plasma Sample Preparation for Total Homocysteine (tHcy) Analysis
-
Blood Collection: Collect whole blood in a tube containing EDTA as an anticoagulant.[6]
-
Immediate Cooling: Place the tube on ice immediately after collection if centrifugation cannot be performed within one hour.[2]
-
Plasma Separation: Centrifuge the blood sample at approximately 2,000 x g for 15 minutes at 4°C.[11]
-
Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.
-
Reduction of Disulfides: To a 100 µL aliquot of plasma, add 10 µL of a 10% (w/v) solution of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce the disulfide bonds.[4][11]
-
Incubation: Vortex the mixture and incubate at room temperature for 30 minutes.
-
Protein Precipitation: Add 100 µL of a protein precipitating agent (e.g., 10% trichloroacetic acid or perchloric acid).
-
Centrifugation: Vortex vigorously and then centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Collection: Carefully collect the supernatant, which now contains the free, reduced homocysteine, for analysis by your chosen method (e.g., HPLC, LC-MS/MS).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of plasma total homocysteine concentrations in EDTA-whole blood kept on ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajms.alameenmedical.org [ajms.alameenmedical.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Recommended approaches for the laboratory measurement of homocysteine in the diagnosis and monitoring of patients with hyperhomocysteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 7. Homocysteine (Quantitative) | The Doctors Laboratory [tdlpathology.com]
- 8. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 9. Stabilization of blood homocysteine in an epidemiological setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
How to address poor recovery of DL-Homocystine in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of DL-Homocysteine in plasma samples.
Troubleshooting Guide: Poor Recovery of DL-Homocysteine
Low or inconsistent recovery of DL-Homocysteine can arise from various factors throughout the experimental workflow, from sample collection to final analysis. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Consistently Low or No Homocysteine Signal
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inefficient Reduction of Disulfide Bonds | Verify the integrity and concentration of the reducing agent (DTT or TCEP). | Prepare a fresh solution of the reducing agent. Optimize the incubation time and temperature for the reduction step as per the protocol. |
| Degradation of Homocysteine | Review sample handling and storage procedures. | Ensure plasma samples are processed promptly after collection and stored at appropriate temperatures (-20°C or lower for long-term storage). Avoid multiple freeze-thaw cycles. |
| Inefficient Derivatization (for HPLC-Fluorescence methods) | Check the derivatization agent (e.g., SBD-F) for proper storage and age. | Use a fresh bottle of the derivatization agent. Optimize derivatization conditions such as pH, temperature, and incubation time. Ensure the reaction is protected from light if the derivative is light-sensitive.[1][2] |
| Suboptimal Protein Precipitation | Evaluate the protein precipitation step. | Ensure the correct volume and concentration of the precipitating agent (e.g., trichloroacetic acid, methanol, acetonitrile) are used.[3][4] Ensure thorough vortexing and adequate centrifugation time and speed to completely pellet proteins. |
| Instrumental Issues (LC-MS/MS or HPLC) | Check instrument parameters and performance. | Verify mobile phase composition, column integrity, and detector settings. Run a system suitability test with a known standard to confirm instrument performance. |
Issue 2: High Variability in Homocysteine Recovery Between Samples
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Collection and Handling | Standardize the blood collection and plasma separation protocol. | Ensure uniform timing for blood processing after collection. Centrifuge samples within one hour of collection or keep them on ice.[5] Use the same anticoagulant (EDTA is common) for all samples.[6] |
| Matrix Effects in LC-MS/MS | Assess for ion suppression or enhancement. | Prepare calibration standards in a matrix similar to the plasma samples. If matrix effects are significant, consider using a deuterated internal standard and optimizing the sample clean-up procedure. |
| Inconsistent Derivatization | Ensure precise and consistent execution of the derivatization step. | Use an automated liquid handler for adding reagents if available. Ensure uniform temperature and incubation times for all samples. |
| Pipetting Errors | Review pipetting techniques. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-analytical factor affecting homocysteine levels in plasma?
A1: The most critical pre-analytical factor is the handling of the whole blood sample immediately after collection. Homocysteine is actively released from red blood cells at room temperature, which can artificially increase its concentration in the plasma.[7] Therefore, it is crucial to centrifuge the blood sample to separate the plasma within one hour of collection or to keep the sample on ice until centrifugation.[5]
Q2: What type of anticoagulant should I use for blood collection?
A2: EDTA is the most commonly used and recommended anticoagulant for homocysteine measurement in plasma.[6] While other anticoagulants like lithium heparin or sodium citrate can be used, it is important to be consistent across all samples in a study, as the choice of anticoagulant can have a minor effect on the measured homocysteine concentration.[8]
Q3: How should I store my plasma samples?
A3: Once the plasma is separated from the blood cells, homocysteine is relatively stable. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.[7] For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C.[6] It is important to avoid repeated freeze-thaw cycles.
Q4: I am using an HPLC method with fluorescence detection. What are the key parameters for the derivatization step with SBD-F?
A4: Successful derivatization with ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) depends on several factors. The reaction is pH-sensitive, and a borate buffer with a pH around 9.5 is typically used.[9] The reaction also requires heating, usually at 60°C for about an hour.[9][10] The concentrations of both the reducing agent and SBD-F should be optimized.[1][2]
Q5: My LC-MS/MS results show a lot of signal suppression. How can I mitigate this?
A5: Signal suppression in LC-MS/MS is a common matrix effect. To mitigate this, ensure efficient protein precipitation and sample clean-up. Using a deuterated internal standard, such as homocysteine-d4, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[3][4] You can also try diluting your sample or using a different chromatographic column to better separate homocysteine from interfering matrix components.
Quantitative Data Summary
While specific recovery percentages can vary between laboratories and methods, well-optimized protocols for DL-Homocysteine analysis in plasma are expected to yield high and consistent recovery. The following table summarizes typical performance characteristics reported for validated methods.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Typical Recovery | >90% | >85% |
| Intra-day Precision (%CV) | <5% | <10% |
| Inter-day Precision (%CV) | <10% | <15% |
| Lower Limit of Quantification (LLOQ) | ~0.1 µmol/L | ~0.2 µmol/L |
Note: These are generalized values. Actual performance may vary based on the specific protocol, instrumentation, and sample matrix.
Experimental Protocols
Protocol 1: DL-Homocysteine Quantification in Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices for the analysis of total homocysteine.
1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., DL-homocysteine-d4). c. Add 20 µL of a reducing agent solution (e.g., 10% w/v Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) to reduce disulfide bonds. d. Vortex briefly and incubate at room temperature for 30 minutes.[3] e. Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.[3] f. Vortex vigorously for 30 seconds. g. Centrifuge at 10,000 x g for 10 minutes at 4°C. h. Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. LC Column: A C18 reversed-phase column is commonly used. b. Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical. c. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
- Monitor the appropriate precursor-to-product ion transitions for homocysteine and its internal standard.
Protocol 2: DL-Homocysteine Quantification in Plasma by HPLC with Fluorescence Detection
This protocol outlines the analysis of total homocysteine using pre-column derivatization with SBD-F.
1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 50 µL of plasma, add 25 µL of internal standard (e.g., N-acetylcysteine) and 10 µL of a reducing agent (e.g., 10% TCEP).[9] c. Incubate at room temperature for 30 minutes.[9] d. Add 90 µL of 10% trichloroacetic acid to precipitate proteins.[9] e. Vortex and centrifuge at 13,000 x g for 10 minutes.[9]
2. Derivatization: a. Transfer 50 µL of the supernatant to a new tube. b. Add 10 µL of 1.55 M NaOH.[9] c. Add 125 µL of 0.125 M borate buffer (pH 9.5) containing 4 mM EDTA.[9] d. Add 50 µL of 1 g/L SBD-F in borate buffer.[9] e. Incubate at 60°C for 60 minutes in the dark.[9] f. Cool the sample on ice and transfer to an autosampler vial.
3. HPLC Analysis: a. LC Column: A C18 reversed-phase column. b. Mobile Phase: An isocratic or gradient elution with a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol.[10] c. Fluorescence Detection: Set the excitation wavelength to 385 nm and the emission wavelength to 515 nm.[9][10]
Visualizations
Caption: LC-MS/MS workflow for DL-Homocysteine analysis in plasma.
Caption: HPLC with fluorescence detection workflow for DL-Homocysteine.
Caption: Troubleshooting logic for poor DL-Homocysteine recovery.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hplc.eu [hplc.eu]
- 6. eaglebio.com [eaglebio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Therapeutical approach to plasma homocysteine and cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
Technical Support Center: Minimizing Artifacts in DL-Homocysteine-Induced Endothelial Dysfunction Studies
Welcome to the technical support center for researchers studying DL-Homocysteine-induced endothelial dysfunction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize artifacts and ensure the reliability of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DL-Homocysteine-induced endothelial dysfunction?
A1: DL-Homocysteine (Hcy) induces endothelial dysfunction primarily by reducing the bioavailability of nitric oxide (NO) and increasing oxidative stress.[1][2] Elevated Hcy levels can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), causing it to produce superoxide radicals instead of NO.[1] This increase in reactive oxygen species (ROS) contributes to a pro-inflammatory state within the vascular endothelium.[1][3]
Q2: What are common in vitro models for studying Hcy-induced endothelial dysfunction?
A2: A widely used in vitro model involves treating Human Umbilical Vein Endothelial Cells (HUVECs) with pathological concentrations of DL-Homocysteine.[1][4] This model allows for the investigation of molecular mechanisms and the evaluation of potential therapeutic agents.[1]
Q3: What concentrations of DL-Homocysteine should be used to induce endothelial dysfunction in cell culture?
A3: The concentration of DL-Homocysteine can vary depending on the desired severity of dysfunction. Mild to moderate hyperhomocysteinemia is often modeled using concentrations ranging from 10 µM to 1 mM.[5][6][7] Severe hyperhomocysteinemia can be modeled with concentrations greater than 100 µmol/L.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I prepare the DL-Homocysteine stock solution?
A4: To prepare a stock solution, dissolve DL-Homocysteine powder in sterile phosphate-buffered saline (PBS) or cell culture medium to a desired concentration (e.g., 100 mM).[1] It is crucial to filter-sterilize the stock solution using a 0.22 µm syringe filter before adding it to your cell cultures.[1]
Troubleshooting Guides
Issue 1: High variability in reactive oxygen species (ROS) measurements.
-
Question: I am observing inconsistent results when measuring ROS levels after DL-Homocysteine treatment. What could be the cause and how can I fix it?
-
Answer: High variability in ROS measurements can be due to several factors. One common issue is the generation of artifacts from the assay itself.[9]
-
Troubleshooting Steps:
-
Probe Selection: Be mindful of the probe used. For example, high concentrations of lucigenin (above 5 μmol/L) can lead to artifactual superoxide production.[9] Consider using alternative probes like L-012, a modified form of luminol, which is suggested to be more specific for superoxide.[9] Dichlorodihydrofluorescein diacetate (DCFH-DA) is another widely used probe for detecting intracellular H₂O₂.[10]
-
Controls: Always include appropriate controls. Use scavengers of specific ROS to confirm the identity of the species being measured. For instance, catalase can be used to scavenge H₂O₂ and urate for peroxynitrite.[9]
-
Experimental Conditions: Ensure that experiments are conducted under physiological conditions as much as possible to avoid artifacts from extreme, non-physiological conditions.[9]
-
-
Issue 2: No significant decrease in eNOS activity after Hcy treatment.
-
Question: I have treated my endothelial cells with DL-Homocysteine, but I don't see a significant reduction in eNOS activity. What could be wrong?
-
Answer: While DL-Homocysteine is known to impair eNOS function, the lack of a discernible effect could be due to several factors related to the experimental setup or the specific mechanisms at play.
-
Troubleshooting Steps:
-
Hcy Concentration and Incubation Time: Verify that the concentration and incubation time of DL-Homocysteine are sufficient to induce eNOS uncoupling. Studies have shown that Hcy concentrations above 20 μM can lead to a significant suppression of eNOS activity after a 24-hour incubation.[5][11]
-
Cofactor Availability: Ensure that the assay buffer for your eNOS activity measurement contains all the necessary cofactors, including NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4). Hcy can reduce the bioavailability of BH4, a critical cofactor for eNOS coupling.[8]
-
Measurement Technique: Hcy's effect is often an indirect suppression of eNOS activity rather than a direct inhibition of the enzyme or a change in its expression levels.[5][11] Therefore, assays measuring NO production (e.g., Griess assay) or citrulline conversion are more appropriate than Western blotting for eNOS protein levels alone.[12]
-
Redox State: The cellular redox state is crucial. Hcy-induced oxidative stress can lead to the oxidation of sulfhydryl groups in eNOS, reducing its activity.[5] Consider co-treatment with antioxidants or folate to see if the effect can be reversed, which would support the role of oxidative stress.[5][11]
-
-
Issue 3: Inconsistent results in vascular reactivity assays.
-
Question: My vascular ring experiments are showing variable responses to acetylcholine after homocysteine treatment. How can I improve the consistency?
-
Answer: Variability in vascular reactivity studies can arise from tissue handling, experimental conditions, and the specific effects of homocysteine.
-
Troubleshooting Steps:
-
Tissue Preparation: Ensure consistent and careful handling of the isolated blood vessel rings to maintain endothelial integrity. Damage to the endothelium during preparation can mask the effects of Hcy.
-
Hcy Incubation: Standardize the incubation time and concentration of DL-Homocysteine. For example, incubation of pulmonary artery rings with 1 mM Hcy for 180 minutes has been shown to significantly inhibit the response to the endothelium-dependent vasodilator acetylcholine.[13]
-
Control Responses: Always assess the response to an endothelium-independent vasodilator, such as sodium nitroprusside (SNP).[13] A normal response to SNP alongside an impaired response to acetylcholine confirms that the dysfunction is specific to the endothelium.[13]
-
-
Quantitative Data Summary
Table 1: DL-Homocysteine Concentrations Used in In Vitro Studies
| Cell Type | DL-Homocysteine Concentration | Duration of Treatment | Observed Effect | Reference |
| HUVECs | 10, 20, 50 µM | 24 hours | Gradual decline in NO release | [5][11] |
| HUVECs | 100 µM | 6 hours | Increased ROS production | [14] |
| HUVECs | 0.1, 0.5, 1.0 mM | 6 days | Sensitization to inflammatory mediators | [6] |
| HUVECs | 1 mM | 5-9 days | Inhibition of proliferation, increased adhesion molecule expression | [15] |
Table 2: Effects of DL-Homocysteine on Endothelial Function Markers
| Marker | Model System | Hcy Concentration | Change | Reference |
| Endothelium-dependent relaxation (Acetylcholine) | Guinea-pig pulmonary arteries | 1 mM | ↓ 76% | [13] |
| eNOS activity | Mouse aortic endothelial cells | CBS-/- mice (genetic model) | Significantly reduced | [12] |
| Reactive Oxygen Species (ROS) | HUVECs | 100 µM | Significantly elevated | [14] |
| VCAM-1 Expression | HUVECs | 1.0 mM | No change (alone), but potentiated thrombin/LPS induction | [6] |
Experimental Protocols
Protocol 1: Induction of Endothelial Dysfunction in HUVECs
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Cell Growth Medium (e.g., EGM-2) at 37°C in a 5% CO₂ incubator.[1]
-
Seeding: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed them into appropriate culture plates (e.g., 6-well or 96-well plates) for subsequent assays.[1] Allow cells to adhere and reach approximately 80% confluency.[1]
-
Hcy Treatment: Prepare a sterile stock solution of DL-Homocysteine (e.g., 100 mM) in PBS or culture medium and filter-sterilize it.[1] Dilute the stock solution in fresh culture medium to the desired final concentration and add it to the cells. Incubate for the desired duration (e.g., 6 to 24 hours).
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
-
Cell Preparation: Culture and treat HUVECs with DL-Homocysteine as described in Protocol 1.
-
Probe Incubation: Use a fluorescent probe such as Dihydroethidium (DHE) or 2',7'-Dichlorofluorescin diacetate (DCFH-DA) to detect ROS. For example, with DCF staining, incubate the cells with the probe according to the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader.[14] An increase in fluorescence indicates an increase in ROS levels.
-
Controls: Include appropriate controls, such as untreated cells and cells treated with a known ROS inducer (positive control) and an antioxidant (negative control).[14]
Protocol 3: Assessment of eNOS Activity (Griess Assay)
-
Sample Collection: After treating endothelial cells with DL-Homocysteine, collect the cell culture supernatant.
-
Nitrate Reduction: If measuring total NO production, convert nitrate to nitrite using nitrate reductase.
-
Griess Reaction: Add Griess Reagent 1 and 2 to the supernatant. This will form a colored azo compound in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. A decrease in nitrite concentration in Hcy-treated cells compared to controls indicates reduced eNOS activity.
Signaling Pathways and Workflows
Caption: Key pathways in Hcy-induced endothelial dysfunction.
Caption: Workflow for studying Hcy-induced endothelial dysfunction.
References
- 1. benchchem.com [benchchem.com]
- 2. Homocysteine-Induced Endothelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. PRIMING EFFECT OF HOMOCYSTEINE ON INDUCIBLE VASCULAR CELL ADHESION MOLECULE-1 EXPRESSION IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hyperhomocysteinemia and Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of homocysteine on endothelial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hyperhomocystinemia Impairs Endothelial Function and eNOS Activity via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Best practices for storing and handling DL-Homocystine powder and solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing DL-Homocystine powder and solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for DL-Homocystine powder?
DL-Homocystine powder is stable for at least four years when stored at -20°C.[1][2][3] It should be kept in a tightly sealed container in a dry, well-ventilated area.[4]
Q2: How should I prepare a stock solution of DL-Homocystine?
For aqueous solutions, DL-Homocystine has limited solubility. However, a stock solution can be prepared by dissolving it in 1N HCl at a concentration of approximately 10 mg/mL.[1][5] Alternatively, it is soluble in water at 5 mg/mL if the pH is adjusted to 11 with NaOH; sonication is recommended to aid dissolution.[2][6] When preparing any stock solution, it is good practice to purge the solvent with an inert gas.[1]
Q3: How stable are DL-Homocystine solutions?
Aqueous solutions of DL-Homocystine are not recommended for storage for more than one day.[7] For long-term storage, it is advisable to aliquot stock solutions and store them at -80°C for up to one year.[2][8] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[8]
Q4: What are the primary safety precautions when handling DL-Homocystine?
DL-Homocystine should be treated as a hazardous substance.[1] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a laboratory coat.[6] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[6] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[1][4]
Q5: What is the difference between DL-Homocysteine and DL-Homocystine?
DL-Homocystine is the oxidized dimeric form of homocysteine.[1][5] In experimental settings, DL-Homocystine can be used to induce conditions related to elevated homocysteine levels. Homocysteine itself is a thiol-containing amino acid involved in key metabolic pathways.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| DL-Homocystine powder will not dissolve in water at neutral pH. | Low solubility in neutral aqueous solutions. | 1. Adjust pH: Increase the pH of the water to 11 using NaOH to significantly increase solubility (up to 5 mg/mL).[2][6] 2. Use Acidic Solvent: Dissolve the powder in 1N HCl, where it is soluble up to approximately 10 mg/mL.[1][5] 3. Sonication: Use sonication to facilitate dissolution, especially after pH adjustment.[2][6] |
| Precipitate forms after dissolving and storing the solution. | Solution instability, especially for aqueous solutions at room temperature or 4°C. | 1. Fresh Preparation: Prepare aqueous solutions fresh before each experiment. It is not recommended to store them for more than a day.[7] 2. Long-Term Storage: For stock solutions, aliquot into single-use volumes and store at -80°C for up to one year.[2][8] Avoid repeated freeze-thaw cycles.[8] |
| Inconsistent experimental results. | Degradation of DL-Homocystine in solution due to oxidation or improper storage. | 1. Inert Gas: When preparing stock solutions, purge the solvent with an inert gas to minimize oxidation.[1] 2. Proper Storage: Ensure both the powder and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for solutions).[1][2] 3. Fresh Dilutions: Prepare working dilutions from a freshly thawed stock solution immediately before use. |
Quantitative Data Summary
Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[1] |
| In Solvent | -80°C | Up to 1 year[2] |
| Aqueous Solution | 4°C or Room Temp. | Not recommended for > 1 day[7] |
Solubility
| Solvent | Concentration | Notes |
| 1N HCl | ~10 mg/mL | - |
| Water | 5 mg/mL | pH must be adjusted to 11 with NaOH; sonication recommended.[2][6] |
| PBS (pH 7.2) | Limited (data for L-Homocysteine is ~5 mg/mL) | DL-Homocystine solubility is expected to be low.[7] |
Experimental Protocols
Protocol: Induction of Acute Hyperhomocysteinemia in Rats
This protocol describes the induction of acute hyperhomocysteinemia in a rat model using an intraperitoneal injection of DL-homocysteine.
Materials:
-
DL-Homocysteine powder
-
Sterile 0.9% NaCl (saline) solution
-
Male Wistar albino rats (10 weeks old, ~250g)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a solution of DL-Homocysteine in 0.9% NaCl. The concentration should be calculated to deliver a dose of 8 mmol/kg body mass in an injection volume of 1 mL.
-
Ensure the DL-Homocysteine is fully dissolved. Gentle warming or sonication may be required. The solution should be prepared fresh.
-
-
Animal Dosing:
-
Divide the rats into experimental groups (e.g., Control, DL-Homocysteine group).
-
Administer a single intraperitoneal (i.p.) injection of the DL-Homocysteine solution (8 mmol/kg) to the experimental group.
-
Administer a corresponding volume (1 mL) of 0.9% NaCl to the control group.
-
-
Post-Dosing and Sample Collection:
-
One hour after the injection, euthanize the rats according to approved institutional protocols.
-
Collect whole blood for biochemical analysis (e.g., measurement of plasma homocysteine levels).
-
Tissues of interest (e.g., heart, liver) can be excised for further analysis.
-
This protocol is adapted from a study on the effects of acute hyperhomocysteinemia.[9]
Visualizations
Homocysteine Metabolism Pathways
The following diagram illustrates the two major metabolic pathways for homocysteine: remethylation and transsulfuration. These pathways are critical for regulating homocysteine levels in the body.
References
- 1. researchgate.net [researchgate.net]
- 2. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DL-Homocystine_TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
Calibrating assays with DL-Homocystine standards for accurate quantification
Technical Support Center: Calibrating Assays with DL-Homocystine Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Homocystine standards for the accurate quantification of homocysteine in various assays.
Troubleshooting Guides
This section addresses specific issues that may arise during assay calibration and sample analysis.
Issue 1: Non-Linear Calibration Curve
Question: My calibration curve, prepared with DL-Homocystine standards, is non-linear, especially at higher concentrations. What are the possible causes and solutions?
Answer:
A non-linear calibration curve, particularly one that plateaus at higher concentrations (concave downward), can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Detector Saturation: At high analyte concentrations, the detector (e.g., in a spectrophotometer or fluorometer) can become overwhelmed, leading to a response that is no longer proportional to the concentration.
-
Solution: Dilute the standards with the highest concentrations and re-run the calibration curve. If linearity is achieved in a narrower range, adjust your standard curve concentrations accordingly for future experiments.
-
-
Reagent Limitation: In enzymatic assays, a key reagent may become the limiting factor at high homocysteine concentrations, preventing a proportional increase in signal.
-
Solution: Review the kit's protocol to ensure that all reagent concentrations are correct. If you are preparing your own reagents, double-check the calculations and preparation steps.
-
-
Formation of Dimers/Multimers: At high concentrations, homocysteine molecules can aggregate, which can affect the instrument's response.
-
Solution: Ensure proper and thorough mixing of your standards. You may also need to reassess the solubility of DL-Homocystine in your chosen solvent at the highest concentrations.
-
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common cause of non-linearity.
-
Solution: Carefully reprepare the calibration standards, paying close attention to pipetting accuracy and using calibrated pipettes. It is advisable to prepare fresh standards for each assay.
-
Issue 2: High Background Signal in ELISA
Question: I am observing a high background signal in my competitive ELISA for homocysteine, which is affecting the accuracy of my low-concentration standards. What should I do?
Answer:
High background in an ELISA can obscure the signal from your standards and samples. Here are several potential causes and their solutions:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or reagents, leading to a high background signal.[1][2][3][4]
-
Solution: Increase the number of wash cycles and ensure that the wells are completely filled and emptied during each wash. Adding a 30-second soak step between washes can also be beneficial.[4]
-
-
Inadequate Blocking: If the blocking step is insufficient, the detection antibody may bind non-specifically to the plate.
-
Solution: Increase the blocking incubation time or consider using a different blocking agent. A common recommendation is 5-10% normal serum from the same species as the secondary antibody.[2]
-
-
Contamination of Reagents: Reagents, especially the substrate, can become contaminated, leading to a high background.
-
Solution: Ensure that all reagents are handled in a clean environment. Use fresh, sterile pipette tips for each reagent. The TMB substrate solution should be clear and colorless before being added to the wells.[1]
-
-
Incorrect Incubation Conditions: Deviations from the recommended incubation times and temperatures can lead to increased non-specific binding.[3]
-
Solution: Strictly adhere to the incubation times and temperatures specified in the assay protocol. Avoid running assays in direct sunlight or near heat sources.[1]
-
Frequently Asked Questions (FAQs)
1. What is the difference between DL-Homocystine and L-Homocysteine, and which should I use for my standards?
DL-Homocystine is a racemic mixture containing both the D- and L-isomers of homocystine, which is the oxidized dimer of homocysteine. L-Homocysteine is the biologically active form. For most applications, especially those involving biological samples and enzymatic assays, using a pure L-Homocysteine standard is ideal as it is the enantiomer of interest. However, DL-Homocystine is often used as a calibrator. It's crucial to remember that when you dissolve DL-Homocystine and reduce it to homocysteine, you will have a racemic mixture of D- and L-homocysteine. If your detection method is stereospecific for the L-form, you must account for the fact that only 50% of your standard is the active analyte.
2. How should I prepare my DL-Homocystine stock solution?
Proper preparation of the stock solution is critical for accurate calibration.
-
Weighing: Use a calibrated analytical balance to accurately weigh the solid DL-Homocystine.
-
Dissolving: DL-Homocystine has limited solubility in water but is soluble in acidic solutions like 1N HCl. Consult the manufacturer's datasheet for the recommended solvent.
-
Storage: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of the stock solution will depend on the solvent and storage conditions; always refer to the manufacturer's recommendations.[5]
3. My assay results for the same sample are different when measured by immunoassay versus a chromatography-based method (HPLC or LC-MS/MS). Why is this, and which result is more reliable?
It is not uncommon to observe discrepancies between different assay methods for homocysteine.
-
Specificity: Chromatographic methods like HPLC and LC-MS/MS are generally considered more specific and are often used as reference methods.[5] Immunoassays may be susceptible to cross-reactivity with other molecules present in the sample matrix, potentially leading to higher reported concentrations.[5]
-
Matrix Effects: The sample matrix (e.g., serum, plasma) contains numerous components that can interfere with the assay. LC-MS/MS methods, especially when using isotopically labeled internal standards, are better at compensating for matrix effects.[6]
-
Reliability: While immunoassays are excellent for high-throughput screening, LC-MS/MS is often considered the gold standard for accuracy in quantitative analysis of homocysteine.[7][8]
Data Presentation
Table 1: Comparison of Homocysteine Quantification Methods
| Feature | Immunoassay (e.g., CLIA, FPIA) | HPLC with Fluorescence Detection | LC-MS/MS |
| Principle | Antigen-antibody binding | Chromatographic separation and fluorescence detection | Chromatographic separation and mass-based detection |
| Specificity | Moderate to high; potential for cross-reactivity | High | Very High |
| Throughput | High | Moderate | Moderate to High |
| Concordance with LC-MS/MS | Generally good, but can show systematic bias (often higher readings)[5] | Excellent agreement (e.g., LC-MS/MS = 1.062 * HPLC - 0.01)[9] | Reference Method |
| Precision (CV%) | Intra-assay: 1.8-8.0%, Inter-assay: 1.8-6.4%[10] | Generally < 6%[6] | Intra-assay: < 2.0%, Inter-assay: 5.0-8.0%[11] |
Experimental Protocols
Protocol 1: Preparation of DL-Homocystine Calibration Standards for Enzymatic Assay
This protocol describes the preparation of a set of calibration standards from a solid DL-Homocystine source for a typical enzymatic assay with a detection range of 0-50 µmol/L.[12]
-
Prepare a 1 mM DL-Homocystine Stock Solution:
-
Accurately weigh 26.84 mg of DL-Homocystine (MW: 268.35 g/mol ).
-
Dissolve in 100 mL of 0.1 N HCl in a volumetric flask. This will be your 1 mM stock solution.
-
-
Prepare a 100 µM Working Stock Solution:
-
Dilute the 1 mM stock solution 1:10 by adding 1 mL of the 1 mM stock to 9 mL of the assay buffer.
-
-
Prepare Serial Dilutions for the Calibration Curve:
-
Label a series of microcentrifuge tubes (e.g., S1 to S5).
-
Add the appropriate volumes of the 100 µM working stock and assay buffer to each tube as indicated in the table below to create a standard curve.
-
| Standard | Volume of 100 µM Stock | Volume of Assay Buffer | Final Concentration (µM) |
| S1 | 500 µL | 500 µL | 50 |
| S2 | 300 µL | 700 µL | 30 |
| S3 | 200 µL | 800 µL | 20 |
| S4 | 100 µL | 900 µL | 10 |
| S5 | 50 µL | 950 µL | 5 |
| Blank | 0 µL | 1000 µL | 0 |
-
Assay Procedure:
-
Follow the specific instructions of your enzymatic assay kit for the addition of reagents, incubation times, and measurement of the signal.
-
Visualizations
Caption: Workflow for preparing DL-Homocystine calibration standards and performing an assay.
Caption: Troubleshooting logic for a non-linear calibration curve in a homocysteine assay.
References
- 1. sinobiological.com [sinobiological.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. jg-biotech.com [jg-biotech.com]
- 4. novateinbio.com [novateinbio.com]
- 5. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comparative Analysis of Results by Using Different Methods to Measure Homocysteine [bjmyfx.com]
- 8. An accurate measurement method for serum homocysteine measurement by ID-LC/MS/MS and the application of external quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of total homocysteine in plasma and blood spots using liquid chromatography-tandem mass spectrometry: comparison with the plasma Abbott IMx method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Validation & Comparative
Unveiling the Mechanisms of DL-Homocysteine-Induced Apoptosis: A Comparative Guide
An in-depth analysis of experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of the cellular pathways and molecular players involved in DL-Homocysteine-induced programmed cell death.
DL-Homocysteine (Hcy), a sulfur-containing amino acid, has been implicated in a variety of pathological conditions, with a growing body of evidence highlighting its role in inducing apoptosis or programmed cell death. Understanding the intricate mechanisms by which Hcy triggers this cellular suicide program is crucial for developing therapeutic strategies against diseases associated with hyperhomocysteinemia. This guide synthesizes key experimental findings, offering a comparative look at the signaling cascades, quantitative data from various cell types, and detailed experimental protocols to facilitate the validation and extension of these findings.
Quantitative Analysis of DL-Homocysteine's Apoptotic Effects
To provide a clear comparison of the cytotoxic effects of DL-Homocysteine across different cell types and experimental conditions, the following tables summarize key quantitative data from multiple studies.
Table 1: Effect of DL-Homocysteine on Cell Viability
| Cell Type | Hcy Concentration (µmol/L) | Treatment Duration (hours) | Reduction in Cell Viability (%) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 250 | Not Specified | 17 | [1] |
| HUVECs | 500 | Not Specified | 43 | [1] |
| HUVECs | 750 | Not Specified | 61 | [1] |
| Osteoblastic cells | Not Specified | Not Specified | Dose-dependent decrease | [2] |
| SH-SY5Y neuroblastoma cells | Various | 24 | Time-dependent decrease | [3] |
Table 2: Impact of DL-Homocysteine on Apoptosis Rates
| Cell Type | Hcy Concentration (µmol/L) | Treatment Duration (hours) | Fold Increase in Apoptosis | Measurement Method | Reference |
| HUVECs | 500 | Not Specified | 2.22 | Flow Cytometry (Annexin V/PI) | [1] |
| HUVECs | 750 | Not Specified | 4.54 | Flow Cytometry (Annexin V/PI) | [1] |
| Primary Hippocampal Neurons | 250 | 28 | Nearly all neurons apoptotic | Hoechst Staining | [4] |
| Osteoblastic cells | Not Specified | Not Specified | Increased apoptosis | Not Specified | [2] |
Table 3: Modulation of Key Apoptotic Proteins by DL-Homocysteine
| Cell Type | Hcy Concentration (µmol/L) | Protein | Change in Expression/Activity | Reference |
| Osteoblastic cells | Not Specified | Cleaved Caspase-3 | Significantly increased | [2] |
| Endothelial Progenitor Cells | 500 | Caspase-3 | Activation | [5][6] |
| HL-60 cells | Not Specified | Caspase-3 | Increased activity | [7] |
| HUVECs | Not Specified | Bax/Bcl-2 ratio | Decreased | [8] |
| HUVECs | Not Specified | Bax | Increased | [9] |
| HUVECs | Not Specified | Bcl-2 | Reduced | [9] |
| Platelets | Not Specified | Caspase-3 and -9 | Activation | [10] |
Signaling Pathways in DL-Homocysteine-Induced Apoptosis
Experimental evidence points to two primary pathways through which DL-Homocysteine induces apoptosis: the endoplasmic reticulum (ER) stress pathway and the intrinsic (mitochondrial) pathway. These pathways are often interconnected, culminating in the activation of executioner caspases.
DL-Homocysteine can disrupt protein folding within the ER, leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR).[11] Chronic ER stress activates pro-apoptotic signaling cascades.
References
- 1. Caspase-1 Inflammasome Activation Mediates Homocysteine-Induced Pyrop-Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of endoplasmic reticulum stress in homocysteine-induced apoptosis of osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Homocysteine thiolactone induces apoptotic DNA damage mediated by increased intracellular hydrogen peroxide and caspase 3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocysteine Induces Apoptosis of Human Umbilical Vein Endothelial Cells via Mitochondrial Dysfunction and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Homocysteine induces caspase activation by endoplasmic reticulum stress in platelets from type 2 diabetics and healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyperhomocysteinemia, endoplasmic reticulum stress, and alcoholic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxic Effects of DL-Homocystine and L-Homocysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic effects of the racemic mixture DL-Homocystine and its stereoisomer L-Homocysteine. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a range of neurodegenerative diseases.[1] Understanding the specific contributions of different homocysteine forms is crucial for designing targeted therapeutic strategies. This document synthesizes experimental data to elucidate the distinct and overlapping neurotoxic profiles of DL-Homocystine and L-Homocysteine, focusing on their mechanisms of action, quantitative effects on neuronal viability, and the signaling pathways they modulate.
Executive Summary
The neurotoxic effects of homocysteine are primarily attributed to the L-isomer, L-Homocysteine. This is because L-Homocysteine acts as an agonist at the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity.[2] While many in vitro studies have utilized the racemic mixture DL-homocysteine, it is understood that the effective concentration of the active agonist is half that of the total DL-homocysteine concentration.[2] L-Homocysteine triggers a cascade of neurotoxic events, including excessive calcium influx, oxidative stress, and apoptosis.[3][4] This guide presents a side-by-side comparison of the available data to delineate the neurotoxic consequences of exposure to both forms.
Quantitative Comparison of Neurotoxic Effects
The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of the neurotoxic effects of DL-Homocysteine and L-Homocysteine on neuronal cells.
Table 1: Effects on Neuronal Viability and Cell Death
| Compound | Concentration | Cell Type | Duration of Exposure | Effect | Reference |
| DL-Homocysteine | 1 mM (equivalent to 500 µM L-homocysteine) | Rat Cerebrocortical Cultures | 24 hours | 25 ± 10% neuronal death (assessed by LDH leakage and trypan blue exclusion) | [2] |
| DL-Homocysteine | 10 µM - 1 mM | Rat Cerebrocortical Cultures | 6 days | Dose-dependent neurotoxicity | [2] |
| L-Homocysteine | ~20 µM | Differentiated SH-SY5Y cells | 5 days | 35% loss of cell viability | [5] |
| L-Homocysteine | 0.5 µM - 100 µM | Mouse Hippocampal Slices | 1 hour | Hormetic effect: increased synaptic proteins at 0.5 µM, decreased at 100 µM | [6] |
Table 2: Induction of Oxidative Stress
| Compound | Concentration | Cell Type | Duration of Exposure | Biomarker | Effect | Reference | |---|---|---|---|---|---| | L-Homocysteine | ~20 µM | Differentiated SH-SY5Y cells | 5 days | Reactive Oxygen Species (ROS) | Four-fold increase |[5] | | L-Homocysteine | 30 µM and 100 µM | Mouse Hippocampal Slices | 1 hour | Nrf2 levels | Increased |[6] |
Table 3: NMDA Receptor Activation
| Compound | Concentration | Preparation | Effect | Reference |
| L-Homocysteine | EC50: 9.7 ± 1.8 µM | Recombinant GluN1/2A receptors | Activation | [7] |
| L-Homocysteine | EC50: 61.8 ± 8.9 µM | Recombinant GluN1/2B receptors | Activation | [7] |
| DL-Homocysteine | 5 mM | Rat Cortical Neurons | Increase in intracellular Ca2+ | [2] |
Signaling Pathways and Experimental Workflows
The neurotoxicity of homocysteine is mediated through a complex network of signaling pathways, primarily initiated by the activation of NMDA receptors. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for studying homocysteine neurotoxicity.
Detailed Experimental Protocols
The following are summaries of methodologies employed in key studies investigating homocysteine neurotoxicity.
Primary Cerebrocortical Cell Culture and Neurotoxicity Assessment[2]
-
Cell Culture: Primary cerebrocortical cultures are prepared from fetal rats. The cortices are dissected, dissociated, and plated on poly-D-lysine-coated plates. The cultures are maintained in a suitable growth medium, such as Neurobasal medium supplemented with B-27.
-
Treatment: After a specified number of days in vitro (e.g., 10-15), the cultures are exposed to varying concentrations of DL-homocysteine or L-homocysteine.
-
Assessment of Neurotoxicity:
-
Lactate Dehydrogenase (LDH) Assay: Neuronal injury is quantified by measuring the amount of LDH released into the culture medium from damaged cells.
-
Trypan Blue Exclusion: Cell viability is assessed by the ability of healthy cells to exclude the trypan blue dye. Dead cells with compromised membranes take up the dye and are stained blue.
-
Calcium Imaging: Intracellular calcium concentrations are measured using fluorescent calcium indicators like Fluo-3 AM to monitor NMDA receptor activation.
-
SH-SY5Y Cell Viability and Oxidative Stress Measurement[5]
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal-like phenotype, often by treatment with retinoic acid.
-
Prolonged Exposure: Differentiated cells are incubated with physiologically relevant concentrations of L-homocysteine (e.g., ~20 µM) for an extended period (e.g., 5 days).
-
Cell Viability Assay: Cell viability is determined using standard assays such as the MTT or CCK-8 assay, which measure mitochondrial metabolic activity.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
Conclusion
The available evidence strongly indicates that the neurotoxic effects observed with DL-Homocystine are attributable to its L-Homocysteine component. L-Homocysteine acts as a potent agonist at the NMDA receptor, initiating a cascade of events that lead to neuronal damage and death.[3][4] These events include excitotoxicity driven by excessive calcium influx, the generation of reactive oxygen species, and the induction of apoptotic pathways.[3][5] While DL-Homocysteine has been widely used in experimental studies, it is crucial for researchers to consider that only the L-isomer is biologically active in this context. Future research aimed at developing neuroprotective strategies against hyperhomocysteinemia should, therefore, focus on antagonizing the specific actions of L-Homocysteine.
References
- 1. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocysteine-induced sustained GluN2A NMDA receptor stimulation leads to mitochondrial ROS generation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
Differential Biological Activity of DL-Homocysteine and Homocysteine Thiolactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of DL-Homocysteine and its cyclic derivative, homocysteine thiolactone. The information presented herein is curated from experimental data to facilitate an objective understanding of their distinct molecular mechanisms and cellular effects.
Quantitative Comparison of Biological Activities
The following table summarizes the quantitative data on the differential effects of DL-Homocysteine and homocysteine thiolactone on various biological parameters. These values have been compiled from multiple studies and represent key findings in the field.
| Biological Parameter | Compound | Concentration | Observed Effect | Cell Type/System |
| Enzyme Activity | ||||
| Na+/K+-ATPase | DL-Homocysteine | 8.0 mmol/l | +8.60% activity (not statistically significant) | Rat Erythrocyte Membranes |
| Homocysteine Thiolactone | 8.0 mmol/l | +25.12% activity (statistically significant) | Rat Erythrocyte Membranes | |
| Mg2+-ATPase | DL-Homocysteine | 8.0 mmol/l | No significant change | Rat Erythrocyte Membranes |
| Homocysteine Thiolactone | 8.0 mmol/l | +12.97% activity (not statistically significant) | Rat Erythrocyte Membranes | |
| Cell Viability & Apoptosis | ||||
| Cell Viability | DL-Homocysteine | 250 µM | Reduced to 83% | Human Umbilical Vein Endothelial Cells (HUVECs)[1] |
| DL-Homocysteine | 500 µM | Reduced to 57% | Human Umbilical Vein Endothelial Cells (HUVECs)[1] | |
| DL-Homocysteine | 750 µM | Reduced to 39% | Human Umbilical Vein Endothelial Cells (HUVECs)[1] | |
| Ganglion Cell Death | DL-Homocysteine | 50 µM | 59.67 ± 4.89% cell death | Primary Retinal Ganglion Cells[2][3] |
| Endothelial Progenitor Cell Apoptosis | DL-Homocysteine | Not specified | Induces apoptosis via caspase-8, cytochrome c release, and caspase-3 activation | Human Endothelial Progenitor Cells[4] |
| Receptor Activation & Signaling | ||||
| NMDA Receptor Activation | DL-Homocysteine | 50 µM (+ 100 µM glycine) | 252.2 ± 65% change in inward current | Primary Retinal Ganglion Cells[2][3] |
| DL-Homocysteine | 100-150 µM (+ elevated glycine) | Evokes increases in neuronal intracellular calcium | Neuronal Cultures[5] | |
| Insulin-stimulated IR β-subunit Tyrosine Phosphorylation | Homocysteine Thiolactone | 50 µM | Significant inhibition | HTC rat hepatoma cells with human insulin receptor[6] |
| Insulin-stimulated IRS-1 Tyrosine Phosphorylation | Homocysteine Thiolactone | 50 µM | Significant inhibition | HTC rat hepatoma cells with human insulin receptor[6] |
| Insulin-stimulated PI3K activity | Homocysteine Thiolactone | 50 µM | Impairment | HTC rat hepatoma cells with human insulin receptor[6] |
| Insulin-stimulated Glycogen Synthesis | Homocysteine Thiolactone | 50 µM | Inhibition | HTC rat hepatoma cells with human insulin receptor[6] |
| Insulin-mediated MAPK, GSK-3, and p70 S6K phosphorylation | Homocysteine Thiolactone | 50 µM | Prevention of phosphorylation | HTC rat hepatoma cells with human insulin receptor[7] |
| Protein Modification | ||||
| N-homocysteinylation of Albumin | Homocysteine Thiolactone | Not specified | 0.14 mol/mol of albumin | In vitro[7] |
| S-homocysteinylation of Albumin | Homocysteine Thiolactone | Not specified | 0.41 mol/mol of albumin | In vitro[7] |
Signaling Pathways
The distinct biological activities of DL-Homocysteine and homocysteine thiolactone can be attributed to their differential effects on cellular signaling pathways.
DL-Homocysteine-Induced Apoptosis Pathway
DL-Homocysteine is known to induce apoptosis in various cell types, particularly endothelial and neuronal cells. One of the key mechanisms involves the activation of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity and downstream apoptotic cascades. Additionally, homocysteine can induce endothelial cell apoptosis through the upregulation of Fas-mediated pathways.[8][9]
Homocysteine Thiolactone-Mediated Inhibition of Insulin Signaling
Homocysteine thiolactone has been shown to impair insulin signaling, potentially contributing to insulin resistance. This is primarily achieved through the inhibition of key phosphorylation events in the insulin signaling cascade, which is thought to be mediated by an increase in oxidative stress.[6][9]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantification of Protein N-Homocysteinylation
This protocol outlines a method for the quantification of N-homocysteine bound to proteins, a key modification induced by homocysteine thiolactone.
Protocol Steps:
-
Protein Preparation: The protein sample (e.g., purified protein, plasma, or cell lysate) is prepared.
-
Acid Hydrolysis: N-linked homocysteine is liberated from the protein backbone by acid hydrolysis. This process also converts the released homocysteine into homocysteine thiolactone.[10]
-
Purification: The resulting homocysteine thiolactone is purified from other amino acids and components of the hydrolysate using high-performance liquid chromatography (HPLC) with a cation exchange column.[10]
-
Derivatization: The purified homocysteine thiolactone is derivatized post-column with a fluorescent reagent such as o-phthaldialdehyde to enable sensitive detection.[10]
-
Quantification: The fluorescently labeled homocysteine thiolactone is quantified by HPLC with a fluorescence detector. The amount of N-linked homocysteine in the original protein sample is then calculated based on a standard curve.[10]
Cell Viability and Apoptosis Assays
These protocols are used to assess the cytotoxic effects of DL-Homocysteine and homocysteine thiolactone.
1. MTT Assay for Cell Viability:
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of DL-Homocysteine or homocysteine thiolactone for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Annexin V/Propidium Iodide Staining for Apoptosis:
-
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).
-
Procedure:
-
Treat cells with DL-Homocysteine or homocysteine thiolactone.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells. A study on endothelial cells established a flow-cytometric gating method defining pyrotosis as Annexin V-/Propidium iodide+.[1]
-
Western Blotting for Signaling Protein Phosphorylation
This technique is used to detect and quantify changes in the phosphorylation state of specific proteins within a signaling pathway, such as the insulin signaling cascade.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.
-
Procedure:
-
Treat cells with the compound of interest (e.g., homocysteine thiolactone) and/or a signaling agonist (e.g., insulin).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-IR, anti-phospho-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels) to determine the relative change in phosphorylation.
-
References
- 1. Caspase-1 Inflammasome Activation Mediates Homocysteine-Induced Pyrop-Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of N-Methyl-D-Aspartate Receptor Activation in Homocysteine-Induced Death of Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Homocysteine reduces endothelial progenitor cells in stroke patients through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Homocysteine thiolactone inhibits insulin signaling, and glutathione has a protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine thiolactone inhibits insulin-stimulated DNA and protein synthesis: possible role of mitogen-activated protein kinase (MAPK), glycogen synthase kinase-3 (GSK-3) and p70 S6K phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. New method for the determination of protein N-linked homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cysteine as a Control for DL-Homocysteine: A Comparative Guide for Researchers
Is L-cysteine a suitable negative control for experiments investigating the effects of DL-homocysteine? This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their study design.
When investigating the biological effects of DL-homocysteine, the choice of an appropriate control is critical to ensure that the observed outcomes are specifically attributable to homocysteine and not to a general increase in sulfur-containing amino acids. L-cysteine is often considered for this role due to its structural similarity to homocysteine. However, emerging evidence demonstrates that L-cysteine is not biologically inert and can exert its own significant physiological and pathological effects. This guide delves into the key differences between these two molecules, presenting data on their distinct impacts on cellular processes and providing detailed experimental protocols for their evaluation.
Structural and Metabolic Distinctions
L-cysteine and L-homocysteine, the biologically active isomer in the DL-homocysteine mixture, are both sulfur-containing amino acids. The primary structural difference lies in an additional methylene group in the carbon backbone of homocysteine. This seemingly minor variation leads to profound differences in their metabolic fates and biological activities. L-cysteine is a proteinogenic amino acid, a crucial component of proteins, and a precursor to the major intracellular antioxidant, glutathione.[1] In contrast, L-homocysteine is a non-proteinogenic intermediate in the metabolism of methionine.[2] Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an independent risk factor for various diseases.[2] The D-isomer of homocysteine is generally considered to be biologically inert.[2]
Comparative Analysis of Biological Effects
Experimental evidence reveals that L-cysteine and DL-homocysteine elicit distinct and sometimes opposing effects on key cellular functions, including oxidative stress, endothelial function, and cell viability.
Oxidative Stress
While both molecules contain a reactive thiol group, their impact on cellular redox balance differs significantly. Studies have shown that homocysteine acts as a pro-oxidant, increasing the production of reactive oxygen species (ROS), whereas L-cysteine can have antioxidant properties.
| Parameter | Effect of DL-Homocysteine | Effect of L-Cysteine | Reference Study |
| Lipid Peroxidation | Increased | No significant effect | [3] |
| Intracellular ROS | Increased | No significant effect or decreased | [3] |
| Glutathione Levels | Decreased | Can increase glutathione synthesis | [4][5] |
Endothelial Function
The vascular endothelium is a primary target of homocysteine-induced pathology. Homocysteine is known to impair endothelial function, primarily by reducing the bioavailability of nitric oxide (NO), a key signaling molecule in vasodilation. L-cysteine's effect on endothelial function is more complex and can be protective.
| Parameter | Effect of DL-Homocysteine | Effect of L-Cysteine | Reference Study |
| eNOS Activity | Decreased | Can preserve or enhance eNOS activity | [6][7] |
| NO Bioavailability | Decreased | Can increase NO bioavailability | [6][7] |
Cell Viability
At pathological concentrations, homocysteine can induce apoptosis in various cell types. In contrast, L-cysteine generally does not exhibit the same cytotoxic effects at similar concentrations and can even be protective.
| Parameter | Effect of DL-Homocysteine | Effect of L-Cysteine | Reference Study |
| Neuronal Cell Apoptosis | Increased | No significant effect | [8] |
| Endothelial Cell Viability | Decreased | No significant effect | [4] |
Experimental Protocols
To aid researchers in designing their experiments, detailed methodologies for key assays are provided below.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels in cultured cells treated with DL-homocysteine or L-cysteine.
Materials:
-
Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium
-
DL-Homocysteine
-
L-Cysteine
-
H2DCFDA fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.
-
Treat the cells with desired concentrations of DL-homocysteine or L-cysteine for the specified duration. Include an untreated control group.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer with excitation at 485 nm and emission at 535 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
Protocol 2: Assessment of Endothelial Nitric Oxide Synthase (eNOS) Activity
This protocol outlines a method to assess eNOS activity by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline in cell lysates.
Materials:
-
Cultured endothelial cells
-
DL-Homocysteine
-
L-Cysteine
-
[3H]-L-arginine
-
Cell lysis buffer
-
Dowex AG50WX-8 resin (Na+ form)
-
Scintillation counter and fluid
Procedure:
-
Culture endothelial cells to confluence in 6-well plates.
-
Treat cells with DL-homocysteine or L-cysteine for the desired time.
-
Wash cells with PBS and lyse them in a buffer containing protease inhibitors.
-
Incubate the cell lysates with [3H]-L-arginine and necessary cofactors (e.g., NADPH, calmodulin, Ca2+) for 30 minutes at 37°C.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to columns containing Dowex AG50WX-8 resin to separate [3H]-L-citrulline from unreacted [3H]-L-arginine.
-
Quantify the amount of [3H]-L-citrulline in the eluate using a scintillation counter.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with DL-homocysteine or L-cysteine.
Materials:
-
Cultured cells
-
DL-Homocysteine
-
L-Cysteine
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach.
-
Treat the cells with various concentrations of DL-homocysteine or L-cysteine for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Logical Relationships
The distinct biological effects of L-cysteine and DL-homocysteine can be attributed to their differential engagement of cellular signaling pathways.
References
- 1. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cell-damaging effects of low amounts of homocysteine and copper ions in human cell line cultures are caused by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-Cysteine supplementation lowers high homocysteine plasma levels and increases Glutathione synthesis in the trans-sulfuration pathway: Beneficial effects on several cardiovascular and neurodegenerative diseases | Italian Journal of Medicine [italjmed.org]
- 6. Homocysteine impairs the nitric oxide synthase pathway: role of asymmetric dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of homocysteine on endothelial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unraveling the Stereospecificity of Homocysteine: A Comparative Guide for Researchers
An in-depth analysis of the distinct biological impacts of D- and L-homocysteine isomers, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their effects, supported by experimental data and detailed methodologies.
Homocysteine, a sulfur-containing amino acid, has garnered significant attention in the scientific community due to its association with a range of pathological conditions, including cardiovascular and neurodegenerative diseases. While often studied as a racemic mixture (DL-homocysteine), emerging evidence underscores the critical importance of stereospecificity in its biological actions. This guide provides a detailed comparison of the effects of the two homocysteine isomers, D-homocysteine and L-homocysteine, highlighting the latter as the primary biologically active and pathogenic form.
Differential Effects on Endothelial Function: L-Homocysteine as a Key Pathogenic Driver
Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis. Research consistently demonstrates that L-homocysteine, but not D-homocysteine, plays a significant role in impairing endothelial function through the induction of oxidative stress and inflammation.
Oxidative Stress and Inflammation:
L-homocysteine has been shown to stereospecifically increase the production of reactive oxygen species (ROS) in endothelial cells.[1] This oxidative stress, in turn, triggers a cascade of inflammatory responses. A key signaling pathway activated by L-homocysteine is the nuclear factor-kappa B (NF-κB) pathway.[1] Activation of NF-κB leads to the upregulation of various pro-inflammatory genes, including those encoding for adhesion molecules and chemokines. In contrast, D-homocysteine does not elicit these effects.[1]
Upregulation of Adhesion Molecules and Chemokines:
Experimental data consistently shows that L-homocysteine upregulates the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on the surface of endothelial cells.[1][2] This increased expression facilitates the adhesion of monocytes to the endothelium, a crucial step in the formation of atherosclerotic plaques.[1] Furthermore, L-homocysteine specifically induces the expression and secretion of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8), potent chemokines that attract inflammatory cells to the vessel wall.[3] D-homocysteine, in the same experimental setups, shows no such effects.[3]
Quantitative Comparison of Inflammatory Marker Expression
| Gene/Protein | Effect of L-Homocysteine | Effect of D-Homocysteine | Cell Type | Reference |
| MCP-1 (CCL2) | Upregulation of mRNA and protein secretion | No effect | Human Aortic Endothelial Cells (HAECs) | [4] |
| IL-8 (CXCL8) | Upregulation of mRNA and protein secretion | No effect | Human Aortic Endothelial Cells (HAECs) | [4] |
| ICAM-1 | Upregulation via NF-κB activation | No effect | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][4] |
| VCAM-1 | Upregulation | Not reported | Human Aortic Endothelial Cells (HAECs) | [2] |
Stereospecific Embryotoxicity of Homocysteine Isomers
The developing embryo is particularly sensitive to environmental and metabolic insults. Studies using avian embryos have demonstrated the stereospecific toxicity of homocysteine isomers, with L-homocysteine and its derivative, L-homocysteine thiolactone, being potent teratogens.
Treatment of chick embryos with DL-homocysteine or L-homocysteine thiolactone has been shown to induce a significant incidence of neural tube defects (NTDs) and heart defects in a dose-dependent manner.[5][6][7] In contrast, D-homocysteine is reported to be non-teratogenic.[4]
Dose-Response of Homocysteine-Induced Neural Tube Defects in Chick Embryos
| Compound | Dose | Incidence of Neural Tube Defects (%) | Reference |
| DL-Homocysteine | 10 µmol | 27 | [5][6] |
| L-Homocysteine Thiolactone | 5 µmol (from 100 mM solution) | 27 | [5][6] |
Signaling Pathways and Experimental Workflows
The distinct biological activities of L- and D-homocysteine can be attributed to their differential engagement with cellular signaling pathways. The following diagrams illustrate the key pathways affected by L-homocysteine and a typical experimental workflow for studying these stereospecific effects.
Figure 1: L-Homocysteine induced inflammatory signaling pathway in endothelial cells.
Figure 2: Experimental workflow for studying stereospecific effects of homocysteine.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.
Protocol 1: Human Umbilical Vein Endothelial Cell (HUVEC) Culture
This protocol outlines the basic steps for culturing HUVECs, a common model for studying endothelial function.
-
Preparation of Culture Flasks: Coat T-75 flasks with a 0.2% gelatin solution and incubate for at least 30 minutes at 37°C.
-
Thawing Cells: Rapidly thaw a cryopreserved vial of HUVECs in a 37°C water bath.
-
Seeding Cells: Transfer the thawed cells into a T-75 flask containing pre-warmed Endothelial Cell Growth Medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, passage them by washing with PBS, detaching with a trypsin-EDTA solution, and reseeding into new gelatin-coated flasks.
Protocol 2: Quantification of Monocyte Adhesion to Endothelial Cells
This protocol describes a method to quantify the adhesion of monocytes to a monolayer of endothelial cells.[8]
-
Prepare Endothelial Monolayer: Seed HUVECs in a 6-well plate and grow to confluency.
-
Label Monocytes: Label THP-1 monocytes with a fluorescent dye (e.g., DIL) according to the manufacturer's instructions.
-
Treatment: Treat the HUVEC monolayer with L-homocysteine or D-homocysteine at the desired concentrations for a specified time.
-
Co-incubation: Add the fluorescently labeled THP-1 cells to the HUVEC monolayer and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent monocytes.
-
Quantification: Quantify the number of adherent monocytes using a flow cytometer or by fluorescence microscopy.[8]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol details a common method for detecting intracellular ROS production using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[9]
-
Cell Preparation: Seed endothelial cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Treatment: Treat the cells with L-homocysteine or D-homocysteine.
-
Loading with DCFH-DA: Incubate the cells with DCFH-DA solution in the dark.
-
Fluorescence Measurement: After incubation, wash the cells and measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 4: Induction of Neural Tube Defects in Chick Embryos
This protocol provides a method for studying the teratogenic effects of homocysteine in an avian model.[10]
-
Egg Incubation: Incubate fertile chicken eggs at 38°C in a humidified incubator.
-
Treatment Administration: At specific developmental stages (e.g., Hamburger-Hamilton stages 6, 8, and 12), inject a solution of DL-homocysteine or L-homocysteine thiolactone into the yolk sac.[10] Control embryos should be injected with a saline solution.
-
Continued Incubation: Continue to incubate the eggs until the desired developmental stage for analysis (e.g., 72 hours).[10]
-
Analysis: Harvest the embryos and examine for the presence of neural tube defects and other malformations under a dissecting microscope. Histological analysis can be performed for more detailed examination.
Conclusion
The evidence overwhelmingly indicates that the biological effects of homocysteine are stereospecific, with L-homocysteine being the primary mediator of pathological processes such as endothelial dysfunction and embryotoxicity. In contrast, D-homocysteine is largely biologically inert in the systems studied to date. This distinction is crucial for researchers in the fields of cardiovascular disease, neurobiology, and developmental biology, as well as for professionals involved in drug development targeting homocysteine metabolism. Future research should continue to focus on the specific molecular interactions of L-homocysteine to further elucidate its pathogenic mechanisms and to identify novel therapeutic targets.
References
- 1. Homocysteine interference in neurulation: a chick embryo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocysteine upregulates vascular cell adhesion molecule-1 expression in cultured human aortic endothelial cells and enhances monocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine induces expression and secretion of monocyte chemoattractant protein-1 and interleukin-8 in human aortic endothelial cells: implications for vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Homocysteine induces congenital defects of the heart and neural tube: Effect of folic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocysteine induces congenital defects of the heart and neural tube: effect of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Homocysteine-induced neural tube defects in chick embryos and protection of folic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry based monocyte adhesion assay for quantification of endothelial activation in vitro [protocols.io]
- 9. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homocysteine-induced neural tube defects in chick embryos via oxidative stress and DNA methylation associated transcriptional down-regulation of miR-124 - PMC [pmc.ncbi.nlm.nih.gov]
D- vs. L-Homocysteine: A Comparative Analysis of Induced Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
Homocysteine, a sulfur-containing amino acid, is a critical intermediate in methionine metabolism. Elevated levels of homocysteine, known as hyperhomocysteinemia, are an established independent risk factor for various diseases, including cardiovascular and neurodegenerative disorders.[1] Homocysteine exists as two stereoisomers: D-homocysteine and L-homocysteine. While often studied as a racemic mixture (D,L-homocysteine), emerging evidence indicates that the two isomers possess distinct biological activities, with L-homocysteine being the primary pathogenic form.[1] This guide provides a comparative analysis of the gene expression changes induced by D- and L-homocysteine, supported by experimental data, to elucidate their differential impacts on cellular function.
Stereospecificity of Biological Effects
A crucial aspect of homocysteine research is the stereospecificity of its biological effects. Studies have consistently demonstrated that L-homocysteine is the biologically active isomer, while D-homocysteine is often found to be inert in the same experimental systems.[1] For instance, research on rodent embryos has shown that L-homocysteine is embryotoxic, whereas D-homocysteine exhibits no such toxic effects.[1] This enantiomeric specificity strongly suggests that the cellular and molecular interactions of homocysteine are highly selective, leading to distinct downstream consequences, including differential gene expression.
Comparative Analysis of Gene Expression
While comprehensive, direct comparative studies on the global gene expression profiles induced by D- versus L-homocysteine are limited, existing research provides valuable insights. The available data predominantly points to L-homocysteine as the active isomer that modulates the expression of specific genes, particularly in endothelial cells. In contrast, D-homocysteine has been shown to have no effect on the expression of these same genes.[1]
Quantitative Data on Gene Expression Changes
The following table summarizes the known differential effects of L- and D-homocysteine on the expression of key genes, primarily observed in Human Umbilical Vein Endothelial Cells (HUVECs).
| Gene | Function | L-Homocysteine Effect | D-Homocysteine Effect | Reference |
| MCP-1 (Monocyte Chemoattractant Protein-1) | Chemoattractant for monocytes and macrophages | Upregulation | No reported effect | [2] |
| Profilin-I | Actin-binding protein involved in cytoskeletal dynamics | Upregulation | No reported effect | [2] |
| α-catenin | Cell-cell adhesion | Downregulation | No reported effect | [2] |
| HMGCR (3-hydroxy-3-methylglutaryl-CoA reductase) | Rate-limiting enzyme in cholesterol synthesis | Upregulation (1.6-fold) | No reported effect | |
| GRP78/BiP (Glucose-regulated protein 78) | Endoplasmic reticulum (ER) chaperone, marker of ER stress | Upregulation (~20-fold) | No reported effect | [3] |
| GADD153/CHOP (Growth arrest and DNA damage-inducible gene 153) | Pro-apoptotic transcription factor induced by ER stress | Upregulation | No reported effect | |
| Fas | Death receptor involved in apoptosis | Upregulation | No reported effect | [4] |
| cFLIP (Cellular FLICE-inhibitory protein) | Anti-apoptotic protein | Downregulation | No reported effect | [4] |
| ICAM-1 (Intercellular Adhesion Molecule-1) | Cell surface glycoprotein mediating leukocyte adhesion | Upregulation | No reported effect | [5] |
| VCAM-1 (Vascular Cell Adhesion Molecule-1) | Cell surface sialoglycoprotein mediating leukocyte adhesion | Upregulation | No reported effect | [5] |
| E-selectin | Cell adhesion molecule expressed on endothelial cells | Upregulation | No reported effect | [5] |
| Cyclin A | Regulates cell cycle progression | Downregulation | No reported effect | [6][7] |
| FGF2 (Fibroblast Growth Factor 2) | Mitogenic and anti-apoptotic factor | Downregulation | No reported effect | [8] |
Signaling Pathways
L-homocysteine has been shown to activate several signaling pathways that are crucial in the pathogenesis of vascular disease. These pathways are often interconnected and contribute to endothelial dysfunction, inflammation, and apoptosis.
L-Homocysteine Induced Signaling Pathways
Caption: L-Homocysteine induced signaling pathways leading to endothelial dysfunction.
Experimental Protocols
The following is a synthesized protocol for a comparative analysis of gene expression changes induced by D- vs. L-homocysteine in HUVECs, based on methodologies from multiple studies.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model.
-
Culture Conditions: Culture HUVECs in Endothelial Growth Medium (EGM) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000 at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
When cells reach approximately 80-90% confluency, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for a few hours to synchronize the cells.
-
Prepare stock solutions of D-homocysteine and L-homocysteine in sterile phosphate-buffered saline (PBS) or culture medium.
-
Treat the cells with varying concentrations of D- or L-homocysteine (e.g., 100 µM, 500 µM, 1 mM) for different time points (e.g., 4, 8, 12, 24 hours). A control group should be treated with the vehicle (PBS or medium) alone.
-
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer from a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Gene Expression Profiling:
-
Microarray: Hybridize the labeled cRNA to a human gene expression microarray chip (e.g., Affymetrix GeneChip).
-
RNA-sequencing (RNA-seq): Prepare cDNA libraries from the RNA samples and perform high-throughput sequencing.
-
-
Data Analysis:
-
Normalize the raw expression data.
-
Identify differentially expressed genes (DEGs) between the control and treated groups using appropriate statistical methods (e.g., t-test, ANOVA) with a defined fold-change and p-value cutoff.
-
Perform pathway analysis and gene ontology (GO) enrichment analysis on the DEGs to identify the biological processes and signaling pathways affected.
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparative gene expression analysis.
Conclusion
The available evidence strongly indicates a significant difference in the biological activity of D- and L-homocysteine, with L-homocysteine being the primary instigator of gene expression changes that contribute to cellular dysfunction, particularly in the vascular endothelium. D-homocysteine, in contrast, appears to be biologically inert in this context. The pathological effects of L-homocysteine are mediated through the induction of oxidative stress, ER stress, and inflammatory signaling pathways, leading to apoptosis and cell cycle arrest. Further research employing high-throughput transcriptomic analyses directly comparing the two isomers is warranted to provide a more comprehensive understanding of their differential effects and to solidify the notion of D-homocysteine's inertness. This knowledge is critical for the development of targeted therapeutic strategies to mitigate the adverse effects of hyperhomocysteinemia.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow conditions modulate homocysteine induced changes in the expression of endothelial cell genes associated with cell-cell interaction and cytoskeletal rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocysteine inhibits endothelial cell growth via DNA hypomethylation of the cyclin Agene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homocysteine inhibits endothelial cell growth via DNA hypomethylation of the cyclin A gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Pro-oxidant Effects of DL-Homocysteine Compared to Glutathione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-oxidant effects of DL-Homocysteine and glutathione. While glutathione is predominantly recognized for its antioxidant properties, under certain conditions, it can exhibit pro-oxidant activity. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer a comprehensive evaluation for research and drug development applications.
At a Glance: Comparative Pro-oxidant Activity
The following table summarizes quantitative data from various studies to facilitate a comparison of the pro-oxidant effects of DL-Homocysteine and glutathione. It is important to note that this data is compiled from different studies, and experimental conditions may have varied.
| Parameter | DL-Homocysteine | Glutathione | Key Findings |
| Superoxide Generation | Does not reduce O2 to form superoxide/hydroperoxyl radical at hyperthermal temperatures.[1][2] | Reduces O2 to form superoxide/hydroperoxyl radical at hyperthermal temperatures.[1][2] | Under hyperthermal conditions, glutathione, but not homocysteine, was found to generate superoxide radicals.[1][2] |
| Lipid Peroxidation | Stereospecifically increases lipid peroxidation in cultured endothelial cells.[3] | Does not induce lipid peroxidation in cultured endothelial cells under the same conditions.[3] | L-homocysteine was shown to induce lipid peroxidation in endothelial cells, an effect not observed with glutathione.[3] |
| Glutathione Peroxidase (GPx-1) Activity | Inhibits GPx-1 activity, especially at low glutathione concentrations (50–500 μM Hcy).[4][5] | Essential cofactor for GPx-1 activity. However, its catabolism can lead to pro-oxidant effects.[6] | High concentrations of homocysteine inhibit the activity of the crucial antioxidant enzyme GPx-1.[7][4][5] |
| Catalase Activity | Inhibits catalase activity.[8] | Can partially inactivate catalase, but to a much lesser extent than homocysteine (IC50 of 21.2 mM for GSH vs. 1.44 mM for Hcy).[8] | Homocysteine is a more potent inhibitor of catalase, an enzyme critical for decomposing hydrogen peroxide.[8][9] |
| Superoxide Dismutase (SOD) Activity | Acute administration decreases SOD activity in young rats.[10] Welders with higher homocysteine levels had increased erythrocyte SOD activity, possibly as a compensatory mechanism.[11] | Generally supports antioxidant enzyme function. | The effect of homocysteine on SOD activity appears to be complex and may depend on the context of exposure.[10][11] |
Delving into the Mechanisms: Signaling Pathways of Homocysteine-Induced Oxidative Stress
DL-Homocysteine exerts its pro-oxidant effects through a complex interplay of signaling pathways, ultimately leading to increased reactive oxygen species (ROS) production and diminished nitric oxide (NO) bioavailability. The diagram below illustrates the key molecular events initiated by elevated homocysteine levels.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of DL-Homocysteine and glutathione's pro-oxidant effects.
Measurement of Reactive Oxygen Species (ROS) Production
a) DCFH-DA Fluorescence Assay for Intracellular ROS:
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Culture cardiac microvascular endothelial cells (MVEC) to confluence in appropriate multi-well plates.[12]
-
Treat cells with desired concentrations of DL-Homocysteine or glutathione for the specified duration (e.g., 0-24 hours).[12]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 5 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Assessment of Nitric Oxide (NO) Bioavailability
a) Griess Assay for Nitrite Concentration:
-
Principle: The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and quantifiable end-product of NO metabolism.
-
Protocol:
-
Collect the cell culture supernatant from MVEC treated with DL-Homocysteine or glutathione.[12]
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Determination of Antioxidant Enzyme Activity
a) Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: This assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.
-
Protocol:
-
Prepare cell lysates from cells treated with DL-Homocysteine or glutathione.
-
The reaction mixture should contain phosphate buffer, sodium azide, glutathione reductase, GSH, and NADPH.
-
Initiate the reaction by adding the cell lysate and a substrate like hydrogen peroxide or cumene hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[7][4][5]
-
b) Catalase (CAT) Activity Assay:
-
Principle: This assay is based on the decomposition of hydrogen peroxide (H2O2) by catalase. The rate of H2O2 disappearance is monitored spectrophotometrically at 240 nm.
-
Protocol:
-
Prepare cell or tissue homogenates.
-
The reaction mixture consists of a phosphate buffer and a known concentration of H2O2.
-
Initiate the reaction by adding the homogenate.
-
Measure the decrease in absorbance at 240 nm for a specific time period.
-
c) Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay often utilizes a system that generates superoxide radicals, and the ability of SOD in the sample to inhibit the reduction of a detector molecule (e.g., cytochrome c or nitroblue tetrazolium) is measured.
-
Protocol:
-
Prepare cell or tissue lysates.
-
The reaction mixture contains a superoxide-generating system (e.g., xanthine and xanthine oxidase) and a detection reagent.
-
Add the lysate to the reaction mixture.
-
Measure the inhibition of the colorimetric reaction at a specific wavelength using a spectrophotometer.
-
Glutathione's Pro-oxidant Potential: A Conditional Response
While overwhelmingly an antioxidant, glutathione can exhibit pro-oxidant properties, particularly in the presence of transition metal ions like iron (Fe³⁺) and copper (Cu²⁺). This paradoxical behavior is rooted in its ability to reduce these metals, which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.
Conclusion
The available evidence strongly indicates that DL-Homocysteine possesses significant pro-oxidant properties, primarily through the induction of ROS, impairment of NO signaling, and inhibition of key antioxidant enzymes. In contrast, glutathione's primary role is that of a potent antioxidant. However, under specific biochemical conditions, such as in the presence of transition metals, glutathione can contribute to oxidative stress. For researchers and drug development professionals, understanding these distinct and context-dependent activities is crucial for accurately interpreting experimental results and for the development of therapeutic strategies targeting oxidative stress-related pathologies.
References
- 1. Reduction of molecular oxygen by redox active thiols: comparison of glutathione, N-acetylcysteine, cysteine, and homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of molecular oxygen by redox active thiols: comparison of glutathione, N-acetylcysteine, cysteine, and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine effects on cellular glutathione peroxidase (GPx-1) activity under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Glutathione: Antioxidant Properties Dedicated to Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Sulfheme formation during homocysteine S-oxygenation by catalase in cancers and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 11. Plasma Homocysteine Is Associated with Increased Oxidative Stress and Antioxidant Enzyme Activity in Welders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DL-Homocysteine in Animal Models of Atherosclerosis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of atherosclerosis is paramount. Hyperhomocysteinemia, an elevated level of the amino acid homocysteine, has been identified as a significant risk factor for cardiovascular disease.[1] This guide provides a comparative analysis of the use of DL-Homocysteine in animal models to validate its role in the pathogenesis of atherosclerosis, supported by experimental data and detailed methodologies.
Elevated homocysteine levels are believed to contribute to atherosclerosis by promoting endothelial dysfunction, inflammation, and oxidative stress.[1][2] Animal models, particularly genetically modified mice, have been instrumental in elucidating the causal relationship between hyperhomocysteinemia and the development of atherosclerotic plaques.[1][3]
Comparative Analysis of Animal Models and Dietary Interventions
Various animal models are utilized to study the effects of hyperhomocysteinemia on atherosclerosis. The most common are Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLr-/-) mice, which are genetically predisposed to developing atherosclerosis.[4][5] Different dietary interventions are employed to induce hyperhomocysteinemia in these models.
Key Experimental Models:
-
ApoE-/- Mice on a High-Methionine Diet: This is a widely used model to induce hyperhomocysteinemia and accelerate atherosclerosis.[6][7] Methionine is a precursor to homocysteine.
-
LDLr-/- Mice on a High-Methionine Diet: Similar to the ApoE-/- model, these mice develop accelerated atherosclerosis when fed a diet rich in methionine.[8]
-
Cystathionine β-synthase (CBS) Deficient Mice: Genetic knockout of the CBS gene, which is involved in homocysteine metabolism, leads to elevated homocysteine levels and increased atherosclerosis, especially when cross-bred with ApoE-/- mice.[9][10]
-
Dietary Induced Hyperhomocysteinemia in C57BL/6J Mice: While wild-type mice are generally resistant to atherosclerosis, a high-methionine diet in combination with an atherogenic diet can induce early-stage lesions.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, showcasing the impact of DL-Homocysteine (induced by a high-methionine diet) on various biomarkers of atherosclerosis.
Table 1: Effect of High-Methionine Diet on Plasma Homocysteine and Atherosclerotic Lesion Area in ApoE-/- Mice
| Diet Group | Plasma Homocysteine (μM) | Aortic Lesion Area (% of total area) | Reference |
| Control Diet | 2.5 ± 0.3 | 15 ± 2 | [6] |
| High-Methionine Diet | 47.3 ± 3.2 | 35 ± 4 | [6] |
| High-Methionine + B Vitamins | 5.1 ± 0.5 | 21 ± 3 | [6] |
Table 2: Comparison of Different Diets on Atherosclerosis in LDLr-/- Mice
| Diet Group | Plasma Homocysteine (μmol/L) | Aortic Sinus Lesion Area (μm²) | Reference |
| Standard Diet | 7.2 ± 1.5 | 0 | [8] |
| High-Methionine Diet | 25.4 ± 4.1 | 18,745 ± 3,214 | [8] |
| High-Fat Diet | 7.8 ± 1.8 | 35,487 ± 5,689 | [8] |
| High-Methionine + High-Fat Diet | 28.1 ± 4.9 | 62,154 ± 8,741 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Induction of Hyperhomocysteinemia and Atherosclerosis in ApoE-/- Mice
Animal Model: Male ApoE-null mice (B6.129P2-Apoetm1Unc/J), 4 weeks of age.[5][6]
Dietary Intervention:
-
Control Diet (Diet A): Standard rodent chow.[6]
-
High-Methionine Diet (Diet B): Enriched in methionine and depleted in folate, vitamin B6, and vitamin B12.[6]
-
High-Methionine + Vitamin Supplemented Diet (Diet C): Enriched in methionine, folate, vitamin B6, and vitamin B12.[6]
-
Vitamin Deficient Diet (Diet D): Basal levels of methionine with decreased levels of folate, vitamins B6, and B12.[6]
Duration: 8 weeks.[6]
Assessment of Atherosclerosis:
-
Mice are sacrificed, and the aorta is perfused with phosphate-buffered saline.[6]
-
The heart and proximal aorta are dissected, embedded in OCT compound, and snap-frozen.[4]
-
Serial cryosections (10 μm) of the aortic sinus are prepared.[4]
-
Sections are stained with Oil Red O to visualize lipid-laden lesions.[4]
-
The lesion area is quantified using image analysis software.[6]
Analysis of Vascular Inflammation Markers
Tissue Preparation: Aortic tissue is homogenized in lysis buffer.[6]
Immunoblotting:
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against VCAM-1, tissue factor, and MMP-9.[6]
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence detection system.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by hyperhomocysteinemia and the general workflow of the animal studies.
Conclusion
The evidence from various animal models strongly supports the pro-atherogenic role of DL-Homocysteine. Induction of hyperhomocysteinemia, primarily through high-methionine diets in genetically susceptible mice, consistently leads to the acceleration of atherosclerotic lesion development.[3][6][8] The underlying mechanisms involve a cascade of events including endothelial dysfunction, oxidative stress, and vascular inflammation.[1] These models serve as invaluable tools for understanding the pathophysiology of hyperhomocysteinemia-induced atherosclerosis and for the preclinical evaluation of potential therapeutic interventions. The comparison with alternative diets, such as those supplemented with B vitamins, highlights potential strategies for mitigating the detrimental effects of elevated homocysteine levels.[6]
References
- 1. Mechanisms of the atherogenic effects of elevated homocysteine in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 3. Hyperhomocysteinemia induced by methionine supplementation does not independently cause atherosclerosis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypes - Apoe & Ldlr Knockout Mice | The Jackson Laboratory [jax.org]
- 5. animalab.eu [animalab.eu]
- 6. JCI - Hyperhomocysteinemia enhances vascular inflammation and accelerates atherosclerosis in a murine model [jci.org]
- 7. Hyperhomocysteinemia in ApoE-/- Mice Leads to Overexpression of Enhancer of Zeste Homolog 2 via miR-92a Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperhomocysteinemia independently causes and promotes atherosclerosis in LDL receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Endothelial dysfunction in a murine model of mild hyperhomocyst(e)inemia [jci.org]
- 10. ashpublications.org [ashpublications.org]
Unveiling Antibody Specificity: A Comparative Guide to the Cross-Reactivity of Anti-DL-Homocysteine Antibodies
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate and reliable experimental outcomes. This guide provides an objective comparison of the cross-reactivity of anti-DL-Homocysteine antibodies with its key metabolites, supported by experimental data and detailed protocols.
At the heart of many biological processes, the sulfur-containing amino acid DL-Homocysteine and its metabolites are crucial players. Accurate detection and quantification of homocysteine are vital in various research fields, from cardiovascular disease to neuroscience. This guide delves into the critical aspect of antibody cross-reactivity, a factor that can significantly impact the interpretation of immunoassay results.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is its ability to distinguish between its target antigen and structurally similar molecules. In the context of DL-Homocysteine, several metabolites share a similar chemical backbone, posing a potential challenge for antibody recognition. The following table summarizes the cross-reactivity of a commercially available polyclonal anti-Homocysteine antibody with key metabolites.
| Compound | Cross-Reactivity Ratio |
| Homocysteine-G-BSA | 1 |
| Cysteine-G-BSA | 1/450 |
| Homocysteic acid-G-BSA | 1/>100,000 |
Data sourced from a product datasheet for a rabbit anti-homocysteine polyclonal antibody (AB5512). The cross-reactivities were determined using ELISA, with the ratio calculated based on the concentration required for half displacement.
This data clearly demonstrates the high specificity of this particular antibody for homocysteine, with negligible cross-reactivity observed for homocysteic acid and minimal cross-reactivity for cysteine when conjugated to a carrier protein. It is important to note that other commercially available ELISA kits for homocysteine also report less than 1% cross-reactivity with metabolites such as Cystathionine, L-Cysteine, Glutathione, and Thiolactone.[1] One kit, however, indicated a 16.3% cross-reactivity with S-adenosyl-L-methionine (SAM).
Visualizing the Metabolic Landscape
To better understand the structural relationships between homocysteine and its metabolites, a comprehensive diagram of the homocysteine metabolic pathway is presented below. This pathway highlights the key enzymatic conversions and the molecules that could potentially cross-react with anti-homocysteine antibodies.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity relies on robust experimental design. The following sections provide detailed methodologies for key immunoassays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to quantify the cross-reactivity of an anti-homocysteine antibody with various metabolites through competition.
Materials:
-
High-binding 96-well microtiter plates
-
Homocysteine-carrier protein conjugate (e.g., Homocysteine-BSA)
-
Anti-homocysteine primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
DL-Homocysteine standard and potential cross-reactants (metabolites)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of homocysteine-carrier protein conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the DL-Homocysteine standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the anti-homocysteine primary antibody (at a predetermined optimal dilution) with an equal volume of the standard or cross-reactant dilutions for 1 hour at 37°C.
-
Transfer 100 µL of the antibody-antigen mixture to the coated and blocked plate.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration. The concentration of each competitor that causes 50% inhibition of the maximal signal (IC50) is determined. The cross-reactivity is calculated as: (IC50 of Homocysteine / IC50 of Metabolite) x 100%.
Western Blot for Detection of Protein N-Homocysteinylation
This protocol is tailored for the detection of proteins modified by homocysteine, a process known as N-homocysteinylation.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Anti-homocysteine primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-homocysteine primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of the binding kinetics between an antibody and its antigen, allowing for a detailed assessment of cross-reactivity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-homocysteine antibody
-
DL-Homocysteine and its metabolites
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-homocysteine antibody (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of DL-Homocysteine (the analyte) over the antibody-immobilized surface at a constant flow rate.
-
Record the association and dissociation phases.
-
After each cycle, regenerate the sensor surface using the regeneration solution to remove the bound analyte.
-
-
Cross-Reactivity Assessment:
-
Repeat the kinetic analysis with each of the homocysteine metabolites, using the same concentration range as for homocysteine.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values for homocysteine and its metabolites. A lower KD value indicates a higher binding affinity.
-
Conclusion
The selection of a highly specific antibody is crucial for the accurate measurement of DL-Homocysteine. The provided data and protocols offer a comprehensive framework for evaluating the cross-reactivity of anti-DL-Homocysteine antibodies. By employing these methodologies, researchers can confidently assess the specificity of their reagents, ensuring the integrity and reliability of their experimental findings in the complex field of homocysteine metabolism and its associated pathologies.
References
Safety Operating Guide
Safe Disposal of DL-Homocystine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals like DL-Homocystine is paramount to maintaining a safe laboratory environment and preventing environmental contamination.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of DL-Homocystine, adhering to standard safety protocols.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling DL-Homocystine, it is crucial to be equipped with the appropriate personal protective equipment. While DL-Homocysteine is not classified as a hazardous substance, it is recommended to handle it with care.[2] May cause eye, skin, and respiratory tract irritation.[3]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling DL-Homocystine
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing solid DL-Homocystine | Chemical safety goggles | Appropriate protective gloves (e.g., nitrile)[1][3] | Laboratory coat[1][3] | Use in a well-ventilated area or chemical fume hood.[1] An approved respirator may be needed if exposure limits are exceeded or irritation occurs.[3] |
| Preparing and handling solutions | Chemical safety goggles or safety glasses with side shields[1] | Appropriate protective gloves (e.g., nitrile)[1] | Laboratory coat[1] | Not generally required if handled in a well-ventilated area.[1] |
Always wash hands thoroughly after handling the substance.[4] Avoid breathing dust, vapor, mist, or gas.[3] Do not eat, drink, or smoke in areas where chemicals are handled.
Disposal Procedures
Proper disposal of DL-Homocystine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1] Do not pour DL-Homocystine solutions down the drain.[1][5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Solid Waste:
-
Collect excess solid DL-Homocystine in a clearly labeled, sealed container.[1]
-
Dispose of this container as chemical waste in accordance with your institution's, local, and national regulations.[1]
Liquid Waste:
-
Collect all solutions containing DL-Homocystine in a designated and labeled waste container.[1]
-
Dispose of the liquid waste container through your institution's hazardous waste management program.[1]
Contaminated Materials:
-
Items such as gloves, weigh boats, and paper towels that have come into contact with DL-Homocystine should be placed in a sealed bag.[1]
-
Dispose of these materials as chemical waste.[1]
-
Contaminated glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[7]
Spill Management
In the event of a spill, follow these procedures:
-
Restrict Access: Immediately limit access to the spill area.
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of DL-Homocystine waste.
Caption: Workflow for the proper disposal of DL-Homocystine waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
